Product packaging for Methyl 2-(sulfamoylmethyl)benzoate(Cat. No.:CAS No. 112941-26-1)

Methyl 2-(sulfamoylmethyl)benzoate

Cat. No.: B053720
CAS No.: 112941-26-1
M. Wt: 229.26 g/mol
InChI Key: DBOUFTHAEAVMJC-UHFFFAOYSA-N
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Description

Methyl 2-(sulfamoylmethyl)benzoate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoate ester core ortho-substituted with a sulfamoylmethyl group, making it a versatile building block for the synthesis of more complex molecules, particularly those containing a benzylic sulfonamide moiety. Its primary research value lies in its application as a precursor for the development of enzyme inhibitors, where the sulfonamide group can act as a key pharmacophore interacting with enzyme active sites. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of potential therapeutic agents, especially in areas targeting carbonic anhydrases, histone deacetylases (HDACs), and other metalloenzymes. The methyl ester group offers a convenient handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or transesterification, allowing for diversification of the molecular scaffold. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4S B053720 Methyl 2-(sulfamoylmethyl)benzoate CAS No. 112941-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(sulfamoylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOUFTHAEAVMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879518
Record name Benzoic acid,2-[(AmSO2)Me]-,Me ester
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

112941-26-1
Record name Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester
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Record name Benzoic acid, 2-((aminosulfonyl)methyl)-, methyl ester
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Record name Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester
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Record name Benzoic acid,2-[(AmSO2)Me]-,Me ester
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Record name Methyl 2-[(aminosulfonyl)methyl]benzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for Methyl 2-(sulfamoylmethyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound, also known as o-Carbomethoxybenzyl sulfonamide, can be effectively achieved through the acid-catalyzed reaction of saccharin with methanol. This method offers a direct route to the desired product.

The reaction proceeds by the refluxing of saccharin with an excess of methanol, using concentrated sulfuric acid as a catalyst. The reaction mixture is then cooled to induce crystallization of the crude product. Purification is subsequently carried out by slurrying the crude material in an aqueous sodium acetate solution to remove unreacted saccharin, yielding the pure this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the reaction of saccharin and methanol.

Materials:

  • Saccharin

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Acetate

  • Water

  • Nitrogen gas (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • pH meter or pH paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine saccharin and methanol. The molar ratio of saccharin to methanol should be in the range of 1:8 to 1:16.

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid to the reaction mixture. The molar ratio of saccharin to sulfuric acid should be approximately 1:0.10 to 1:0.82.

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere (optional) for a period of 2 to 4 hours.

  • Crystallization: After the reflux period, cool the reaction mixture to a temperature between 10°C and 30°C using a water or ice bath. Seeding with a small crystal of pure this compound can be done to induce crystallization.

  • Isolation of Crude Product: Isolate the crude crystallized product by filtration using a Buchner funnel. The organic filtrate can be retained for potential recycling in subsequent batches.

  • Purification: Slurry the crude material in water and adjust the pH to approximately 4.5 with a sodium acetate solution. This step selectively dissolves the unreacted saccharin.

  • Final Product Isolation: Filter the slurry to collect the purified this compound. Wash the product with water.

  • Drying: Dry the final product in a vacuum oven at 50°C to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the ethyl ester analog (o-carboethoxybenzene sulfonamide), which can be considered indicative for the synthesis of the methyl ester.[1][2]

ParameterValueReference
Reactant Ratios
Saccharin : Ethanol (Molar Ratio)1 : 8 to 1 : 16[1][2]
Saccharin : Sulfuric Acid (Molar Ratio)1 : 0.10 to 1 : 0.82[1][2]
Reaction Conditions
Reflux Time2 to 4 hours[2]
Crystallization Temperature10°C to 30°C[2]
Purification
pH for Saccharin Removal~4.5[1]
Product Characteristics
Average Yield> 80%[2]
Purity> 95%[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process for this compound.

Synthesis_Pathway Saccharin Saccharin Reaction Reaction Mixture Saccharin->Reaction Methanol Methanol Methanol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Reflux Reflux (2-4 hours) Reaction->Reflux Cooling Cooling & Crystallization (10-30°C) Reflux->Cooling Crude_Filtration Crude Product Filtration Cooling->Crude_Filtration Crude_Product Crude Product Crude_Filtration->Crude_Product Filtrate Organic Filtrate (for recycle) Crude_Filtration->Filtrate Purification Purification (Aqueous Sodium Acetate Slurry, pH ~4.5) Crude_Product->Purification Final_Filtration Final Product Filtration & Washing Purification->Final_Filtration Drying Drying (Vacuum Oven, 50°C) Final_Filtration->Drying Final_Product This compound Drying->Final_Product

References

An In-depth Technical Guide to Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-(sulfamoylmethyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. By synthesizing theoretical knowledge with practical insights, this guide serves as an essential reference for utilizing this compound as a versatile building block in medicinal chemistry and organic synthesis.

Introduction and Strategic Overview

This compound, a bifunctional organic molecule, incorporates a benzoate ester and a primary sulfonamide linked by a methylene bridge. The presence of the sulfonamide moiety, a critical pharmacophore in a wide array of therapeutic agents, combined with the reactive potential of the methyl ester, makes this compound a subject of significant interest for synthetic and medicinal chemists. Its structure presents a unique scaffold for creating novel molecular entities with potential biological activity. This guide aims to consolidate the available technical data and provide expert analysis of its chemical behavior, thereby enabling its effective application in research and development settings.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 112941-26-1[1]. Its structure features a benzene ring substituted at the 1- and 2-positions with a methoxycarbonyl group and a sulfamoylmethyl group, respectively.

Key Identifiers and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties for this compound. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and for designing experimental protocols.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 112941-26-1PubChem[1]
Molecular Formula C₉H₁₁NO₄SPubChem[1]
Molecular Weight 229.26 g/mol PubChem[1]
Exact Mass 229.04087901 DaPubChem[1]
Synonyms o-Carbomethoxybenzyl sulfonamide, Methyl 2-(Aminosulfonylmethyl)benzoateCymitQuimica[2]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 94.8 ŲPubChem[1]

Spectroscopic Analysis: A Structural Elucidation

Spectroscopic data provides an empirical fingerprint of a molecule's structure. While experimental spectra for this specific compound are not widely published, a detailed theoretical analysis based on its functional groups allows for a robust prediction of its spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Aromatic Protons (4H): These would appear in the downfield region, approximately δ 7.4-8.1 ppm. The ortho-substitution pattern will lead to a complex multiplet.

    • Methylene Protons (-CH₂-): A sharp singlet is anticipated around δ 4.5-5.0 ppm, corresponding to the two protons of the benzylic methylene bridge.

    • Methyl Protons (-OCH₃): A distinct singlet for the three methyl ester protons is expected around δ 3.9 ppm.

    • Amide Protons (-SO₂NH₂): A broad singlet corresponding to the two amine protons would appear, potentially around δ 7.3 ppm, whose chemical shift and appearance can be highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would corroborate the structure with the following predicted signals:

    • Carbonyl Carbon (-C=O): δ ~167 ppm

    • Aromatic Carbons: 6 distinct signals between δ 128-140 ppm.

    • Methylene Carbon (-CH₂-): δ ~55-60 ppm.

    • Methyl Carbon (-OCH₃): δ ~52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for confirming the presence of key functional groups. Based on available data for similar structures, the following absorption bands are expected[1]:

  • N-H Stretching: Two bands characteristic of a primary sulfonamide around 3350 and 3250 cm⁻¹.

  • C-H Stretching (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

  • C=O Stretching (Ester): A strong, sharp absorption band around 1720 cm⁻¹.

  • S=O Stretching (Sulfonamide): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C-O Stretching (Ester): A strong band in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the compound[1][3].

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the exact mass of the molecule (229.04).

  • Key Fragmentation Pathways: Common fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z 198, or cleavage of the C-S bond, leading to fragments corresponding to the benzyl and sulfamoyl moieties.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

Workflow: Synthesis of this compound

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Sulfonate Formation cluster_2 Step 3: Sulfonyl Chloride Synthesis cluster_3 Step 4: Amination A Methyl 2-methylbenzoate B Methyl 2-(bromomethyl)benzoate A->B NBS, AIBN CCl4, Δ C Sodium 2-(methoxycarbonyl)benzylsulfonate B->C Na2SO3 H2O/EtOH, Δ D Methyl 2-((chlorosulfonyl)methyl)benzoate C->D PCl5 or SOCl2 Δ E This compound D->E xs. NH3 (aq) 0°C to rt

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol Insight:

  • Radical Bromination: The synthesis begins with the selective bromination of the benzylic methyl group of Methyl 2-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction is a well-established method for functionalizing benzylic positions.

  • Sulfonate Formation: The resulting benzylic bromide is a potent electrophile. A nucleophilic substitution with sodium sulfite provides the corresponding sodium sulfonate salt, a stable and crystalline intermediate.

  • Sulfonyl Chloride Synthesis: The sulfonate salt is then converted to the more reactive sulfonyl chloride. This is a critical step, typically achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This intermediate is highly reactive and moisture-sensitive.

  • Amination: The final step involves the reaction of the sulfonyl chloride with an excess of aqueous ammonia. The reaction is typically performed at low temperatures to control exothermicity and then allowed to warm to room temperature to ensure complete conversion to the desired primary sulfonamide.

Chemical Reactivity Profile
  • Ester Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield 2-(sulfamoylmethyl)benzoic acid. Basic hydrolysis using NaOH or KOH is typically more efficient and less prone to side reactions.

  • Sulfonamide Acidity: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by strong bases. This allows for N-alkylation or other modifications at the sulfonamide nitrogen.

  • Aromatic Ring Substitution: The ester group is an electron-withdrawing, deactivating group that directs electrophilic aromatic substitution to the meta-position (relative to the ester). The sulfamoylmethyl group is also deactivating. Therefore, reactions like nitration or halogenation on the aromatic ring would require harsh conditions and are expected to yield the 4- or 5-substituted product.

Potential Applications in Drug Development

The structural motifs within this compound make it a valuable scaffold for medicinal chemistry.

  • Scaffold for Inhibitors: Sulfonamides are cornerstone functional groups in a multitude of drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents. This compound can serve as a starting point for developing novel inhibitors where the benzoate portion can be modified to target specific binding pockets in enzymes.

  • Intermediate for Complex Synthesis: It can be used as a versatile chemical intermediate. For instance, the ester can be converted to an amide or reduced to an alcohol, providing further points for molecular diversification.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Recommended Precautionary Statements:

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[1][4].

  • P301+P317: IF SWALLOWED: Get medical help[1].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][4].

Handling Protocol:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[4].

Conclusion

This compound is a compound with significant untapped potential in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the strategic placement of two key functional groups—an ester and a sulfonamide—make it an attractive building block for the creation of complex molecular architectures. This guide provides the foundational knowledge required for researchers to handle, characterize, and strategically employ this compound in their scientific endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for Methyl 2-(sulfamoylmethyl)benzoate is not currently available in the public domain. This guide presents a hypothesized mechanism based on the well-documented activities of structurally analogous sulfonamide-containing compounds.

Introduction

This compound is a sulfonamide-containing organic compound. While it is primarily recognized as a chemical intermediate in the synthesis of various molecules, its structural features, particularly the presence of a sulfonamide group, suggest a potential for biological activity. This guide explores the hypothesized mechanism of action of this compound as a carbonic anhydrase inhibitor, drawing parallels from closely related and well-studied analogs.

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

Based on the established pharmacology of sulfonamide derivatives, the most probable mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

The proposed mechanism involves the binding of the sulfonamide moiety of this compound to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction is thought to occur through the coordination of the nitrogen atom of the deprotonated sulfonamide group with the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle. This binding event blocks the access of the substrate (carbon dioxide) to the active site, thereby inhibiting the enzyme's function.

Particularly, studies on structurally similar compounds, such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, have demonstrated potent and selective inhibition of carbonic anhydrase IX (CAIX)[1][2]. CAIX is a transmembrane enzyme that is highly overexpressed in various tumors and contributes to the acidification of the tumor microenvironment, a process linked to cancer progression and metastasis[1][2]. Therefore, it is plausible that this compound could exhibit inhibitory activity against CAIX and other carbonic anhydrase isoforms.

Signaling Pathway Diagram

Carbonic Anhydrase Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination Inhibited_Complex Inhibited Enzyme-Inhibitor Complex H2CO3 H2CO3 His His His->Zn(II) Coordination Sulfonamide Sulfonamide Sulfonamide->Zn(II) Binds and Inhibits CO2 CO2 CO2->H2O Hydration HCO3- HCO3- H2CO3->HCO3- Dissociation H+ H+ CA Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Buffer, Inhibitor/DMSO) Prepare_Reagents->Plate_Setup Add_Enzyme Add Carbonic Anhydrase Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at Room Temperature Add_Enzyme->Pre_incubation Add_Substrate Add p-NPA Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Spectroscopic Profile of Methyl 2-(sulfamoylmethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-(sulfamoylmethyl)benzoate (CAS No: 112941-26-1; Molecular Formula: C₉H₁₁NO₄S; Molecular Weight: 229.26 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic behavior based on its chemical structure, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Predicted Spectroscopic Data

This compound is a substituted aromatic compound containing a methyl ester and a sulfamoylmethyl group. The key structural features influencing its spectroscopic profile are the benzene ring, the carbonyl group (C=O) of the ester, the sulfonyl group (SO₂) of the sulfonamide, and the various C-H, C-O, C-N, and C-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.9 - 8.1Doublet1HAromatic H (ortho to -COOCH₃)
~ 7.4 - 7.6Multiplet3HAromatic H
~ 4.5 - 4.8Singlet2H-CH₂-SO₂NH₂
~ 3.9Singlet3H-COOCH₃
~ 5.0 - 5.5 (broad)Singlet2H-SO₂NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 167Quaternary-C OOCH₃
~ 135QuaternaryAromatic C (substituted with -CH₂SO₂NH₂)
~ 132CHAromatic CH
~ 131QuaternaryAromatic C (substituted with -COOCH₃)
~ 130CHAromatic CH
~ 129CHAromatic CH
~ 128CHAromatic CH
~ 55CH₂-C H₂-SO₂NH₂
~ 52CH₃-COOC H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the spectrum is expected to be dominated by absorptions from the ester and sulfonamide groups, as well as the aromatic ring. A known FTIR spectrum was acquired using a Bruker IFS 85 instrument with a KBr-Pellet technique[1]. While the full dataset is not publicly available, the expected absorption bands are summarized below.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3200Medium, BroadN-H StretchSulfonamide (-SO₂NH₂)
3100 - 3000MediumC-H StretchAromatic
2960 - 2850Weak-MediumC-H StretchAliphatic (-CH₃, -CH₂)
~ 1720StrongC=O StretchEster (-COOCH₃)
1600 - 1450Medium-StrongC=C StretchAromatic Ring
~ 1340StrongAsymmetric SO₂ StretchSulfonamide (-SO₂NH₂)
~ 1280StrongC-O StretchEster
~ 1160StrongSymmetric SO₂ StretchSulfonamide (-SO₂NH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Data for this compound is available in the mzCloud database, acquired via an Orbitrap ID-X instrument[2]. The molecular ion peak [M]⁺ would be expected at an m/z of approximately 229.04.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPutative FragmentFragment Lost
229[C₉H₁₁NO₄S]⁺(Molecular Ion)
198[C₈H₈NO₂S]⁺-OCH₃
170[C₈H₈O₂S]⁺-COOCH₃
150[C₈H₈O₂]⁺-SO₂NH₂
135[C₇H₅O₂]⁺-CH₂SO₂NH₂
91[C₇H₇]⁺(Tropylium ion)

Experimental Protocols

The following sections detail standardized procedures for the spectroscopic analysis of solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

    • The final solution height in the tube should be approximately 4-5 cm.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, observing the lock signal or the FID of a strong singlet.

    • Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine the relative proton ratios.

  • Data Acquisition (¹³C NMR):

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder into a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

    • If necessary, filter the final solution to remove any particulates.

    • Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.

  • Data Acquisition (e.g., using Electrospray Ionization - ESI):

    • Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable ionization.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 229) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_output Final Output Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Sample Submission FTIR FTIR Spectroscopy Synthesis->FTIR Sample Submission MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Sample Submission Data_Processing Data Processing & Peak Assignment NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Structure_Hypothesis Formulate Structure Hypothesis Data_Processing->Structure_Hypothesis Structure_Validation Validate Structure Structure_Hypothesis->Structure_Validation Consistency Check Final_Report Technical Report & Data Archiving Structure_Validation->Final_Report

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound and provided detailed, standardized protocols for their experimental determination. While experimental ¹H and ¹³C NMR data are not currently available in the public domain, the predicted values and expected FTIR and MS fragmentation patterns offer a solid foundation for researchers. The provided workflows and protocols are designed to assist in the generation of high-quality, reproducible spectroscopic data, which is essential for the unambiguous characterization of this and other novel chemical entities in a research and development setting.

References

"Methyl 2-(sulfamoylmethyl)benzoate" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Methyl 2-(sulfamoylmethyl)benzoate, focusing on its identifiers, chemical properties, and available data. This information is crucial for researchers and professionals involved in chemical synthesis, drug discovery, and development.

Core Compound Identifiers

This compound is a distinct chemical entity with a range of identifiers used across various chemical databases and regulatory bodies. The primary identifier for this compound is its CAS number, which is 112941-26-1 .[1][2] This number is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature.

A comprehensive list of identifiers for this compound is provided in the table below, offering a quick reference for database searches and regulatory submissions.

Identifier TypeValue
CAS Number 112941-26-1
PubChem CID 13958774
IUPAC Name This compound
InChI InChI=1S/C9H11NO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
InChIKey DBOUFTHAEAVMJC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1CS(=O)(=O)N
Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
European Community (EC) Number 419-010-5, 680-239-0
DSSTox Substance ID DTXSID20879518

Source: PubChem, European Chemicals Agency (ECHA)[1]

Chemical and Physical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key computed and experimental properties of this compound.

PropertyValue
Molecular Weight 229.26 g/mol
Molecular Formula C9H11NO4S
XLogP3-AA 0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 229.04087901 Da
Monoisotopic Mass 229.04087901 Da
Topological Polar Surface Area 94.8 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 319
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Source: PubChem[1]

Synonyms and Alternative Names

In scientific literature and commercial listings, this compound may be referred to by several alternative names. Awareness of these synonyms is essential for comprehensive literature searches.

Synonym
o-Carbomethoxybenzyl sulfonamide
Methyl 2-(Aminosulfonylmethyl)benzoate
Benzoic acid, 2-((aminosulfonyl)methyl)-, methyl ester
Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester
2-(Methyl formate)benzyl sulfonamide
Methyl 2-((aminosulfonyl)methyl)benzoate
2-Carbomethoxybenzylsulfonamide
methyl-a-aminosulfonyl-o-toluate
2-methoxycarbonylbenzylsulfonamide
2-(Carbomethoxybenzyl sulfonamide
(2-methoxycarbonylbenzyl)sulfonamide
Methyl 2-[(sulfamoyl)methyl]benzoate
2-(sulfamoylmethyl)benzoic acid methyl ester
2-(Aminosulfonylmethyl)benzoic Acid Methyl Ester

Source: PubChem, CymitQuimica[1][2]

Logical Relationship of Identifiers

The various identifiers for a chemical compound are interconnected, providing different layers of information from a simple numerical tag to a complete structural description. The following diagram illustrates the logical flow from the common name to the detailed structural identifiers.

Identifier_Relationships Name This compound CAS_Number CAS: 112941-26-1 Name->CAS_Number Molecular_Formula Formula: C9H11NO4S Name->Molecular_Formula SMILES SMILES: COC(=O)C1=CC=CC=C1CS(=O)(=O)N Molecular_Formula->SMILES InChI InChI: 1S/C9H11NO4S/... SMILES->InChI InChIKey InChIKey: DBOUFTHAEAVMJC-UHFFFAOYSA-N InChI->InChIKey

Caption: Logical flow from the common chemical name to its structural identifiers.

Experimental Protocols

Currently, detailed, publicly available experimental protocols for the synthesis or use of this compound in specific assays or biological systems are limited. While some patents describe its synthesis, they do not provide the level of detail required for replication in a research setting. Researchers interested in the synthesis of this compound may refer to patents in the field of organic compound synthesis for general guidance.[3][4][5]

Signaling Pathways and Biological Activity

As of the date of this guide, there is no significant information available in the public domain regarding the specific biological activity of this compound or its involvement in any signaling pathways. Further research is required to elucidate its potential pharmacological or biological roles.

This guide serves as a foundational resource for professionals working with this compound. For the most current information, it is recommended to consult the primary chemical databases and scientific literature.

References

An In-depth Technical Guide to Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Methyl 2-(sulfamoylmethyl)benzoate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a potential synthetic pathway, and its putative role in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is an organic compound containing a benzoate methyl ester and a sulfamoylmethyl group. Its physicochemical properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4]

PropertyValueSource
Molecular Formula C₉H₁₁NO₄SPubChem[4]
Molecular Weight 229.25 g/mol ChemScene[1]
IUPAC Name This compoundPubChem[4]
CAS Number 112941-26-1PubChem[4]
Appearance Solid (predicted)CymitQuimica[3]
SMILES COC(=O)C1=CC=CC=C1CS(=O)(=O)NPubChem[4]
InChI Key DBOUFTHAEAVMJC-UHFFFAOYSA-NmzCloud[2]

Synthesis and Experimental Protocols

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (A Related Compound)

This synthesis is presented as a reference for a potential synthetic route to analogous compounds.

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium sulfinate

  • Cuprous chloride (catalyst)

  • Tetrahydrofuran (solvent)

  • Activated carbon

Procedure:

  • To a 1000 ml reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.25g (0.0125 mol) of cuprous chloride, and 26.285g (0.255 mol) of sodium sulfinate.[5]

  • Heat the reaction mixture to 65°C and maintain this temperature for 12 hours.[5]

  • After the reaction is complete, add 2g of activated carbon to the solution and filter while hot.[5]

  • Concentrate the filtrate to dryness under reduced pressure.[5]

  • Dry the resulting solid under vacuum at 60°C to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.[5]

Characterization:

  • The product can be characterized by High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions:

    • Mobile Phase: 700 ml water; 200 ml methanol[5]

    • Detection Wavelength: 240 nm[5]

    • Flow Rate: 1.0 ml/min[5]

    • Sample Preparation: 0.01g of the sample diluted to 25ml with the mobile phase.[5]

    • Injection Volume: 5µl[5]

Potential Biological Activity and Signaling Pathways

While the direct biological activity of this compound is not extensively documented, structurally similar compounds, specifically substituted methyl 5-sulfamoyl-benzoates, have been identified as potent and selective inhibitors of carbonic anhydrase IX (CAIX).[8] CAIX is a tumor-associated enzyme that is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[8]

The inhibition of carbonic anhydrases by sulfonamide-containing compounds is a well-established mechanism in drug development.[8] The primary sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of the enzyme. Given the presence of a sulfonamide moiety in this compound, it is plausible that it could also exhibit inhibitory activity against carbonic anhydrases.

Below is a conceptual diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide-containing inhibitor.

CA_Inhibition cluster_CA_Active_Site Carbonic Anhydrase Active Site CA_Zn Zn²⁺ H2O H₂O CA_Zn->H2O coordination His Histidine Residues CA_Zn->His coordination HCO3 HCO₃⁻ + H⁺ H2O->HCO3 conversion CO2 CO₂ CO2->CA_Zn binding & hydration Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->CA_Zn binds to, displacing H₂O

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide-containing compound.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

workflow start Start: Hypothesis (Potential CA Inhibitor) synthesis Synthesis of This compound start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization biological_assay Biological Assay (e.g., Carbonic Anhydrase Inhibition Assay) characterization->biological_assay data_analysis Data Analysis (IC₅₀ determination) biological_assay->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: A logical workflow for the development and evaluation of this compound.

Conclusion

This compound is a compound with potential applications in medicinal chemistry, particularly as a scaffold for the design of enzyme inhibitors. While detailed experimental data for this specific molecule is sparse in publicly available literature, its structural similarity to known carbonic anhydrase inhibitors suggests a promising avenue for future research. The synthesis and evaluation of this and related compounds could lead to the development of novel therapeutic agents. Further research is warranted to fully elucidate its synthetic pathways, physicochemical properties, and biological activities.

References

An In-depth Technical Guide to Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of Methyl 2-(sulfamoylmethyl)benzoate. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related compounds to infer potential characteristics and methodologies. All quantitative data is presented in structured tables, and a proposed synthesis workflow is visualized using Graphviz. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Molecular Structure and Chemical Properties

This compound is a chemical compound with the molecular formula C₉H₁₁NO₄S.[1] Its structure features a benzene ring substituted with a methyl ester group and a sulfamoylmethyl group at positions 2 and 1, respectively.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms o-Carbomethoxybenzyl sulfonamide, Methyl 2-(Aminosulfonylmethyl)benzoate[2]
CAS Number 112941-26-1[1]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.26 g/mol [1]
Physical State Solid (predicted)
InChI InChI=1S/C9H11NO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)[1]
InChIKey DBOUFTHAEAVMJC-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC=CC=C1CS(=O)(=O)N[1]

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
O-CH3.9Singlet
CH ₂-S4.5Singlet
NH7.2Singlet (broad)
Aromatic H 7.4 - 8.1Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
O-C H₃52
C H₂-S58
Aromatic C 128 - 135
C =O167

Disclaimer: The NMR data presented above are predictions based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

Proposed Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on methods used for structurally analogous compounds, such as Methyl 2-methoxy-5-sulfamoylbenzoate.[3][4][5] The proposed pathway involves the reaction of a methyl 2-(chloromethyl)benzoate with a sulfonamide source.

Proposed Experimental Workflow

G Proposed Synthesis Workflow start Methyl 2-(chloromethyl)benzoate intermediate1 Sodium 2-(methoxycarbonyl)phenylmethanesulfonate start->intermediate1 Nucleophilic Substitution reagent Sodium Sulfite (Na₂SO₃) reagent->intermediate1 intermediate2 Methyl 2-((chlorosulfonyl)methyl)benzoate intermediate1->intermediate2 Chlorination reagent2 Thionyl Chloride (SOCl₂) reagent2->intermediate2 product This compound intermediate2->product Amination reagent3 Ammonia (NH₃) reagent3->product purification Purification (Crystallization/Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Proposed multi-step synthesis of this compound.

Detailed Methodologies (Hypothetical)

The following is a hypothetical, multi-step protocol for the synthesis of this compound, adapted from procedures for similar molecules.

Step 1: Synthesis of Sodium 2-(methoxycarbonyl)phenylmethanesulfonate

  • Methyl 2-(chloromethyl)benzoate would be reacted with a solution of sodium sulfite in a suitable solvent system (e.g., water/ethanol).

  • The reaction mixture would be heated under reflux for several hours.

  • The resulting product would be isolated by cooling the mixture and collecting the precipitate.

Step 2: Synthesis of Methyl 2-((chlorosulfonyl)methyl)benzoate

  • The sodium 2-(methoxycarbonyl)phenylmethanesulfonate from the previous step would be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in an inert solvent (e.g., dichloromethane).

  • The reaction would likely be carried out at a controlled temperature, for instance, 0°C to room temperature.

  • The product would be isolated by removing the solvent under reduced pressure.

Step 3: Synthesis of this compound

  • The crude Methyl 2-((chlorosulfonyl)methyl)benzoate would be dissolved in an appropriate solvent and reacted with a source of ammonia, such as aqueous or gaseous ammonia.

  • The reaction would likely be exothermic and require cooling.

  • The final product would be isolated by extraction and purified by crystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently unavailable. However, the presence of a sulfonamide group, a key pharmacophore in many carbonic anhydrase inhibitors, suggests a potential interaction with this enzyme family. Structurally related sulfonamides have been shown to be potent inhibitors of various carbonic anhydrase isoforms, some of which are implicated in diseases such as cancer and glaucoma.

Hypothetical Signaling Pathway Inhibition

If this compound were to act as a carbonic anhydrase inhibitor, it could potentially modulate signaling pathways associated with tumor metabolism and pH regulation. The diagram below illustrates a hypothetical mechanism of action.

G Hypothetical Signaling Pathway drug This compound target Carbonic Anhydrase IX (CAIX) drug->target Inhibition process1 H₂O + CO₂ ⇌ H⁺ + HCO₃⁻ target->process1 process2 Tumor Microenvironment pH Regulation target->process2 outcome1 Decreased Extracellular Acidification process1->outcome1 Leads to process1->process2 Contributes to outcome2 Inhibition of Tumor Growth and Metastasis outcome1->outcome2 process2->outcome2 Impacts

Caption: Hypothetical inhibition of carbonic anhydrase IX by the title compound.

Disclaimer: The biological activity and signaling pathway described above are purely hypothetical and based on the structural similarity of this compound to known carbonic anhydrase inhibitors. Experimental validation is required to confirm these hypotheses.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. While direct experimental data is scarce, this guide provides a foundational understanding of its structure, properties, and a plausible route for its synthesis. The hypothesized interaction with carbonic anhydrases opens an avenue for future research into its potential therapeutic applications. Further experimental work is crucial to validate the predicted properties and explore the biological activities of this compound.

References

An In-depth Technical Guide on the Solubility of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-(sulfamoylmethyl)benzoate (MeSAB), a crucial intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different solvents is paramount for the design, optimization, and control of its solution crystallization process, which is a key step in its purification and manufacturing.

Core Topic: Solubility Profile of this compound

The solubility of this compound has been systematically determined in a range of organic solvents, revealing significant variations that are dependent on the nature of the solvent and the temperature. This data is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in sixteen different organic solvents across a temperature range of 272.15 K to 324.15 K under ambient pressure. The results indicate that MeSAB exhibits the highest solubility in ketones and the lowest in alcohols.[1]

A summary of the solubility data is presented in the tables below. At a constant temperature, the solubility of this compound in the tested solvents follows this descending order: cyclopentanone > acetone > 2-butanone > acetonitrile > 2-pentanone ≈ methyl acetate > ethyl acetate > ethyl formate > methanol > ethanol > n-propanol > isopropanol > n-butanol > n-pentanol > isopentanol ≈ isobutanol.[1]

Table 1: Solubility of this compound in Alcohols (Mole Fraction, x)

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanoln-PentanolIsopentanol
272.150.01850.01320.01010.00890.00750.00630.00580.0055
278.150.02310.01650.01260.01110.00940.00790.00720.0069
283.150.02880.02060.01570.01380.01170.00980.00900.0086
288.150.03590.02570.01960.01720.01460.01220.01120.0107
293.150.04480.03210.02450.02150.01820.01520.01400.0133
298.150.05580.04000.03050.02680.02270.01900.01750.0166
303.150.06960.04990.03800.03340.02830.02370.02180.0207
308.150.08670.06220.04740.04160.03530.02950.02720.0258
313.150.10810.07750.05910.05190.04400.03680.03390.0322
318.150.13470.09660.07360.06470.05480.04590.04220.0401
323.150.16790.12040.09170.08060.06830.05720.05260.0500

Table 2: Solubility of this compound in Ketones, Esters, and Acetonitrile (Mole Fraction, x)

Temperature (K)2-ButanoneAcetoneEthyl Acetate2-PentanoneAcetonitrileMethyl AcetateEthyl FormateCyclopentanone
272.150.04820.05230.02980.03150.03450.03180.02630.0567
278.150.05930.06430.03670.03880.04250.03910.03240.0697
283.150.07290.07910.04510.04770.05220.04810.03980.0857
288.150.08960.09720.05550.05860.06420.05910.04890.1054
293.150.11020.11950.06820.07210.07890.07270.06010.1296
298.150.13550.14690.08380.08860.09700.08940.07390.1593
303.150.16660.18060.10300.10890.11930.11000.09090.1959
308.150.20480.22210.12670.13390.14670.13520.11180.2409
313.150.25180.27310.15580.16460.18040.16630.13750.2962
318.150.30960.33580.19160.20240.22180.20450.16910.3643
323.150.38070.41300.23560.24890.27270.25150.20790.4481

Experimental Protocols

The solubility of this compound was determined using a gravimetric method.[1] The experimental procedure is detailed below.

Materials:

  • This compound (Purity > 99%)

  • Sixteen organic solvents (analytical grade)

  • Thermostatic bath with temperature control (±0.1 K)

  • Analytical balance (±0.0001 g)

  • Isothermal dissolution vessel

Procedure:

  • An excess amount of this compound was added to a known mass of each of the sixteen solvents in an isothermal dissolution vessel.

  • The mixture was continuously stirred and maintained at a constant temperature using the thermostatic bath.

  • The solution was allowed to reach equilibrium, which was determined by periodically sampling the supernatant and analyzing its concentration until a constant value was achieved.

  • Once equilibrium was reached, the stirring was stopped, and the solution was allowed to settle.

  • A known volume of the clear supernatant was carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

  • The withdrawn sample was immediately weighed and then dried to a constant weight to determine the mass of the dissolved solute.

  • The mole fraction solubility was then calculated from the masses of the solute and the solvent.

  • This procedure was repeated for each solvent at various temperatures ranging from 272.15 K to 324.15 K.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the gravimetric method used for determining the solubility of this compound.

G Workflow for Gravimetric Solubility Determination A Preparation of Saturated Solution (Excess solute in known mass of solvent) B Equilibration in Thermostatic Bath (Constant Temperature & Stirring) A->B Incubate C Phase Separation (Cessation of stirring, settling of excess solid) B->C Achieve Equilibrium D Sampling of Supernatant (Withdrawal of a known volume of clear solution) C->D Isothermal Transfer E Mass Determination of Sample D->E F Drying of Sample to Constant Weight E->F G Mass Determination of Solute F->G H Calculation of Mole Fraction Solubility G->H

Caption: Gravimetric solubility determination workflow.

The dissolution of this compound was found to be an endothermic and spontaneous process.[1] This information is critical for industrial applications, as it helps in predicting the behavior of the compound during crystallization and in designing efficient and controlled manufacturing processes. The provided solubility data and experimental protocol serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

Methyl 2-(sulfamoylmethyl)benzoate as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of methyl 2-(sulfamoylmethyl)benzoate and its potential as a carbonic anhydrase (CA) inhibitor. While direct inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds, specifically methyl 5-sulfamoyl-benzoates, to provide a comprehensive understanding of the core principles of targeting carbonic anhydrases with this class of molecules.[1][2][3] This document covers the synthesis, quantitative inhibitory data against various CA isozymes, detailed experimental protocols for assessing inhibition, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, respiration, and biosynthesis.[4][7][8] Twelve catalytically active CA isozymes have been identified in humans, each with distinct tissue distribution and physiological roles.[1][2]

The involvement of certain CA isoforms in pathological conditions has rendered them attractive targets for drug development.[1][2][7] For instance, CA II is a well-established target for diuretics and anti-glaucoma drugs.[9][10] More recently, the tumor-associated isoform CA IX has gained significant attention as an anticancer target.[1][2] CA IX is highly overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[1][2] Therefore, selective inhibitors of CA IX are being actively pursued as novel anticancer therapeutics.[1][2]

Sulfonamides are a well-established class of CA inhibitors, known to bind to the zinc ion in the enzyme's active site.[8] this compound belongs to this class of compounds and represents a scaffold of interest for the design of potent and selective CA inhibitors.

Quantitative Inhibitory Data

Table 1: Observed Dissociation Constants (Kd, nM) of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates against Human Carbonic Anhydrase Isoforms. [1]

CompoundCA ICA IICA IIICA IVCA VACA VBCA VICA VIICA IXCA XIICA XIIICA XIV
4b >1000015>100002.51001.80.80.50.12 1.21015
3b >1000020>100003.01202.01.00.60.15 1.51218
7b >1000018>100002.81101.90.90.550.13 1.41116

Data extracted from Matulienė et al., Int. J. Mol. Sci. 2021, 23(1), 130.[1][2]

Table 2: Intrinsic Dissociation Constants (Kd, pM) of Selected Compounds, Corrected for Binding-Linked Protonation Reactions. [1]

CompoundCA IX
4b 0.08

Data extracted from Matulienė et al., Int. J. Mol. Sci. 2021, 23(1), 130.[1][2]

These tables highlight the remarkable potency and selectivity of certain methyl 5-sulfamoyl-benzoate derivatives for the tumor-associated CA IX isoform, with compound 4b exhibiting a Kd of 0.12 nM and an intrinsic dissociation constant of just 0.08 pM.[1][2] The high selectivity over other isoforms is a critical attribute for minimizing potential side effects.

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound against carbonic anhydrases involves specific and sensitive assays. Below are detailed methodologies for key experiments.

General Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)

This colorimetric assay is a widely used method for screening and characterizing CA inhibitors.[7][8]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, the rate of this reaction is reduced in a concentration-dependent manner.[7][8]

Materials and Reagents: [7]

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., this compound) and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.4-8.3)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure: [7]

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer, pH 7.5.

    • Prepare a stock solution of CA (e.g., 1 mg/mL) in cold assay buffer.

    • Prepare a working solution of CA by diluting the stock solution to the desired concentration (e.g., 10-60 units/mL) in cold assay buffer just before use.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh daily.

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of assay buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Synthesis of Methyl 2-Halo-5-Sulfamoyl-Benzoates

The synthesis of the parent scaffold for the compounds with known inhibitory data is a multi-step process.[1]

General Procedure: [1]

  • The appropriate 2,4-dihalo-5-sulfamoylbenzoic acid is refluxed in methanol with concentrated sulfuric acid for 20 hours.

  • The reaction mixture is concentrated under reduced pressure to yield the methyl 2,4-dihalo-5-sulfamoyl-benzoate.

  • Nucleophilic substitution of the halogen at the 4-position is achieved by reacting with various thiols in the presence of a base.

  • Further modifications, such as oxidation of the sulfide to a sulfone, can be performed using an oxidizing agent like peracetic acid.

Visualizations

Signaling Pathway: Role of CA IX in the Tumor Microenvironment

The following diagram illustrates the role of carbonic anhydrase IX in acidifying the tumor microenvironment, a key process in tumor progression.

CAIX_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment CO2_in CO2 CAIX CA IX CO2_in->CAIX H2O H2O H2O->CAIX H2CO3 H2CO3 CAIX->H2CO3 Hydration HCO3_out HCO3- H2CO3->HCO3_out Dissociation H_out H+ H2CO3->H_out Dissociation NHE1 NHE1 H_out->NHE1 Export Acidification Acidification (Low pH) NHE1->Acidification Invasion Invasion & Metastasis Acidification->Invasion

Caption: Role of CA IX in tumor microenvironment acidification.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of a test compound against carbonic anhydrase.

CA_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (Blank, Max Activity, Test Compound, Positive Control) reagent_prep->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Spectrophotometry) reaction_init->kinetic_measurement data_analysis Data Analysis (Calculate Rates, % Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for CA inhibition assay.

Conclusion

While direct experimental data for this compound as a carbonic anhydrase inhibitor is limited in the reviewed literature, the analysis of closely related methyl 5-sulfamoyl-benzoates provides a strong rationale for its potential as a potent and selective inhibitor, particularly against the anticancer target CA IX. The high affinity and selectivity observed for this scaffold underscore its promise for further drug development efforts. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the inhibitory activity of this compound and other novel sulfonamide-based CA inhibitors. Further investigation into this specific compound is warranted to fully elucidate its therapeutic potential.

References

Navigating the Therapeutic Potential of Benzenesulfonamides: A Technical Guide to the Biological Activity of Methyl 2-(sulfamoylmethyl)benzoate Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the biological activities, experimental protocols, and relevant signaling pathways of benzenesulfonamide derivatives, with a focus on carbonic anhydrase inhibition.

Disclaimer: Direct biological activity data for "Methyl 2-(sulfamoylmethyl)benzoate" is not extensively available in the public domain. This technical guide, therefore, focuses on the well-documented biological activities of the closely related and structurally similar class of compounds: Methyl 2-sulfamoylbenzoate derivatives . The insights from these related compounds provide a strong foundation for understanding the potential therapeutic applications of the broader class of benzenesulfonamides.

Executive Summary

Methyl 2-sulfamoylbenzoate derivatives have emerged as a significant class of bioactive molecules, demonstrating potent and often selective inhibitory activity against various isoforms of the zinc-containing metalloenzymes, carbonic anhydrases (CAs). Of particular interest is the inhibition of tumor-associated CA isoforms, such as carbonic anhydrase IX (CAIX), which are overexpressed in various hypoxic solid tumors and play a crucial role in tumor progression and metastasis. This guide provides an in-depth overview of the quantitative biological data, detailed experimental methodologies for assessing their activity, and the key signaling pathways influenced by these compounds.

Quantitative Biological Activity Data

The primary biological target of Methyl 2-sulfamoylbenzoate derivatives is carbonic anhydrase. The inhibitory potency is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). The following tables summarize the inhibitory activity of various Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivatives against key human (h) CA isoforms.

Compound IDSubstituent (Position 2)Substituent (Position 4)hCA I (Kd, nM)hCA II (Kd, nM)hCA IX (Kd, nM)hCA XII (Kd, nM)
3b Cl-S-CH₂-Ph13001100.83.6
3d Cl-S-Cyclohexyl21001801.15.2
4b Br-S-CH₂-Ph1100900.122.8
5a -S-PhCl15001202.58.0
5b -S-CH₂-PhCl25002001.56.5
Acetazolamide (Reference)(Reference)25012255.7

Data presented in the table is a selection from published studies and is intended for comparative purposes.

Key Signaling Pathways

The anticancer activity of selective CAIX inhibitors is primarily linked to the disruption of pH regulation in the tumor microenvironment, which is controlled by the Hypoxia-Inducible Factor (HIF) signaling pathway.

// Nodes Hypoxia [label="Hypoxia in\nTumor Microenvironment", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a_stabilization [label="HIF-1α Stabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a_translocation [label="HIF-1α Nuclear Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1_complex [label="HIF-1α/HIF-1β Complex\n(HIF-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HRE_binding [label="Binding to Hypoxia\nResponse Elements (HREs)", fillcolor="#FBBC05", fontcolor="#202124"]; CAIX_transcription [label="CAIX Gene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CAIX_protein [label="CAIX Protein Expression\n(on cell surface)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_regulation [label="Extracellular Acidification &\nIntracellular pH Maintenance", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Tumor_Progression [label="Tumor Progression,\nMetastasis, Drug Resistance", fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor [label="Methyl 2-sulfamoylbenzoate\nDerivatives (CAIX Inhibitors)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Nodes start [label="Start: Compound Library of\nMethyl 2-sulfamoylbenzoate Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; primary_screen [label="Primary Screening:\nIn Vitro Carbonic Anhydrase\nInhibition Assay (e.g., Stopped-Flow)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; determine_ic50 [label="Determine IC50/Kd Values\nfor Active Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; selectivity_panel [label="Selectivity Profiling:\nTest against a panel of\nCA Isoforms (I, II, IV, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; select_candidates [label="Select Potent and\nSelective CAIX Inhibitors", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; cell_based_assays [label="Cell-Based Assays:\nCytotoxicity (e.g., MTT Assay)\nCell Migration/Invasion Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Studies:\nTumor Xenograft Models\nin Mice", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> primary_screen; primary_screen -> determine_ic50; determine_ic50 -> selectivity_panel; selectivity_panel -> select_candidates; select_candidates -> cell_based_assays [label="Potent &\nSelective"]; select_candidates -> end [label="Not Potent or\nNot Selective"]; cell_based_assays -> in_vivo; in_vivo -> end; } Hypoxia-Inducible Factor (HIF) Signaling Pathway for CAIX Expression.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for key assays.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of the CO₂ hydration activity of a CA isoform.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Stopped-flow spectrophotometer.

  • CO₂-saturated water.

  • Assay Buffer: 20 mM HEPES or TAPS, pH 7.4.

  • pH indicator: p-Nitrophenol or phenol red.

  • Test compounds dissolved in DMSO.

Procedure:

  • Enzyme Preparation: A stock solution of the CA enzyme is prepared in the assay buffer.

  • Inhibitor Preparation: A series of dilutions of the test compound are prepared in DMSO.

  • Reaction Setup: The stopped-flow instrument is set up with two syringes. Syringe A contains the CA enzyme and the pH indicator in the assay buffer. Syringe B contains the CO₂-saturated water.

  • Measurement:

    • An aliquot of the test inhibitor solution (or DMSO for control) is added to the enzyme solution in Syringe A and incubated for a specific time to allow for enzyme-inhibitor binding.

    • The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction.

    • The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

The derivatives of Methyl 2-sulfamoylbenzoate represent a promising class of compounds, particularly as inhibitors of carbonic anhydrase IX for potential anticancer applications. The structure-activity relationship (SAR) studies have shown that modifications to the benzoate ring can significantly impact both the potency and selectivity of these inhibitors.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, including those with the "sulfamoylmethyl" linker, to fully explore the therapeutic potential of this chemical scaffold. Further investigation into their mechanism of action, pharmacokinetic properties, and in vivo efficacy will be crucial for their development as clinical candidates. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

Pharmacokinetics of sulfonamide compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics of Sulfonamide Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic principles of sulfonamide compounds, including their absorption, distribution, metabolism, and excretion (ADME). It is designed to serve as a detailed resource for professionals in drug development and research, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction to Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in infectious disease therapy.[1][2] They are synthetic bacteriostatic antibiotics with a broad spectrum of activity against gram-positive and many gram-negative bacteria.[3] Understanding their pharmacokinetic profile is essential for optimizing therapeutic efficacy and minimizing potential adverse effects, such as crystalluria.[3][4] The pharmacokinetic behavior of sulfonamides can vary widely among different compounds and species, influencing their duration of action and clinical applications.[5][6]

Mechanism of Action

The antibacterial action of sulfonamides is rooted in their structural similarity to para-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid require PABA as a precursor. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), blocking the conversion of PABA into dihydrofolic acid. This inhibition disrupts the synthesis of folic acid, which is a vital component for producing purines and ultimately, bacterial DNA and RNA. Since human cells acquire folic acid from the diet and do not synthesize it, their DNA synthesis is not significantly affected.

Mechanism_of_Action Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF_Acid Dihydrofolic Acid DHPS->DHF_Acid Catalyzes Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Folic_Acid_Pathway Folic Acid Synthesis Pathway DHF_Acid->Folic_Acid_Pathway Bacterial_Growth Bacterial Growth (Inhibited) Folic_Acid_Pathway->Bacterial_Growth Essential for

Sulfonamide Mechanism of Action

Absorption

Most sulfonamides are administered orally and are readily absorbed from the gastrointestinal tract.[1][3] Some formulations are designed for topical application, particularly for treating burns, from which they can also be absorbed.[3] Certain derivatives, like succinylsulfathiazole, are intentionally designed for poor absorption to act locally within the intestines.

Distribution

Following absorption, sulfonamides are distributed throughout the body's tissues and fluids.[2][3] They exhibit significant binding to plasma proteins, primarily albumin.[2][7] The extent of protein binding varies considerably among different sulfonamides, ranging from 10% to over 95%, which influences their distribution and half-life.[1][2] Generally, more lipid-soluble compounds are reabsorbed more extensively in the kidneys and tend to have longer half-lives.[8] Sulfonamides with high protein binding are typically longer-acting.[2] They can also compete with other substances, like bilirubin, for binding sites on albumin.[3]

Metabolism

The liver is the primary site of sulfonamide metabolism, although biotransformation can also occur in other tissues.[3][9] The main metabolic pathways include:

  • N4-Acetylation : This is a major pathway for many sulfonamides.[2][9] The resulting N4-acetylated metabolites are generally inactive and often less water-soluble than the parent compound, which can increase the risk of precipitation in urine (crystalluria).[2][10] The rate of acetylation can vary between individuals due to genetic polymorphism ("slow" vs. "fast" acetylators).[11]

  • Oxidation : This Phase I reaction can lead to the formation of hydroxylated metabolites, which may retain some antibacterial activity but are less likely to precipitate in urine.[10][9]

  • Conjugation : Metabolites, particularly hydroxylated forms, can undergo Phase II conjugation with glucuronic acid or sulfate, further increasing their water solubility for excretion.[1][10]

It is important to note that metabolic pathways can be species-dependent; for example, dogs have a poor capacity for acetylation.[10][12]

Metabolic_Pathways Primary Metabolic Pathways of Sulfonamides cluster_phase1 Oxidative Pathway cluster_phase2 Conjugative & Acetylation Pathways Parent Parent Sulfonamide Phase1 Phase I Metabolism (Liver) Parent->Phase1 Phase2 Phase II Metabolism (Liver) Parent->Phase2 Oxidation Oxidation Acetylation N4-Acetylation Conjugation Glucuronidation / Sulfate Conjugation Metabolites Metabolites for Excretion Oxidation->Metabolites Hydroxylated Metabolites Acetylation->Metabolites N4-acetylated Metabolites (Inactive) Conjugation->Metabolites Conjugated Metabolites

Primary Metabolic Pathways of Sulfonamides

Excretion

The primary route of elimination for sulfonamides and their metabolites is through the kidneys via urine.[3][10] The renal excretion process involves three main mechanisms:

  • Glomerular Filtration : The unbound fraction of the drug in the plasma is filtered through the glomeruli.

  • Active Tubular Secretion : The drug is actively transported from the blood into the tubular fluid.

  • Tubular Reabsorption : The lipid-soluble, non-ionized form of the drug can be passively reabsorbed back into the bloodstream from the renal tubules.[13]

To prevent crystalluria, it is often recommended that patients stay well-hydrated to maintain a high urine output (e.g., 1200 to 1500 mL/day).[3] Alkalinizing the urine can also increase the solubility of some sulfonamides and their metabolites, promoting their excretion.[6]

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of sulfonamides vary significantly. The following table summarizes key parameters for several representative compounds.

SulfonamidePlasma Protein Binding (%)Plasma Half-life (t½) (hours)Primary Route of Excretion
Sulfacetamide 80 - 85%[10]7 - 12.8[10]Urine[10]
Sulfadiazine 20 - 30%[1]10.1 (cattle), 2.9 (pigs)[6]Urine[4]
Sulfamethoxazole ~70%[1]8 - 12[2]Urine (30% unchanged)[4]
Sulfadimethoxine >98%[1]>35Urine[13]
Sulfisoxazole ~50%[2]4 - 8[2]Urine (>90% unchanged)[6]
Sulfasalazine >99%5 - 10Feces (majority), Urine (minority)

Note: Values can vary based on species, age, and individual patient factors like renal function.[6][14]

Experimental Protocols for Pharmacokinetic Analysis

Accurate quantification of sulfonamides in biological matrices (e.g., plasma, urine, tissue) is crucial for pharmacokinetic studies. Several analytical techniques are commonly employed.

General Experimental Workflow

The typical workflow for analyzing sulfonamide concentrations involves sample collection, preparation to remove interfering substances, analytical quantification, and subsequent data analysis to determine pharmacokinetic parameters.

Experimental_Workflow General Workflow for Sulfonamide Pharmacokinetic Analysis A 1. Sample Collection (Blood, Plasma, Urine, Tissue) B 2. Sample Preparation A->B C Protein Precipitation (e.g., with Trichloroacetic Acid) B->C D Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) B->D E 3. Analytical Quantification C->E D->E F HPLC-UV/Fluorescence E->F G LC-MS/MS E->G H 4. Data Analysis F->H G->H I Concentration vs. Time Curve H->I J Pharmacokinetic Modeling (t½, Cmax, AUC, etc.) H->J

General Workflow for Sulfonamide Pharmacokinetic Analysis
Methodology Details

  • High-Performance Liquid Chromatography (HPLC) :

    • Principle : This chromatographic technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[15]

    • Sample Preparation : Biological samples are typically deproteinized, often using trichloroacetic acid or acetonitrile.[16] This is followed by centrifugation, and the supernatant is collected. A solid-phase extraction (SPE) step may be added for cleanup and concentration.[17]

    • Analysis : The prepared sample is injected into the HPLC system. Sulfonamides are separated on a reverse-phase column (e.g., C18) with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile/methanol).[17]

    • Detection : Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors set at the appropriate wavelength for the specific sulfonamide.[15] Quantification is performed by comparing the peak area of the sample to that of known standards.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :

    • Principle : This highly sensitive and selective method couples the separation power of HPLC with the mass analysis capability of a mass spectrometer.[15]

    • Sample Preparation : Similar to HPLC, but may require less rigorous cleanup due to the high selectivity of MS detection.

    • Analysis : After separation on the LC column, the eluent is ionized (e.g., by electrospray ionization - ESI). The mass spectrometer identifies and quantifies the sulfonamide based on its specific mass-to-charge ratio (m/z) and fragmentation patterns (in MS/MS).[15] This method is capable of detecting trace levels of the compounds.[15]

  • Bratton-Marshall Method (Colorimetric Assay) :

    • Principle : A classic colorimetric method used for the determination of sulfonamides containing a primary aromatic amine group.[18]

    • Procedure : The method involves diazotization of the sulfonamide's primary amino group with sodium nitrite in an acidic medium, followed by coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride to form a stable, intensely colored azo dye.[16][18]

    • Analysis : The intensity of the color, which is proportional to the sulfonamide concentration, is measured spectrophotometrically.[18] To measure total sulfonamide (parent drug + acetylated metabolite), a hydrolysis step (e.g., with acid) is included before diazotization to convert the N4-acetyl derivative back to the parent compound.[18]

Conclusion

The sulfonamide class of drugs exhibits diverse pharmacokinetic profiles that are critical to their therapeutic application and safety. Key determinants of their behavior include the extent of plasma protein binding, the rate and pathways of hepatic metabolism (especially N4-acetylation), and the dynamics of renal excretion. A thorough understanding of these ADME processes, supported by robust analytical methodologies, is fundamental for the rational development, appropriate selection, and effective clinical use of these important antimicrobial agents.

References

Methyl 2-(sulfamoylmethyl)benzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-(sulfamoylmethyl)benzoate, with the CAS Number 112941-26-1, is a chemical intermediate with potential applications in the synthesis of complex organic molecules. Its structure, featuring both a sulfonamide group and a methyl ester, makes it a versatile building block for the creation of various compounds, particularly in the agrochemical and potentially in the pharmaceutical industries. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents, including diuretics, antibacterials, and carbonic anhydrase inhibitors. This technical guide provides an in-depth overview of the synthesis, properties, and a detailed application of this compound as a chemical intermediate. While a specific pharmaceutical application for this intermediate is not extensively documented in publicly available literature, its role in the synthesis of the herbicide Bensulfuron-methyl serves as a well-documented example of its utility in constructing biologically active molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 112941-26-1[1]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
IUPAC Name This compound[1]
Synonyms o-Carbomethoxybenzyl sulfonamide, Methyl 2-(Aminosulfonylmethyl)benzoate, 2-(Methoxycarbonyl)benzylsulfonamide[1]
Appearance White to off-white crystalline solid[1]
Melting Point 98-100 °C[1]
Solubility Soluble in acetonitrile; insoluble in water.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the amination of its corresponding sulfonyl chloride precursor, o-methoxycarbonyl benzyl sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Methoxycarbonyl benzyl sulfonyl chloride

  • Ammonia gas

  • Benzene (solvent)

  • Toluene (solvent)

Procedure:

  • In a suitable reaction vessel, a mixture of benzene and toluene is prepared.

  • The o-methoxycarbonyl benzyl sulfonyl chloride is added to the solvent mixture with stirring.

  • The reaction mixture is cooled to a temperature below 10 °C.

  • Ammonia gas is bubbled through the solution while maintaining the temperature below 30 °C.

  • The reaction is monitored by sampling and analysis until completion (approximately 3 hours).

  • Once the reaction is complete, the precipitated product is collected by filtration.

  • The filter cake is washed and dried to yield the final product, this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Isolation cluster_product Final Product o-Methoxycarbonyl benzyl sulfonyl chloride o-Methoxycarbonyl benzyl sulfonyl chloride Reaction Vessel Reaction Vessel o-Methoxycarbonyl benzyl sulfonyl chloride->Reaction Vessel Ammonia gas Ammonia gas Ammonia gas->Reaction Vessel Benzene/Toluene Benzene/Toluene Benzene/Toluene->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Reaction Mixture Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Synthesis Workflow for this compound

Application as a Pharmaceutical Intermediate: An Agrochemical Case Study

While the direct application of this compound in the synthesis of a marketed pharmaceutical drug is not readily found in the literature, its role as a key intermediate in the production of the sulfonylurea herbicide, Bensulfuron-methyl, provides a clear and detailed example of its synthetic utility. This process demonstrates how the molecule can be elaborated into a more complex, biologically active compound.

The synthesis of Bensulfuron-methyl involves the conversion of this compound to its corresponding isocyanate, followed by a coupling reaction with 2-amino-4,6-dimethoxypyrimidine.

Experimental Protocol: Synthesis of Bensulfuron-methyl

Step 1: Synthesis of o-methoxycarbonyl benzylsulfonyl isocyanate

Materials:

  • This compound (o-methyl formate benzyl sulfamide)

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • n-Butyl isocyanate (catalyst)

  • Xylene (solvent)

Procedure:

  • In a reaction vessel, dissolve this compound in xylene.

  • Add bis(trichloromethyl) carbonate and a catalytic amount of n-butyl isocyanate.

  • Heat the mixture to 70-85 °C and then slowly raise the temperature to 110-130 °C.

  • Slowly add trichloromethyl chloroformate while maintaining the temperature at 110-130 °C to carry out the esterification reaction.

  • After the reaction is complete, remove the solvent and catalyst under reduced pressure to obtain o-methoxycarbonyl benzylsulfonyl isocyanate.

Step 2: Synthesis of Bensulfuron-methyl

Materials:

  • o-methoxycarbonyl benzylsulfonyl isocyanate

  • 2-amino-4,6-dimethoxypyrimidine

  • Condensation reaction solvent (e.g., xylene)

Procedure:

  • Dissolve the o-methoxycarbonyl benzylsulfonyl isocyanate from Step 1 in the condensation solvent.

  • Stir the solution and cool it to 30-50 °C.

  • Add 2-amino-4,6-dimethoxypyrimidine to the reaction mixture.

  • Heat the mixture to 50-90 °C to conduct the condensation reaction.

  • After the reaction is complete, cool the mixture to induce precipitation.

  • Collect the solid product by filtration and dry to obtain Bensulfuron-methyl.

G cluster_intermediate Intermediate cluster_reagents1 Reagents for Isocyanate Formation cluster_isocyanate Isocyanate Intermediate cluster_reagents2 Coupling Partner cluster_product Final Product This compound This compound o-methoxycarbonyl benzylsulfonyl isocyanate o-methoxycarbonyl benzylsulfonyl isocyanate This compound->o-methoxycarbonyl benzylsulfonyl isocyanate Phosgenation Bis(trichloromethyl) carbonate Bis(trichloromethyl) carbonate Bis(trichloromethyl) carbonate->o-methoxycarbonyl benzylsulfonyl isocyanate n-Butyl isocyanate n-Butyl isocyanate n-Butyl isocyanate->o-methoxycarbonyl benzylsulfonyl isocyanate Xylene Xylene Xylene->o-methoxycarbonyl benzylsulfonyl isocyanate Bensulfuron-methyl Bensulfuron-methyl o-methoxycarbonyl benzylsulfonyl isocyanate->Bensulfuron-methyl Condensation 2-amino-4,6-dimethoxypyrimidine 2-amino-4,6-dimethoxypyrimidine 2-amino-4,6-dimethoxypyrimidine->Bensulfuron-methyl G cluster_precursors Substrates cluster_enzyme Enzyme cluster_products Products cluster_inhibitor Inhibitor Pyruvate Pyruvate Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Pyruvate->Acetolactate Synthase (ALS) alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->Acetolactate Synthase (ALS) Valine Valine Acetolactate Synthase (ALS)->Valine Leucine Leucine Acetolactate Synthase (ALS)->Leucine Isoleucine Isoleucine Acetolactate Synthase (ALS)->Isoleucine Bensulfuron-methyl Bensulfuron-methyl Bensulfuron-methyl->Acetolactate Synthase (ALS) Inhibition

References

Methodological & Application

Application Notes and Protocols for Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 2-(sulfamoylmethyl)benzoate, including its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its potential applications based on the known biological activities of the sulfonamide functional group.

Chemical Properties and Data

This compound, also known as o-Carbomethoxybenzyl sulfonamide, is a white to off-white crystalline solid.[1] It is soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[1] The compound is stable under normal storage conditions but may be sensitive to light and heat.[1]

PropertyValueReference
CAS Number 112941-26-1[2]
Molecular Formula C₉H₁₁NO₄S[3]
Molecular Weight 229.25 g/mol [3]
Melting Point 98-100 °C[2]
Appearance White to Almost white powder to crystal[4]
Purity >98.0% (HPLC)[4]
InChI Key DBOUFTHAEAVMJC-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=CC=CC=C1CS(=O)(=O)N[3]

Synthesis Protocol

Step 1: Synthesis of Methyl 2-(chlorosulfonylmethyl)benzoate

A common method for the synthesis of related sulfonyl chlorides involves the diazotization of an amino benzoate followed by a sulfonation reaction.

Materials:

  • Methyl 2-aminobenzoate

  • Hydrochloric acid

  • Sodium nitrite

  • Sulfur dioxide

  • Copper(II) chloride

  • Dichloromethane

  • Sodium bicarbonate

Procedure: A detailed, citable experimental protocol for this specific transformation is not available. However, the general procedure involves the diazotization of Methyl 2-aminobenzoate with sodium nitrite in the presence of hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.

Step 2: Amination of Methyl 2-(chlorosulfonylmethyl)benzoate

The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

Materials:

  • Methyl 2-(chlorosulfonylmethyl)benzoate

  • Ammonia (gas or aqueous solution)

  • Toluene

  • Benzene

Procedure:

  • In a reaction kettle, dissolve Methyl 2-(chlorosulfonylmethyl)benzoate in a mixture of benzene and toluene.[2]

  • Cool the solution to below 10 °C with stirring.[2]

  • Bubble ammonia gas through the solution, maintaining the reaction temperature below 30 °C.[2]

  • Continue the introduction of ammonia gas for approximately 3 hours, monitoring the reaction progress by sampling and analysis.[2]

  • Once the reaction is complete, filter the mixture.[2]

  • Wash the filter cake with a suitable solvent.[2]

  • Dry the solid product to obtain this compound.[2]

Experimental Workflow

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amination Start Methyl 2-aminobenzoate Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Sulfonation Sulfonation (SO₂, CuCl₂) Diazotization->Sulfonation Precursor Methyl 2-(chlorosulfonylmethyl)benzoate Sulfonation->Precursor Amination Amination (Ammonia, Toluene/Benzene) Precursor->Amination Filtration Filtration Amination->Filtration Drying Drying Filtration->Drying FinalProduct This compound Drying->FinalProduct SignalingPathway Hypothetical Enzyme Inhibition Pathway Molecule This compound (or derivative) Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Molecule->Enzyme Inhibits Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Biological_Effect Downstream Biological Effect (e.g., pH regulation, cell proliferation) Product->Biological_Effect Leads to

References

Application Notes and Protocols for In Vitro Assays Using Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(sulfamoylmethyl)benzoate is an organic compound featuring both a methyl ester and a sulfonamide functional group. While specific in vitro biological data for this compound is not extensively available in the public domain, its structural components, particularly the benzenesulfonamide moiety, are present in a wide range of biologically active molecules. Sulfonamides are a well-established class of compounds with diverse therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.

These application notes provide a series of generalized in vitro assay protocols to investigate the potential biological activities of this compound based on the known functions of structurally related compounds. The following protocols are intended to serve as a starting point for screening and characterizing the bioactivity of this compound.

Potential In Vitro Applications and Assays

Based on the prevalence of the sulfonamide scaffold in medicinal chemistry, this compound could be investigated for several biological activities. The following are proposed in vitro assays to explore its potential as an enzyme inhibitor, an antimicrobial agent, or a cytotoxic compound.

Carbonic Anhydrase Inhibition Assay

Many benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and some cancers.

Experimental Protocol: Spectrophotometric Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA-catalyzed esterase activity.

Materials:

  • Human Carbonic Anhydrase (isoform of interest, e.g., CA-II, CA-IX)

  • This compound

  • 4-Nitrophenyl acetate (NPA) - Substrate

  • HEPES buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in HEPES buffer to achieve the desired final assay concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of HEPES buffer

    • 20 µL of the test compound dilution (or DMSO for control)

    • 20 µL of a freshly prepared solution of human Carbonic Anhydrase.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of NPA solution (in a minimal amount of acetonitrile, diluted in buffer) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the formation of 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Compound Concentration (µM)% Inhibition of CA-II% Inhibition of CA-IX
0.1
1
10
50
100
IC50 (µM)

Hypothetical Signaling Pathway: Carbonic Anhydrase IX in Tumor Microenvironment

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Acidification Extracellular Acidification HCO3_H->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Inhibitor This compound Inhibitor->CAIX Screening_Workflow start Start: this compound primary_assays Primary Screening Assays start->primary_assays ca_assay Carbonic Anhydrase Inhibition Assay primary_assays->ca_assay mic_assay Antibacterial MIC Assay primary_assays->mic_assay cyto_assay Cytotoxicity Assay (e.g., MTT) primary_assays->cyto_assay data_analysis Data Analysis (IC50 / MIC determination) ca_assay->data_analysis mic_assay->data_analysis cyto_assay->data_analysis hit_id Hit Identification data_analysis->hit_id secondary_assays Secondary / Mechanistic Assays hit_id->secondary_assays  Active? end Lead Optimization hit_id->end  Inactive? secondary_assays->end

Application Notes & Protocols: Screening of Methyl 2-(sulfamoylmethyl)benzoate for Carbonic Anhydrase Inhibition in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-2025-M2SB-CA

Abstract: This guide provides a comprehensive framework for the initial screening of Methyl 2-(sulfamoylmethyl)benzoate, a small molecule with structural motifs suggestive of biological activity. We present the scientific rationale for investigating this compound as a potential inhibitor of Carbonic Anhydrases (CAs), a class of metalloenzymes implicated in various pathologies, including cancer. Detailed protocols for a primary biochemical screen, dose-response analysis, an orthogonal biophysical assay, and a preliminary cell-based evaluation are provided to guide researchers in assessing its potential as a lead compound.

Introduction and Scientific Rationale

Drug discovery often begins with the identification of small molecules that can modulate the function of a biological target. High-throughput screening (HTS) of compound libraries is a foundational strategy in this process.[1] The selection of compounds for screening can be guided by structural alerts or pharmacophores known to interact with specific target classes.

This compound contains a primary sulfonamide (-SO₂NH₂) group. This functional group is a well-established and highly effective zinc-binding group, which is the cornerstone of a major class of metalloenzyme inhibitors.[2][3] Specifically, it is the canonical pharmacophore for inhibitors of Carbonic Anhydrases (CAs).[2] Several human CA isozymes, particularly CA IX, are highly overexpressed in various solid tumors and contribute to the acidification of the tumor microenvironment, which promotes cancer cell survival, invasion, and metastasis.[2] Therefore, CA IX is a high-value target for anticancer drug development.

Based on this structural rationale, this compound is a compelling candidate for screening against carbonic anhydrases. This document outlines a validated workflow to test this hypothesis.

Compound Profile: this compound

A clear understanding of the physicochemical properties of a test compound is essential for designing robust screening assays.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 112941-26-1[4]
Molecular Formula C₉H₁₁NO₄S[4][5]
Molecular Weight 229.25 g/mol [5]
Synonyms o-Carbomethoxybenzyl sulfonamide, 2-(Methoxycarbonyl)benzylsulfonamide[4][6]

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The catalytic activity of carbonic anhydrases depends on a zinc ion (Zn²⁺) located deep within the active site. This ion coordinates a water molecule, lowering its pKa and facilitating its conversion to a hydroxide ion, which then attacks a CO₂ substrate.

Primary sulfonamides, like the one present in this compound, are proposed to act as potent inhibitors by directly coordinating with this catalytic zinc ion. The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide, forming a stable tetrahedral complex and effectively blocking the enzyme's catalytic cycle.[2]

G cluster_0 CA Active Site cluster_1 Inhibition Mechanism ZN Zn²⁺ M2SB This compound (R-SO₂NH₂) His1 His His1->ZN His2 His His2->ZN His3 His His3->ZN OH ⁻OH OH->ZN Catalytic Hydroxide ZN_inhibited Zn²⁺ M2SB->ZN_inhibited Coordination Bond (Inhibition) His1_i His His1_i->ZN_inhibited His2_i His His2_i->ZN_inhibited His3_i His His3_i->ZN_inhibited

Caption: Proposed inhibition of Carbonic Anhydrase by a sulfonamide.

High-Throughput Screening (HTS) Workflow

A tiered approach is essential to efficiently screen, identify, and validate potential inhibitors while minimizing false positives.[7] The workflow progresses from a broad primary screen to more specific and biologically relevant assays.

Caption: A typical workflow for hit identification and validation.

Experimental Protocols

The following protocols are designed to be robust and adaptable for standard laboratory automation.[8]

Protocol 1: Primary Biochemical Screen for CA Activity

This protocol uses a colorimetric esterase assay, a standard method for monitoring CA activity. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate, which can be measured spectrophotometrically at 405 nm.

  • Principle: Active CA enzyme rapidly hydrolyzes p-NPA. Inhibitors will slow this reaction, resulting in a lower absorbance signal compared to the uninhibited control.

  • Rationale: This assay is cost-effective, robust, and amenable to HTS formats, making it ideal for primary screening.[9][10]

Materials:

  • Recombinant human Carbonic Anhydrase IX (or other isozyme of interest)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • p-Nitrophenyl acetate (p-NPA) substrate stock: 10 mM in acetonitrile

  • This compound (M2SB) stock: 10 mM in DMSO

  • Acetazolamide (positive control) stock: 10 mM in DMSO

  • DMSO (vehicle control)

  • 384-well, clear, flat-bottom microplates

  • Microplate reader capable of absorbance at 405 nm

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of compound solutions to the appropriate wells of the 384-well plate.

    • Test Wells: 50 nL of 10 mM M2SB (final concentration: 10 µM).

    • Positive Control Wells: 50 nL of 10 mM Acetazolamide (final concentration: 10 µM).

    • Negative (Vehicle) Control Wells: 50 nL of 100% DMSO.

  • Enzyme Addition: Add 25 µL of CA enzyme solution (e.g., 2 nM final concentration in Assay Buffer) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Scientist's Note: This pre-incubation step is crucial for identifying time-dependent inhibitors and ensuring equilibrium is reached before substrate addition.

  • Reaction Initiation: Add 25 µL of p-NPA solution (0.6 mM in Assay Buffer, for a final concentration of 0.3 mM) to all wells to start the reaction.

    • Rationale: The substrate concentration is ideally set at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[11]

  • Kinetic Read: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve, V₀) for each well.

    • Normalize the data to controls: % Inhibition = 100 * (1 - [V₀_test - V₀_pos] / [V₀_neg - V₀_pos])

    • A "hit" is typically defined as a compound exhibiting inhibition greater than 3 standard deviations from the mean of the negative controls, or a pre-defined threshold (e.g., >50% inhibition).

Protocol 2: Dose-Response and IC₅₀ Determination

For confirmed hits, this protocol determines the potency of inhibition by measuring activity across a range of compound concentrations.

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of M2SB in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 50 nL of each concentration into triplicate wells of a 384-well plate.

  • Assay Execution: Follow steps 2-5 from Protocol 1.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).[11]

Protocol 3: Orthogonal Assay - Thermal Shift Assay (TSA)

TSA is a biophysical method that confirms direct binding of a compound to the target protein. It measures the change in the protein's melting temperature (Tm) upon ligand binding.

  • Principle: The binding of a ligand, such as an inhibitor, typically stabilizes the protein structure, leading to an increase in its melting temperature (a positive thermal shift, ΔTm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds.

  • Rationale: This assay is independent of enzyme activity and helps eliminate false positives from the primary screen that may be due to assay interference rather than direct inhibition.[2][7]

cluster_0 TSA Principle A Folded Protein (Low Fluorescence) B Unfolded Protein (High Fluorescence) A->B Heat (Tm) C Folded Protein + Ligand (Stabilized) C->B Heat (Tm + ΔTm)

Caption: Principle of Thermal Shift Assay (TSA).

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • TSA Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

  • Protein-binding dye (e.g., SYPRO Orange)

  • M2SB and control compounds

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

Procedure:

  • Prepare Master Mix: In TSA buffer, prepare a master mix containing the CA enzyme (e.g., 2 µM) and the fluorescent dye (e.g., 5x concentration).

  • Aliquot Mix: Add 19 µL of the master mix to each well of a 96-well qPCR plate.

  • Add Compound: Add 1 µL of M2SB or control solution to the appropriate wells (final concentration, e.g., 20 µM). Include DMSO-only wells as a reference.

  • Seal and Centrifuge: Seal the plate and briefly centrifuge to mix and remove bubbles.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 0.5°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated from the peak of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm(compound) - Tm(DMSO). A significant positive ΔTm (e.g., > 2°C) confirms direct binding.

Protocol 4: Cell-Based Assay for Target Engagement

This protocol assesses the effect of M2SB on the viability of cancer cells that overexpress the target, CA IX.

  • Rationale: Moving from a biochemical to a cellular context is a critical step to evaluate membrane permeability and potential cytotoxicity, providing a more physiologically relevant measure of a compound's activity.[12][13]

Materials:

  • HT-29 or other suitable cancer cell line known to express CA IX

  • Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)

  • M2SB and control compounds

  • Cell viability reagent (e.g., Resazurin-based)

  • 96-well, clear-bottom, black-walled cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into the 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of M2SB. Add the compounds to the cells (e.g., 100 µL of 2x compound solution) to achieve the final desired concentrations. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours.

    • Scientist's Note: A 72-hour incubation period is standard for assessing antiproliferative effects.

  • Viability Assessment: Add 20 µL of the cell viability reagent to each well. Incubate for 2-4 hours as per the manufacturer's instructions.

  • Read Plate: Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle-treated control wells.

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Calculate the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Data Summary and Interpretation

The goal of this screening cascade is to generate a comprehensive data package to support the advancement of this compound as a potential lead compound.

AssayKey ParameterDesired Outcome for a Promising Hit
Primary Screen % Inhibition> 50% at 10 µM
Dose-Response IC₅₀< 10 µM
Thermal Shift Assay ΔTm> 2°C
Cell-Based Assay EC₅₀Potency consistent with or near the biochemical IC₅₀

A compound that is potent in the biochemical assay, demonstrates direct binding in the TSA, and shows activity in a relevant cell-based model is considered a high-quality, validated hit worthy of further investigation in lead optimization programs.[7]

References

Application Notes and Protocols: Synthesis of Methyl 2-(sulfamoylmethyl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Methyl 2-(sulfamoylmethyl)benzoate and its analogs, compounds of interest in medicinal chemistry and drug development. Two primary synthetic routes are presented: a traditional multi-step approach and a modern, efficient one-pot synthesis. This document includes detailed experimental procedures, tabulated quantitative data for comparison, and visualizations of synthetic workflows and a relevant biological signaling pathway.

Synthetic Strategies and Overview

The synthesis of this compound analogs can be approached through two distinct methodologies.

  • Traditional Four-Step Synthesis: This classical route begins with a readily available starting material, salicylic acid, and proceeds through a sequence of methylation, chlorosulfonation, amination, and finally esterification. While reliable, this method involves multiple steps, handling of hazardous reagents, and may result in lower overall yields.

  • Modern One-Pot Copper-Catalyzed Synthesis: This contemporary approach offers a more streamlined and efficient synthesis from a substituted chlorobenzoate precursor and sodium aminosulfinate. It is characterized by high yields, shorter reaction times, and milder reaction conditions, making it suitable for larger-scale production.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the described synthetic protocols.

Table 1: Traditional Four-Step Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

StepReactionReagentsYield (%)Purity (%)Reference
1Methylation of Salicylic AcidSalicylic acid, Dimethyl sulfate, NaOH91.8>93 (HPLC)[1]
2ChlorosulfonationMethyl o-methoxybenzoate, Chlorosulfonic acid--[1]
3Amination2-carbomethoxy-4-methoxybenzenesulfonyl chloride, NH3--[1]
4Esterification (of by-product) / Final Product2-methoxy-5-sulfamoylbenzoic acid, Methanol, H2SO478.598 (HPLC)[1]
Overall ~70 [1]

Note: Yields for individual steps 2 and 3 were not explicitly provided in the reference, but an overall yield is reported.

Table 2: Modern One-Pot Copper-Catalyzed Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1CuClTetrahydrofuran651294.599.51 (HPLC)[2]
2CuClTetrahydrofuran451695.0999.66 (HPLC)[2]
3CuClTetrahydrofuran40896.5599.51 (HPLC)[2]
4CuBrTetrahydrofuran601294.599.51 (HPLC)[3]
5CuBrTetrahydrofuran501096.5599.51 (HPLC)[3]
6CuBrTetrahydrofuran451495.0999.66 (HPLC)[3]

Experimental Protocols

Traditional Four-Step Synthesis of a this compound Analog

This protocol outlines the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate as a representative example.

Workflow Diagram: Traditional Synthesis

G cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Esterification SalicylicAcid Salicylic Acid MethylSalicylate Methyl Salicylate SalicylicAcid->MethylSalicylate Dimethyl Sulfate, NaOH SalicylicAcid->MethylSalicylate SulfonylChloride 2-Carbomethoxy-4-methoxy- benzenesulfonyl Chloride MethylSalicylate->SulfonylChloride Chlorosulfonic Acid, Thionyl Chloride MethylSalicylate->SulfonylChloride Sulfonamide 2-Methoxy-5-sulfamoyl- benzoic Acid SulfonylChloride->Sulfonamide Ammonia SulfonylChloride->Sulfonamide FinalProduct Methyl 2-methoxy-5- sulfamoylbenzoate Sulfonamide->FinalProduct Methanol, H2SO4 Sulfonamide->FinalProduct

Caption: Workflow for the traditional four-step synthesis.

Step 1: Methylation of Salicylic Acid to Methyl o-methoxybenzoate [1]

  • To a 3L four-neck flask equipped with a thermometer, mechanical stirrer, condenser, and water separator, add toluene (1500 mL) and methyl salicylate (152 g, 1 mol).

  • With stirring, add sodium hydroxide (60 g, 1.5 mol).

  • Heat the mixture to reflux (liquid temperature 111-112°C) and remove the generated water using the water separator (approximately 21 mL).

  • Once dehydration is complete (refluxing toluene is transparent), add dimethyl sulfate (189 g, 1.5 mol) and continue to reflux for 8 hours.

  • Cool the reaction mixture to below 20°C, add water, and stir to dissolve any solids.

  • Separate the aqueous layer and wash the organic layer thoroughly with water.

  • Remove the toluene by distillation under reduced pressure to obtain methyl o-methoxybenzoate as an oil.

Step 2: Chlorosulfonation of Methyl o-methoxybenzoate [1]

  • In a 250 mL four-neck flask equipped with a thermometer, mechanical stirrer, condenser, and exhaust gas absorption device, place methyl o-methoxybenzoate (90.3 g, 0.5 mol, from Step 1).

  • Under stirring, add chlorosulfonic acid (76 g, 0.65 mol). The temperature will rise.

  • Maintain the liquid temperature at 45-50°C and stir for 2 hours.

  • At the same temperature, add thionyl chloride (107 g, 0.9 mol) and continue the reaction for 8 hours, or until the evolution of hydrochloric acid and sulfur dioxide gas ceases.

Step 3: Amination of 2-carbomethoxy-4-methoxybenzenesulfonyl Chloride [1]

  • Cool the reaction mixture from Step 2 to below 5°C.

  • Pour the reaction mixture into ice water and stir for 30 minutes.

  • Extract the aqueous mixture twice with dichloromethane.

  • Combine the organic layers and bubble ammonia gas through the solution until it is alkaline (pH 10.1-12).

  • Heat the solution to distill off the dichloromethane. The resulting product is the crude sulfonamide.

Step 4: Esterification to Yield Methyl 2-methoxy-5-sulfamoylbenzoate [1] This step is primarily for the esterification of any hydrolyzed by-product to maximize yield.

  • To the crude product from Step 3, add methanol (200 mL) and concentrated sulfuric acid (40 g).

  • Reflux the mixture for 6 hours.

  • Evaporate the methanol and neutralize the residue with a saturated sodium carbonate solution until alkaline (pH 12).

  • Filter the solid, wash with water, and dry.

  • Recrystallize the solid product from methanol (350 mL) to obtain pure Methyl 2-methoxy-5-sulfamoylbenzoate.

Modern One-Pot Copper-Catalyzed Synthesis of a this compound Analog

This protocol describes a general and efficient method for synthesizing Methyl 2-methoxy-5-sulfamoylbenzoate.

Workflow Diagram: Modern One-Pot Synthesis

G Start Methyl 2-methoxy-5- chlorobenzoate Reaction Reaction 40-65 °C, 8-16 h Start->Reaction Reagent Sodium Aminosulfinate Reagent->Reaction Catalyst Cu(I) Catalyst (e.g., CuCl or CuBr) Catalyst->Reaction Solvent Tetrahydrofuran (THF) Solvent->Reaction Workup Work-up: - Activated Carbon Decolorization - Filtration - Concentration Reaction->Workup Product Methyl 2-methoxy-5- sulfamoylbenzoate Workup->Product

Caption: Workflow for the modern one-pot synthesis.

Procedure: [2][3]

  • To a 1000 mL reaction flask equipped with a reflux condenser, add tetrahydrofuran (300 g), methyl 2-methoxy-5-chlorobenzoate (50 g, 0.25 mol), a copper(I) catalyst (e.g., cuprous chloride, 1.25 g, 0.0125 mol), and sodium aminosulfinate (26.285 g, 0.255 mol).

  • Heat the reaction mixture to the desired temperature (e.g., 65°C) and maintain it for the specified time (e.g., 12 hours).

  • Upon completion of the reaction (monitored by TLC or HPLC), add activated carbon (2 g) to the reaction solution and filter while hot.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Dry the resulting white crystalline powder under vacuum at 60°C to obtain Methyl 2-methoxy-5-sulfamoylbenzoate.

HPLC Conditions for Purity Determination: [2]

  • Mobile Phase: 700 mL water; 200 mL methanol.

  • Detection Wavelength: 240 nm.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: 0.01 g of the product diluted to 25 mL with the mobile phase.

  • Injection Volume: 5 µL.

Spectroscopic Characterization Data

Table 3: Spectroscopic Data for Methyl 2-(aminosulfonyl)benzoate and Related Structures

Data TypeCompoundObserved/Predicted DataSource
Mass Spec Methyl 2-(aminosulfonyl)benzoateMolecular Weight: 215.23 g/mol [4]
IR Spectrum Methyl 2-(aminosulfonyl)benzoateData available in NIST WebBook[5]
¹H NMR Methyl Benzoate (Reference)δ 8.02-7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 3.83 (s, 3H)[6]
¹³C NMR Methyl Benzoate (Reference)δ 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7[6]
¹H NMR N-benzylbenzenesulfonamide (Reference)-[7]
¹³C NMR Substituted Methyl BenzoatesCarbonyl C: ~166 ppm; Methoxy C: ~52 ppm. Aromatic C's: 128-140 ppm, shifts depend on substitution pattern.[8]

For "this compound", one would predict a singlet for the benzylic CH₂ protons in the ¹H NMR spectrum, likely in the range of 4.0-5.0 ppm, and a corresponding signal for this CH₂ carbon in the ¹³C NMR spectrum around 50-60 ppm.

Relevant Biological Pathway: Purinergic Signaling and NTPDases

Analogs of sulfamoyl benzoates have been investigated as inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), such as CD39.[9] These enzymes play a crucial role in regulating purinergic signaling, which is involved in a wide range of physiological and pathological processes, including inflammation, immunity, and thrombosis.[10]

Signaling Pathway Diagram: NTPDase Regulation of Purinergic Signaling

G cluster_extracellular Extracellular Space cluster_receptors Cellular Receptors cluster_effects Downstream Effects ATP ATP ADP ADP ATP:e->ADP:w Hydrolysis P2X P2X Receptors (Ion Channels) ATP->P2X Activates P2Y P2Y Receptors (GPCRs) ATP->P2Y Activates AMP AMP ADP:e->AMP:w Hydrolysis ADP->P2Y Activates Ado Adenosine AMP:e->Ado:w Hydrolysis P1 P1 (Adenosine) Receptors (GPCRs) Ado->P1 Activates NTPDase1 NTPDase1 (CD39) NTPDase1->ADP Catalyzes NTPDase1->AMP Catalyzes CD73 Ecto-5'-nucleotidase (CD73) CD73->Ado Catalyzes ProInflammatory Pro-inflammatory signals Thrombosis P2X->ProInflammatory P2Y->ProInflammatory AntiInflammatory Anti-inflammatory signals Immunosuppression P1->AntiInflammatory Inhibitor Sulfamoylbenzoate Analogs Inhibitor->NTPDase1 Inhibits

Caption: NTPDase-mediated regulation of purinergic signaling.

NTPDases hydrolyze extracellular ATP and ADP, thereby terminating their signaling through P2 receptors (P2X and P2Y) and producing AMP.[11] AMP is subsequently converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine then activates P1 receptors, often leading to opposing downstream effects, such as immunosuppression.[10] Inhibition of NTPDases by compounds like this compound analogs can prolong the pro-inflammatory and pro-thrombotic signals of ATP and ADP, a mechanism of therapeutic interest in various diseases.

References

Analytical methods for "Methyl 2-(sulfamoylmethyl)benzoate" characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Comprehensive Analytical Characterization of Methyl 2-(sulfamoylmethyl)benzoate

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound. Intended for researchers, quality control analysts, and drug development professionals, this document outlines detailed protocols for structural elucidation and purity assessment. The methodologies leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each protocol is grounded in established scientific principles and aligned with regulatory expectations for analytical procedure development and validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Imperative for Rigorous Characterization

This compound (C₉H₁₁NO₄S) is a key organic molecule featuring both a sulfonamide and a methyl ester functional group.[4][5] Such compounds are often valuable intermediates in the synthesis of pharmacologically active molecules. The precise arrangement of these functional groups dictates the molecule's chemical reactivity and potential biological activity. Therefore, unambiguous confirmation of its chemical structure and the stringent assessment of its purity are non-negotiable prerequisites for its use in research and development.

This application note moves beyond a simple listing of techniques. It provides the causal framework behind experimental choices, enabling scientists to not only execute the methods but also to troubleshoot and adapt them. The integrated use of orthogonal analytical techniques—spectroscopic methods for structure and chromatographic methods for purity—creates a self-validating system to ensure the identity, quality, and consistency of this compound.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₉H₁₁NO₄S[4]
Molecular Weight 229.26 g/mol [4]
CAS Number 112941-26-1[4]
Appearance White to off-white solid[5]
Monoisotopic Mass 229.040879 Da[4]

Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a chemical entity. The workflow below illustrates the logical progression from initial structural confirmation to quantitative purity analysis.

Analytical_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Quantitative Analysis cluster_2 Final Characterization NMR NMR Spectroscopy (¹H, ¹³C) Confirms connectivity & functional groups Report Certificate of Analysis (CoA) Integrated data confirms identity, purity, strength, quality NMR->Report MS Mass Spectrometry (ESI-MS) Confirms molecular weight & formula MS->Report IR Infrared Spectroscopy (FTIR) Confirms presence of key functional groups IR->Report HPLC HPLC-UV Determines purity & quantifies impurities HPLC->Report Synthesis Synthesized This compound Synthesis->NMR Synthesis->MS Synthesis->IR Synthesis->HPLC

Caption: Integrated workflow for the characterization of this compound.

Part I: Structural Elucidation Methodologies

The primary objective of this stage is to confirm that the synthesized molecule has the correct atomic connectivity and stereochemistry consistent with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed to create a complete picture of the carbon-hydrogen framework.

Rationale: The number of signals, their chemical shifts (position), splitting patterns (multiplicity), and integration values in ¹H NMR reveal the electronic environment and connectivity of protons. ¹³C NMR provides complementary information on the carbon backbone.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9 - 8.1Doublet (d)1HAromatic HProton ortho to the electron-withdrawing ester group, deshielded.
~ 7.3 - 7.6Multiplet (m)3HAromatic HRemaining aromatic protons on the benzene ring.
~ 4.9 - 5.1Singlet (s)2H-NH₂Protons on the sulfonamide nitrogen; may be broad and exchangeable with D₂O.
~ 4.5 - 4.7Singlet (s)2H-CH₂-Methylene protons adjacent to the sulfonamide and benzene ring.
~ 3.9Singlet (s)3H-OCH₃Methyl protons of the ester group.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 167C=O (Ester)Carbonyl carbon, highly deshielded.
~ 128 - 140Aromatic CSix distinct signals expected for the substituted benzene ring.
~ 55-CH₂-Methylene carbon.
~ 52-OCH₃Methyl ester carbon.
Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

Rationale: High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with sufficient accuracy (typically < 5 ppm) to confirm the molecular formula C₉H₁₁NO₄S.

Expected Mass Spectrometry Data

ParameterExpected Value
Ionization Mode Positive ESI (+ESI)
Monoisotopic Mass 229.0409
Observed Ion [M+H]⁺ ~ 230.0482
Observed Ion [M+Na]⁺ ~ 252.0301

The fragmentation pattern can also yield structural information. Common fragmentation would involve the loss of the methoxy group (-OCH₃) or cleavage adjacent to the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation at characteristic wavelengths.

Rationale: The sulfonamide and ester groups have distinct, strong absorption bands. Their presence in the spectrum provides direct evidence for the correct functionalization of the molecule.[6][7][8]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Medium, BroadN-H stretch (asymmetric & symmetric) of the -SO₂NH₂ group.[8]
~ 1720StrongC=O stretch of the methyl ester.
~ 1350StrongS=O asymmetric stretch of the sulfonamide.[8]
~ 1160StrongS=O symmetric stretch of the sulfonamide.[8]
1250 - 1000StrongC-O stretch of the ester.

Part II: Purity and Quantitative Analysis

Once the structure is confirmed, the purity of the bulk material must be determined. HPLC with UV detection is the gold standard for this purpose in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

This method separates the target compound from any impurities, such as starting materials, by-products, or degradation products. The area of the main peak relative to the total area of all peaks provides a measure of purity (area percent).

Rationale: A reversed-phase HPLC method using a C18 column provides excellent separation for moderately polar aromatic compounds like this compound. UV detection is suitable due to the presence of the aromatic chromophore. This approach is widely used for the analysis of sulfonamide-containing compounds.[9][10][11][12]

Recommended HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid ensures pH consistency.
Gradient 30% B to 90% B over 15 minA gradient ensures elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe benzene ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLStandard volume to avoid column overloading.
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.

Method Validation Principles

All analytical methods used for quality control must be validated to ensure they are fit for purpose. Validation demonstrates that the procedure is reliable, reproducible, and accurate for the intended analysis. The principles are detailed in the ICH Q2(R2) guideline.[2][3][13][14]

Key validation parameters for the HPLC purity method include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (impurities, degradants).[15]

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a defined range.[15]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

The development and validation of analytical procedures are guided by frameworks from regulatory bodies like the FDA.[16][17][18]

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum on the same sample. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Protocol 2: HRMS Sample Preparation and Analysis
  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of ~10 µg/mL using 50:50 methanol:water with 0.1% formic acid.

  • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Analyze the resulting spectrum for the exact masses corresponding to the [M+H]⁺ and [M+Na]⁺ adducts and compare them to the theoretical calculated masses.

Protocol 3: FTIR Sample Preparation and Analysis
  • Prepare a KBr pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Place the pellet or ATR unit in the sample compartment of an FTIR spectrometer.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the key functional groups.

Protocol 4: HPLC Purity Analysis
  • System Preparation: Set up the HPLC system according to the parameters in the HPLC Method table. Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Mix thoroughly.

  • System Suitability: Perform at least five replicate injections of the sample solution. The relative standard deviation (%RSD) for the retention time and peak area of the main peak should be less than 2.0%.

  • Analysis: Inject the sample solution onto the equilibrated HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram from the void volume to the end of the run. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion

The analytical methods detailed in this application note form a robust framework for the complete characterization of this compound. The orthogonal nature of the techniques—NMR, MS, and IR for structural confirmation, and HPLC for purity assessment—provides a high degree of confidence in the material's identity and quality. Adherence to these protocols and the principles of method validation will ensure that the data generated is accurate, reliable, and suitable for the stringent requirements of scientific research and pharmaceutical development.

References

Application Note: HPLC Analysis of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(sulfamoylmethyl)benzoate is a chemical compound that belongs to the sulfonamide class. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including pharmaceutical preparations and research samples. This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on established analytical protocols for related sulfonamide compounds and provides a robust framework for researchers, scientists, and drug development professionals.

Analytical Principle

The method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous component and an organic modifier. The analyte is detected by its UV absorbance, providing a signal that is proportional to its concentration.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of sulfonamides.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid or Acetic acid (analytical grade)

  • Sample Preparation: A standard solution of this compound is prepared by dissolving an accurately weighed amount of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Working standards are prepared by serial dilution of the stock solution with the mobile phase.

2. Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific applications and equipment. These conditions are adapted from methods used for similar sulfonamide compounds.[1]

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (based on a similar compound[2])

3. Sample Preparation Protocol

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70% A: 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For drug substance analysis, dissolve the sample in methanol to a suitable concentration within the calibration range. For drug product analysis, an extraction step may be necessary depending on the matrix. A common technique involves extraction with an organic solvent followed by filtration.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Parameters (Hypothetical Data)

The following table presents typical validation parameters that would be established during method validation for a sulfonamide compound.

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.6
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. Analysis cluster_data 3. Data Processing prep Sample Preparation stock Prepare Stock Solution (1 mg/mL in Methanol) sample Prepare Sample Solution hplc HPLC Analysis prep->hplc Prepared Samples working Prepare Working Standards (1-100 µg/mL) stock->working instrument HPLC System (C18 Column, UV Detector) data Data Acquisition & Analysis hplc->data Raw Data conditions Set Chromatographic Conditions (Gradient, 1.0 mL/min, 240 nm) instrument->conditions injection Inject Standards and Samples conditions->injection chromatogram Obtain Chromatograms calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship analyte This compound separation Differential Partitioning (Separation) analyte->separation column Stationary Phase (C18) column->separation mobile_phase Mobile Phase (Water/Acetonitrile Gradient) mobile_phase->separation detection UV Detection (240 nm) separation->detection Elution signal Chromatographic Peak detection->signal quantification Concentration Determination signal->quantification Peak Area

Caption: Logical relationship of components in the HPLC separation process.

References

Application Note: Quantification of Sulfonamide Residues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfonamides, or "sulfa drugs," are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial diseases and as growth promoters.[1][2] Due to their extensive use, residues of these compounds can persist in food products of animal origin, such as milk, meat, and eggs, as well as contaminate environmental water sources.[1][2][3][4][5] The presence of these residues is a significant concern for human health, with potential risks including allergic reactions, toxic effects, and the development of antibiotic-resistant bacteria.[1][5] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various foodstuffs.[4]

To enforce these safety standards, sensitive, selective, and reliable analytical methods are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier technique for the analysis of veterinary drug residues.[1][3][6][7] Its high sensitivity and specificity allow for the accurate quantification and confirmation of sulfonamides at trace levels, even in complex matrices.[3][7]

This document provides detailed protocols for the extraction and quantification of sulfonamide residues in various matrices using LC-MS/MS, intended to serve as a comprehensive guide for laboratory professionals.

Principle of the Method

The method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The initial liquid chromatography step separates the target sulfonamide analytes from each other and from matrix components based on their differential partitioning between a stationary phase (the LC column) and a liquid mobile phase. Following separation, the analytes are ionized, typically using an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) under acidic mobile phase conditions.

These ions are then guided into the tandem mass spectrometer, which acts as a series of mass filters. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) is set to isolate a specific precursor ion (the molecular ion of a target sulfonamide). This isolated ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor for a specific, characteristic product ion.[3][8] This two-stage mass filtering process provides exceptional selectivity and sensitivity, minimizing interferences and allowing for confident identification and precise quantification of the target analytes.

General Experimental Workflow

The overall process for sulfonamide analysis by LC-MS/MS follows a structured workflow, from sample receipt to final data reporting.

General_Workflow Sample Sample Receipt & Homogenization Prep Sample Preparation (Extraction & Cleanup) Sample->Prep Spike Internal Standard Analysis LC-MS/MS Analysis Prep->Analysis Inject Extract Data Data Processing & Quantification Analysis->Data Acquire MRM Data Report Reporting Data->Report Generate Results

Caption: High-level workflow for sulfonamide analysis.

Protocol 1: Analysis of Sulfonamides in Milk

This protocol details a method for extracting and quantifying a panel of 14 sulfonamides from milk samples. The procedure involves protein precipitation followed by a defatting step.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Ethyl Acetate (EA), n-Hexane, and Methanol (MeOH), all LC-MS or GC grade.[1]

  • Reagents: Formic acid, ultrapure water.[1]

  • Standards: Certified reference materials for all target sulfonamides and their corresponding isotope-labeled internal standards (ISTDs).

  • Equipment: 50 mL polypropylene centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, LC vials.

2. Sample Preparation

  • Transfer a 5 mL milk sample into a 50 mL polypropylene centrifuge tube.[1]

  • Spike the sample with an appropriate volume of the internal standard solution.[1]

  • Add 10 mL of an ACN:EA (6:4, v/v) mixture.[1]

  • Vortex vigorously for 1 minute to precipitate proteins.[1]

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer 6 mL of the upper supernatant to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.[1]

  • Defatting Step: Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute. Then, add 1.5 mL of 10% aqueous MeOH and vortex for another minute to partition the sulfonamides into the aqueous layer.[1]

  • Centrifuge at 14,000 rpm for 5 minutes to separate the layers.[1]

  • Carefully collect 500 µL from the bottom aqueous layer and transfer it to an LC vial for analysis.[1]

Milk_Prep_Workflow Milk Sample Preparation Workflow Start 5 mL Milk Sample Spike Spike Internal Standard Start->Spike AddSolvent Add 10 mL ACN:EA (6:4) Precipitate Proteins Spike->AddSolvent Vortex1 Vortex (1 min) AddSolvent->Vortex1 Centrifuge1 Centrifuge (10,000 rpm, 10 min) Vortex1->Centrifuge1 Supernatant Collect 6 mL Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness (N₂) Supernatant->Evaporate Defat Add n-Hexane & 10% MeOH (Defatting) Evaporate->Defat Vortex2 Vortex & Centrifuge Defat->Vortex2 Collect Collect Aqueous Layer Vortex2->Collect End Inject into LC-MS/MS Collect->End

Caption: Workflow for sulfonamide extraction from milk.

3. LC-MS/MS Parameters

LC Conditions Parameter
Column C18 reverse-phase, e.g., 4.6 x 100 mm, 1.8 µm[9]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.3 mL/min[9]
Injection Volume 3 µL[9]
Column Temp. 40 °C[9]
Gradient Linear gradient, e.g., starting at 21% B, increasing to 75% B[9]
MS/MS Conditions Parameter
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Spray Voltage 5500 V[9]
Vaporizer Temp. 550 °C[9]
Nebulizer Gas 55 psi[9]
Curtain Gas 40 psi[9]
Detection Mode Multiple Reaction Monitoring (MRM)

Protocol 2: Analysis of Sulfonamides in Animal Tissue (Bovine Liver)

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of sulfonamides from fatty tissue matrices like liver.[2]

Experimental Protocol

1. Materials and Reagents

  • Solvents: Acetonitrile (1% Acetic Acid), Methanol, Water.

  • Reagents: QuEChERS EN buffered extraction salts, dispersive-SPE (d-SPE) kit for fatty matrices (containing PSA and C18 sorbents).[2]

  • Standards: Certified reference materials and ISTDs.

  • Equipment: 50 mL centrifuge tubes, homogenizer, vortex mixer, centrifuge, nitrogen evaporator, spin filters.

2. Sample Preparation

  • Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.[2]

  • Spike with internal standard solution and vortex for 30 seconds.[2]

  • Add 10 mL of 1% acetic acid in ACN. Shake vigorously for 30 seconds.[2]

  • Add the QuEChERS EN salt packet, vortex immediately for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.[2]

  • Transfer 6 mL of the upper ACN layer to a 15 mL d-SPE tube containing sorbents for fatty matrices.[2]

  • Vortex for 2 minutes to facilitate cleanup.[2]

  • Centrifuge at 4,000 rpm for 5 minutes.[2]

  • Transfer 4 mL of the cleaned extract to a new tube and evaporate to dryness under nitrogen at 40 °C.[2]

  • Reconstitute the residue in 800 µL of 1:9 MeOH/H₂O with 0.1% formic acid.[2]

  • Filter the reconstituted sample through a 0.22 µm spin filter before injection.[2]

QuEChERS_Workflow QuEChERS Sample Preparation for Tissue Start 2 g Homogenized Tissue Spike Spike Internal Standard Start->Spike Extract Add 10 mL ACN (1% AA) Add QuEChERS Salts Spike->Extract Vortex1 Vortex & Centrifuge Extract->Vortex1 Cleanup Transfer Supernatant to d-SPE Tube (Fatty Matrix) Vortex1->Cleanup Vortex2 Vortex & Centrifuge Cleanup->Vortex2 Evap Transfer Clean Extract & Evaporate to Dryness Vortex2->Evap Recon Reconstitute in MeOH/H₂O (0.1% FA) Evap->Recon Filter Filter (0.22 µm) Recon->Filter End Inject into LC-MS/MS Filter->End SPE_Workflow SPE Sample Preparation for Water Start 500 mL Water Sample Adjust Add EDTA, Adjust pH Spike Standards Start->Adjust Condition Condition SPE Cartridge (MeOH, then H₂O) Adjust->Condition Load Load Sample onto Cartridge Condition->Load Wash Wash Cartridge (H₂O) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (MeOH) Dry->Elute Evap Evaporate Eluate to Dryness Elute->Evap Recon Reconstitute in 1 mL Evap->Recon End Inject into LC-MS/MS Recon->End

References

Application Notes and Protocols for the Chiral Separation of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of sulfonamide derivatives, a critical process in drug discovery and development due to the often differing pharmacological and toxicological profiles of enantiomers. The following sections offer a comprehensive overview of the methodologies, quantitative data from representative separations, and visual workflows to guide researchers in this field.

Data Presentation: Chiral Separation of Sulfonamide Derivatives

The enantiomeric separation of a series of chiral sulfonamide derivatives was successfully achieved using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs). The following table summarizes the chromatographic parameters for the separation of twelve structurally related sulfinamide derivatives on Chiralcel OD-H, Chiralpak AD-H, and Chiralpak AS-H columns.[1] The data demonstrates the effectiveness of these CSPs in resolving chiral sulfonamides.

CompoundChiral Stationary PhaseMobile Phasek'₁k'₂αRs
1 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.351.631.212.15
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.011.151.141.58
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)----
2 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.521.941.282.91
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.111.291.161.89
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)----
3 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.281.531.202.03
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)0.951.081.141.47
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)----
4 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.872.541.363.84
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.251.521.222.41
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)1.882.231.191.96
5 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.662.151.303.21
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.181.401.192.07
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)1.732.011.161.65
6 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.411.751.242.53
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.051.221.161.74
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)----
7 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.952.681.374.02
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.321.621.232.63
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)2.012.411.202.11
8 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.792.371.323.53
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.231.481.202.25
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)1.822.151.181.83
9 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.582.011.272.98
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.131.331.181.95
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)----
10 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)2.112.971.414.47
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.401.751.252.89
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)2.242.731.222.37
11 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.892.591.373.96
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.281.571.232.52
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)1.932.301.192.01
12 Chiralcel OD-Hn-Hexane/Isopropanol (90/10)1.722.251.313.39
Chiralpak AD-Hn-Hexane/Isopropanol (90/10)1.201.431.192.13
Chiralpak AS-Hn-Hexane/Isopropanol (90/10)1.782.091.171.76

k'₁ and k'₂: Retention factors of the first and second eluted enantiomers, respectively. α: Separation factor (k'₂ / k'₁). Rs: Resolution. -: No separation observed.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of sulfonamide derivatives using HPLC, based on the successful methods identified in the literature.[1] Both HPLC and Supercritical Fluid Chromatography (SFC) have proven effective for the chiral separation of sulfonamide derivatives, often utilizing polysaccharide-based chiral stationary phases.[2]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size) or Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: Racemic sulfonamide derivative.

Preparation of Mobile Phase and Sample
  • Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A common starting composition is 90:10 (v/v) n-hexane/isopropanol. For basic sulfonamides, the addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase may be necessary to improve peak shape. For acidic sulfonamides, an acidic modifier such as trifluoroacetic acid (TFA) may be beneficial.

  • Sample Preparation: Dissolve the racemic sulfonamide derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Column Temperature: Maintain the column temperature at 25 °C.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Injection Volume: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the sulfonamide derivative exhibits maximum absorbance.

Data Analysis
  • Identify the two peaks corresponding to the enantiomers in the chromatogram.

  • Determine the retention times (t₁) and (t₂) for the first and second eluting enantiomers, respectively.

  • Calculate the retention factors (k') for each enantiomer using the formula: k' = (t - t₀) / t₀, where t₀ is the void time of the column.

  • Calculate the separation factor (α) using the formula: α = k'₂ / k'₁.

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where w₁ and w₂ are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Visualizations

Experimental Workflow for Chiral Separation

The following diagram illustrates the general workflow for the chiral separation of sulfonamide derivatives.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_output Output racemic_mixture Racemic Sulfonamide Mixture dissolve Dissolve in Mobile Phase racemic_mixture->dissolve filter Filter Sample dissolve->filter hplc HPLC/SFC System (Chiral Column) filter->hplc detection UV/PDA Detection hplc->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration (t₁, t₂, w₁, w₂) chromatogram->peak_integration calculation Calculate k', α, Rs peak_integration->calculation report Report Results calculation->report enantiomer1 Separated Enantiomer 1 report->enantiomer1 enantiomer2 Separated Enantiomer 2 report->enantiomer2

Caption: General workflow for chiral separation.

Factors Influencing Chiral Separation

The success of a chiral separation is dependent on several key factors. The following diagram illustrates the logical relationships between these factors.

G cluster_csp Chiral Stationary Phase (CSP) cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions chiral_separation Successful Chiral Separation csp_type Type of CSP (e.g., Polysaccharide-based) csp_type->chiral_separation selector Chiral Selector (e.g., Amylose, Cellulose) selector->chiral_separation solvent_composition Solvent Composition (e.g., Hexane/IPA) solvent_composition->chiral_separation modifier Modifier (e.g., DEA, TFA) modifier->chiral_separation temperature Temperature temperature->chiral_separation flow_rate Flow Rate flow_rate->chiral_separation

Caption: Factors affecting chiral separation.

References

Biochemical Assays for Carbonic Anhydrase IX Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation in solid tumors.[1] Its expression is predominantly induced by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) pathway and is associated with tumor progression, metastasis, and resistance to therapy.[2][3] The extracellular active site of CA IX makes it an attractive therapeutic target for the development of novel anticancer drugs.[1] This document provides detailed protocols for key biochemical assays used to identify and characterize inhibitors of CA IX.

I. Signaling Pathway of Carbonic Anhydrase IX

Under hypoxic conditions, the stability of the HIF-1α transcription factor is increased. HIF-1α then translocates to the nucleus and heterodimerizes with HIF-1β, binding to hypoxia response elements (HREs) in the promoter regions of target genes, including CA9.[2][3][4] This leads to the upregulation of CA IX expression on the cell surface. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment and maintaining a more alkaline intracellular pH, which promotes tumor cell survival and proliferation.[3][4]

CAIX_Signaling_Pathway CA IX Signaling Pathway in Hypoxia cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CAIX Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME Tumor_Survival Tumor Survival & Proliferation H_HCO3->Tumor_Survival CAIX CA IX Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_dimerization HIF-1α/β Dimerization HIF1a_stabilization->HIF1a_dimerization HIF1_nucleus Nuclear Translocation HIF1a_dimerization->HIF1_nucleus HRE_binding HRE Binding HIF1_nucleus->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CA9_transcription->CAIX

Caption: Hypoxia-induced signaling pathway leading to CA IX expression and its role in tumor pH regulation.

II. Quantitative Data on CA IX Inhibitors

The inhibitory potency of compounds against CA IX is typically determined by measuring their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). A lower value indicates a more potent inhibitor. It is also crucial to assess the selectivity of inhibitors against other CA isoforms, such as the ubiquitous cytosolic isoforms CA I and CA II, to minimize off-target effects.

Inhibitor ClassCompoundCA IX Ki (nM)CA I Ki (nM)CA II Ki (nM)CA XII Ki (nM)Reference
Sulfonamides Acetazolamide302401925[1][5]
U-104 (SLC-0111)45.1--4.5[5]
Indisulam (E7070)----[5]
Celecoxib----[6]
Pyridinium derivative 1014-21-[6]
Non-Sulfonamides EGFR/CA-IX-IN-163 (IC50)---[5]
Triazole 124.8---[7]
Triazole 161.9---[7]

Note: Ki and IC50 values can vary between different studies due to variations in experimental conditions. The data presented is a representative compilation from the cited literature.

III. Experimental Protocols

Esterase Activity Inhibition Assay (p-Nitrophenyl Acetate Assay)

This colorimetric assay is a common method for determining the IC50 value of an inhibitor.[8] It measures the esterase activity of CA IX by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.[8]

pNPA_Assay_Workflow prep_reagents Prepare Reagents (Buffer, CA IX, pNPA, Inhibitor) serial_dilutions Prepare Serial Dilutions of Inhibitor prep_reagents->serial_dilutions add_inhibitor Add Inhibitor to 96-well Plate serial_dilutions->add_inhibitor add_caix Add CA IX Solution add_inhibitor->add_caix pre_incubate Pre-incubate add_caix->pre_incubate add_pnpa Add pNPA Substrate pre_incubate->add_pnpa measure_absorbance Measure Absorbance at 405 nm (Kinetic Read) add_pnpa->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 Stopped_Flow_Workflow prep_enzyme Prepare Recombinant CA IX Solution load_syringes Load Syringes: 1. CA IX + Inhibitor 2. CO2-Saturated Buffer prep_enzyme->load_syringes prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->load_syringes prep_buffer Prepare Assay Buffer with pH Indicator saturate_co2 Saturate Buffer with CO2 prep_buffer->saturate_co2 saturate_co2->load_syringes rapid_mixing Rapid Mixing in Stopped-Flow Instrument load_syringes->rapid_mixing measure_absorbance Measure Absorbance Change of pH Indicator rapid_mixing->measure_absorbance calculate_ki Calculate Ki Value measure_absorbance->calculate_ki TSA_Workflow prep_mix Prepare Reaction Mix: CA IX + Buffer + Dye add_mix Add Reaction Mix to Plate prep_mix->add_mix add_inhibitor Add Inhibitor to Multi-well Plate add_inhibitor->add_mix seal_plate Seal the Plate add_mix->seal_plate run_qpcr Run in Real-Time PCR (Temperature Gradient) seal_plate->run_qpcr measure_fluorescence Measure Fluorescence (Dye binds unfolded protein) run_qpcr->measure_fluorescence analyze_data Analyze Data and Determine ΔTm measure_fluorescence->analyze_data

References

Application Notes and Protocols for Evaluating the Efficacy of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to a panel of cell-based assays designed to evaluate the potential therapeutic efficacy of "Methyl 2-(sulfamoylmethyl)benzoate." The protocols herein are based on established methodologies for assessing the common anticancer effects of sulfonamide derivatives, which include cytotoxicity, cell cycle arrest, and induction of apoptosis.[1][2] Given that the biological targets of this compound are not yet fully elucidated, the following assays provide a robust framework for initial screening and characterization of its cellular effects. Furthermore, as many sulfonamides are known to target carbonic anhydrases, particularly the tumor-associated isoform CAIX, an initial enzymatic screening assay is also proposed.[3][4][5]

Carbonic Anhydrase IX (CAIX) Inhibition Assay

As a primary screening step, it is prudent to assess the inhibitory activity of this compound against carbonic anhydrase IX, an enzyme overexpressed in various solid tumors and a known target of sulfonamide drugs.[3][6]

Experimental Protocol: CAIX Esterase Activity Inhibition Assay

This colorimetric assay measures the esterase activity of CAIX, which is inhibited in the presence of an effective inhibitor.[7]

Materials:

  • Recombinant human CAIX

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • This compound

  • Positive Control: Acetazolamide

  • 96-well microplate

  • Microplate reader (405 nm absorbance)

Procedure:

  • Prepare serial dilutions of this compound and Acetazolamide in the assay buffer.

  • In a 96-well plate, add 20 µL of the diluted compounds or positive control.

  • Add 160 µL of assay buffer to each well.

  • Initiate the reaction by adding 10 µL of recombinant human CAIX to each well.

  • Incubate at room temperature for 10 minutes.

  • Add 10 µL of pNPA substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 15 minutes.

  • Calculate the rate of pNPA hydrolysis (slope of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration.

Data Presentation: CAIX Inhibition
CompoundIC50 (µM) for CAIX Inhibition
This compoundInsert experimental value
Acetazolamide (Positive Control)Insert experimental value

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][8]

Experimental Protocol: MTT Assay

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Prepare logarithmic dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in complete medium.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle-only control.

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity (IC50 Values)
Cell LineThis compound IC50 (µM)
HeLaInsert experimental value
MCF-7Insert experimental value
MDA-MB-468Insert experimental value

Cell Proliferation Assay (BrdU Incorporation)

The BrdU assay measures DNA synthesis as a marker of cell proliferation.[1][2]

Experimental Protocol: BrdU Assay

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • BrdU labeling solution

  • Fixative/Denaturing Solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP)

  • 96-well cell culture plates

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[2]

  • Remove the labeling solution and fix, permeabilize, and denature the cellular DNA with the Fixative/Denaturing Solution.[9]

  • Add the anti-BrdU antibody and incubate for 1-2 hours.

  • Wash the wells to remove unbound antibody.

  • If using an HRP-conjugated antibody, add the substrate and measure the absorbance. If using a fluorescently-conjugated antibody, measure the fluorescence.

  • Quantify the proliferation rate relative to the untreated control.

Data Presentation: Effect on Cell Proliferation
Concentration (µM) of this compoundProliferation (% of Control)
0 (Control)100
0.1Insert experimental value
1Insert experimental value
10Insert experimental value
100Insert experimental value

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Selected cancer cell line

  • This compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for a predetermined time (e.g., 24, 48 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation: Induction of Apoptosis
Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Vehicle)Insert experimental valueInsert experimental valueInsert experimental value
This compound (Concentration X)Insert experimental valueInsert experimental valueInsert experimental value
This compound (Concentration Y)Insert experimental valueInsert experimental valueInsert experimental value

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.[11]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Selected cancer cell line

  • This compound

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.[12]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[11]

  • Analyze the samples using a flow cytometer.

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)Insert experimental valueInsert experimental valueInsert experimental value
This compound (Concentration X)Insert experimental valueInsert experimental valueInsert experimental value
This compound (Concentration Y)Insert experimental valueInsert experimental valueInsert experimental value

Visualizations

experimental_workflow cluster_initial_screen Initial Screening cluster_mechanistic_studies Mechanistic Studies (using concentrations around IC50) start Start: Select Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compound Treat with Methyl 2-(sulfamoylmethyl)benzoate seed_cells->treat_compound mtt_assay MTT Assay (72h) Assess Cytotoxicity treat_compound->mtt_assay ic50 Determine IC50 mtt_assay->ic50 brdu_assay BrdU Assay (Cell Proliferation) ic50->brdu_assay Inform concentrations for further assays apoptosis_assay Annexin V/PI Staining (Apoptosis Assay) ic50->apoptosis_assay Inform concentrations for further assays cell_cycle_assay PI Staining (Cell Cycle Analysis) ic50->cell_cycle_assay Inform concentrations for further assays

Caption: General workflow for evaluating the cellular efficacy of this compound.

apoptosis_pathway cluster_cell Cancer Cell compound This compound (Hypothesized) stress Cellular Stress / Target Inhibition (e.g., CAIX) compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a test compound.

References

Application Notes and Protocols for the Recrystallization of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Methyl 2-(sulfamoylmethyl)benzoate via recrystallization. The procedure is based on established methods for the purification of sulfonamide derivatives and is intended to yield a product of high purity suitable for research and development applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the proper handling, characterization, and application of the compound.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄S[1][2]
Molecular Weight 229.26 g/mol [1]
Appearance Solid (predicted)[2]
CAS Number 112941-26-1[1]

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of crude this compound using ethanol as the primary recrystallization solvent. Due to the presence of both polar (sulfonamide) and non-polar (aromatic ring) moieties within the molecule, ethanol or a mixed solvent system like ethanol/water is often effective for the recrystallization of sulfonamides.[3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Melting point apparatus

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar and a minimal amount of 95% ethanol.

    • Gently heat the mixture on a hotplate with continuous stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Gravity Filtration:

    • If activated charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the preheated funnel and pour the hot solution through it to remove the charcoal and any other solid impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through them for a period, or transfer them to a watch glass and dry in a desiccator or a vacuum oven at a low temperature.

  • Characterization:

    • Determine the melting point of the purified crystals. A sharp melting point is indicative of high purity.

    • Calculate the percent recovery.

Recrystallization Workflow

The following diagram illustrates the logical workflow of the recrystallization protocol described above.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve is_colored Is Solution Colored? dissolve->is_colored decolorize Add Activated Charcoal and Reheat is_colored->decolorize Yes cool Cool Slowly to Induce Crystallization is_colored->cool No hot_filtration Hot Gravity Filtration decolorize->hot_filtration hot_filtration->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash with Cold Ethanol isolate->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Methyl 2-(sulfamoylmethyl)benzoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted NMR Data for Methyl 2-(sulfamoylmethyl)benzoate

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds, including methyl benzoate, benzenesulfonamide, and various ortho-substituted aromatic systems. The numbering scheme used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationPredicted Coupling Constants (J) in Hz
H-37.95d1HJ = 7.8
H-47.65t1HJ = 7.6
H-57.55t1HJ = 7.7
H-67.75d1HJ = 7.9
H-7 (CH₂)4.50s2H
H-9 (OCH₃)3.85s3H
H-11 (NH₂)7.30s (broad)2H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-1138.0
C-2132.5
C-3129.0
C-4128.5
C-5131.0
C-6130.0
C-7 (CH₂)57.0
C-8 (C=O)167.0
C-9 (OCH₃)52.5

Disclaimer: The chemical shift values presented are predictions based on analogous compounds and may deviate from experimental values.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.

1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectrometer Frequency: 400 MHz or higher.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.

3. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectrometer Frequency: 100 MHz or higher.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Processing: Apply a line broadening factor of 1-2 Hz. Reference the DMSO-d₆ solvent peak to 39.52 ppm.

4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

  • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F2 and F1): 0-12 ppm.

  • Number of Scans per Increment: 2-4.

  • Number of Increments (F1): 256-512.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded proton-carbon (¹H-¹³C) pairs.

  • Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-180 ppm.

  • Number of Scans per Increment: 4-8.

  • Number of Increments (F1): 128-256.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of different molecular fragments.

  • Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 0-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Number of Scans per Increment: 8-16.

  • Number of Increments (F1): 256-512.

  • Long-range Coupling Constant (ⁿJ(C,H)): Set to an optimized value, typically around 8 Hz.

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR-based structural elucidation process and the key expected long-range correlations for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve in DMSO-d6 H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Assign_1D Assign Signals H1_NMR->Assign_1D C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Assign_1D Correlations Analyze 2D Correlations COSY->Correlations HSQC->Correlations HMBC->Correlations Assign_1D->Correlations Structure Confirm Structure Correlations->Structure

Caption: Workflow for NMR-based structural elucidation.

HMBC_Correlations cluster_structure This compound Structure cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) mol H7 H-7 (CH₂) C1 C-1 H7->C1 ³J C2 C-2 H7->C2 ²J C6 C-6 H7->C6 ³J H9 H-9 (OCH₃) C8 C-8 (C=O) H9->C8 ³J H6 H-6 H6->C2 ³J H6->C8 ³J

Caption: Key predicted HMBC correlations.

Data Interpretation and Structural Confirmation

  • ¹H NMR: The aromatic region is expected to show four distinct signals for the ortho-substituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the ester and sulfamoylmethyl groups. The methylene protons (H-7) are anticipated to appear as a singlet significantly downfield due to the adjacent sulfonyl group. The methyl ester protons (H-9) will also be a singlet in the typical region. The sulfonamide protons (H-11) are expected to be a broad singlet, and their chemical shift can be concentration and temperature-dependent.

  • ¹³C NMR: Nine distinct carbon signals are predicted. The carbonyl carbon (C-8) will be the most downfield signal. The aromatic carbons will appear in the 120-140 ppm range, with the quaternary carbons (C-1 and C-2) being less intense. The methylene carbon (C-7) will be in the aliphatic region but shifted downfield by the sulfonyl group. The methyl ester carbon (C-9) will be at a typical value of around 52.5 ppm.

  • COSY: This experiment will be crucial for confirming the connectivity of the aromatic protons. Cross-peaks are expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6, establishing the sequence of protons on the benzene ring.

  • HSQC: This spectrum will unambiguously assign the carbon signals for all protonated carbons by showing direct one-bond correlations. For example, it will link the proton signal at ~4.50 ppm to the carbon signal at ~57.0 ppm, confirming the assignment of the CH₂ group.

  • HMBC: This is arguably the most critical experiment for confirming the overall structure by piecing together the different fragments. Key expected correlations (as depicted in the DOT graph) include:

    • The methylene protons (H-7) showing correlations to the aromatic quaternary carbons C-1 and C-2, and to the aromatic CH carbon C-6. This confirms the attachment of the sulfamoylmethyl group to the benzene ring at position 2.

    • The methyl ester protons (H-9) showing a correlation to the carbonyl carbon (C-8), confirming the methyl ester functionality.

    • The aromatic proton H-6 showing a correlation to the carbonyl carbon (C-8) and the quaternary carbon C-2, which helps to lock in the relative positions of the substituents.

By systematically acquiring and analyzing these NMR datasets, researchers can confidently elucidate and confirm the chemical structure of this compound. These protocols provide a solid foundation for achieving this goal in a drug discovery and development setting.

Application Notes and Protocols for the Mass Spectrometry Analysis of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(sulfamoylmethyl)benzoate is a small organic molecule of interest in pharmaceutical and chemical research. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quantification in various matrices. These application notes provide a detailed overview of the expected fragmentation patterns of this compound, a summary of its key fragment ions, and a general protocol for its analysis using mass spectrometry. This information is intended to guide researchers in developing and interpreting MS-based assays for this compound.

Predicted Fragmentation Pathway

The mass spectrometry analysis of this compound is anticipated to proceed through several key fragmentation pathways, primarily dictated by the lability of the sulfamoyl and methyl ester functionalities. The initial ionization of the molecule will likely result in the formation of a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique employed. Subsequent fragmentation is expected to involve the loss of neutral molecules and the formation of stable carbocations.

A primary fragmentation event is the cleavage of the C-S bond, leading to the formation of a stable benzyl cation derivative. Another significant fragmentation pathway involves the loss of the sulfamoyl group (•SO₂NH₂) or related neutral species such as sulfur dioxide (SO₂). The methyl ester group can also undergo fragmentation, typically through the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).

Quantitative Data Summary

The following table summarizes the predicted major ions in the mass spectrum of this compound. The exact m/z values and relative abundances may vary depending on the specific mass spectrometer and ionization conditions used. The molecular weight of this compound is 229.26 g/mol .

m/z Proposed Fragment Ion Formula Notes
230[M+H]⁺[C₉H₁₂NO₄S]⁺Protonated parent molecule, expected in ESI-MS.
229[M]⁺•[C₉H₁₁NO₄S]⁺•Parent molecular ion, expected in EI-MS.
198[M - OCH₃]⁺[C₈H₈NO₃S]⁺Loss of a methoxy radical from the molecular ion.
166[M - SO₂NH₂]⁺[C₉H₉O₂]⁺Cleavage of the C-S bond with loss of the sulfamoyl radical.
150[M - SO₂NH₂ - CH₄]⁺[C₈H₅O₂]⁺Subsequent loss of methane from the m/z 166 fragment.
135[C₈H₇O₂]⁺[C₈H₇O₂]⁺Likely formation of a carboxonium ion after rearrangement.
119[C₈H₇O]⁺[C₈H₇O]⁺Decarbonylation of a fragment ion.
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl moiety.

Experimental Protocol: Mass Spectrometry Analysis

This protocol provides a general procedure for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation

  • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation

  • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • The mass spectrometer can be a quadrupole, time-of-flight (TOF), Orbitrap, or ion trap analyzer.

3. ESI-MS Parameters (Positive Ion Mode)

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 300 - 400 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr (Nitrogen)

4. Data Acquisition

  • Acquire data in full scan mode over a mass range of m/z 50-500 to detect the parent ion and major fragment ions.

  • For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the parent ion (e.g., m/z 230 for [M+H]⁺) and applying collision-induced dissociation (CID) to generate fragment ions. Vary the collision energy to observe different fragmentation pathways.

5. Data Analysis

  • Process the acquired data using the instrument's software.

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Fragmentation_Pathway Parent This compound [M+H]⁺ m/z 230 Frag198 [M - OCH₃]⁺ m/z 198 Parent->Frag198 - •OCH₃ Frag166 [M - SO₂NH₂]⁺ m/z 166 Parent->Frag166 - •SO₂NH₂ Frag135 [C₈H₇O₂]⁺ m/z 135 Frag166->Frag135 - CH₃•, - H₂ Frag91 [C₇H₇]⁺ m/z 91 Frag135->Frag91 - CO₂

Caption: Proposed fragmentation pathway of protonated this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(sulfamoylmethyl)benzoate.

Hypothetical Synthetic Pathway

A plausible synthetic route for this compound, based on analogous chemical transformations, is outlined below. This guide will address potential issues at each stage of this pathway.

Synthesis_Pathway start Methyl 2-methylbenzoate intermediate1 Methyl 2-(bromomethyl)benzoate start->intermediate1 Step 1: Benzylic Bromination (e.g., NBS, AIBN, CCl4, Reflux) intermediate2 Methyl 2-(acetylthiomethyl)benzoate intermediate1->intermediate2 Step 2: Thioacetate Substitution (e.g., KSAc, DMF) intermediate3 Methyl 2-(mercaptomethyl)benzoate intermediate2->intermediate3 Step 3: Thioacetate Hydrolysis (e.g., NaOH, H2O/MeOH) intermediate4 Methyl 2-(chlorosulfonylmethyl)benzoate intermediate3->intermediate4 Step 4: Oxidative Chlorination (e.g., Cl2, H2O, CH2Cl2) product This compound intermediate4->product Step 5: Amination (e.g., NH3 (aq), THF) Thiol_Byproducts Thioacetate Methyl 2-(acetylthiomethyl)benzoate Thiol Methyl 2-(mercaptomethyl)benzoate Thioacetate->Thiol Hydrolysis Disulfide Bis(2-(methoxycarbonyl)benzyl) disulfide Thiol->Disulfide Oxidation (O2) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Verify Purity and Reactivity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Reaction_Conditions Analyze_Byproducts Identify Byproducts (TLC, GC-MS, NMR) Check_Reaction_Conditions->Analyze_Byproducts Optimize_Stoichiometry Adjust Stoichiometry of Reagents Analyze_Byproducts->Optimize_Stoichiometry Improve_Workup Optimize Workup and Purification Analyze_Byproducts->Improve_Workup Successful_Synthesis High Yield, Pure Product Optimize_Stoichiometry->Successful_Synthesis Improve_Workup->Successful_Synthesis

Purification challenges of "Methyl 2-(sulfamoylmethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with "Methyl 2-(sulfamoylmethyl)benzoate".

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No: 112941-26-1) is a chemical intermediate.[1] It is notably used in the agricultural sector for the synthesis of herbicides, such as bensulfuron-methyl.[1]

Q2: What are the basic physicochemical properties of this compound?

This compound is a white crystalline solid.[1] It is reported to be insoluble in water and soluble in organic solvents like acetonitrile.[1] Key physicochemical data are summarized in the table below.

Q3: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound often revolve around removing unreacted starting materials, byproducts from the synthesis, and potential degradation products. Due to its specific solubility profile, selecting an appropriate solvent system for recrystallization or chromatography is crucial for achieving high purity.

Q4: What are the typical starting materials for the synthesis of this compound?

While specific industrial synthesis routes can vary, a common laboratory-scale precursor mentioned in literature is α-Toluenesulfonyl chloride. The synthesis generally involves the formation of the sulfonamide and subsequent esterification.

Physicochemical Data

PropertyValueReference
CAS Number 112941-26-1[1]
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 98-100 °C[1]
Solubility Insoluble in water; Soluble in acetonitrile[1]

Troubleshooting Purification Issues

This guide addresses common problems encountered during the purification of this compound.

Problem 1: Low yield after recrystallization.

  • Possible Cause 1: The compound is too soluble in the chosen recrystallization solvent. If the compound remains dissolved even after cooling, the solvent is not suitable.

    • Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a solvent mixture; for example, a combination of a good solvent (like acetonitrile) and a poor solvent (like water or hexane) can be effective.

  • Possible Cause 2: Premature crystallization during hot filtration. If crystals form on the filter paper or in the funnel, you will lose product.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a minimum amount of hot solvent to dissolve the crude product initially and add a small excess of hot solvent just before filtration.

  • Possible Cause 3: The cooling process is too rapid. Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Problem 2: The purified product is still impure (e.g., broad melting point range, presence of impurities in TLC/HPLC).

  • Possible Cause 1: Ineffective removal of impurities by a single recrystallization. Some impurities may have similar solubility profiles to the desired product.

    • Solution: Perform a second recrystallization. Alternatively, consider a different purification technique, such as column chromatography, to separate impurities with different polarities.

  • Possible Cause 2: Co-precipitation of impurities.

    • Solution: Ensure the initial dissolution of the crude product is complete. If impurities are insoluble in the hot solvent, they should be removed by hot filtration before cooling.

  • Possible Cause 3: Degradation of the product during purification. Heating the compound for extended periods in certain solvents could lead to decomposition.

    • Solution: Minimize the time the solution is kept at high temperatures. If degradation is suspected, consider using a purification method that does not require heat, such as column chromatography at room temperature.

Problem 3: Oily product or failure to crystallize.

  • Possible Cause 1: Presence of significant amounts of impurities. Impurities can inhibit crystal lattice formation.

    • Solution: Attempt to purify a small sample by column chromatography to isolate the pure compound, which can then be used as seed crystals.

  • Possible Cause 2: The compound has a low melting point or forms a eutectic mixture with impurities.

    • Solution: Try dissolving the oil in a small amount of a suitable solvent and then adding a poor solvent dropwise until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface may induce crystallization. Storing the solution at a lower temperature (e.g., in a freezer) may also help.

Experimental Protocols

General Recrystallization Protocol

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water/hexanes) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum to a constant weight.

General Column Chromatography Protocol

  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent). A common starting point for a compound of this polarity could be a mixture of ethyl acetate and hexane. The ideal eluent system should give the product a retention factor (Rf) of approximately 0.3. Silica gel is a suitable stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica gel containing the sample to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end End Product start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve tlc TLC for eluent selection start->tlc hot_filter Hot filtration (if solids present) dissolve->hot_filter cool Slow cooling & ice bath hot_filter->cool filter_dry Vacuum filter & dry crystals cool->filter_dry purity_check Purity Check (TLC, HPLC, MP) filter_dry->purity_check pack_column Pack silica gel column tlc->pack_column load_sample Load sample pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect & analyze fractions elute->collect_fractions evaporate Combine pure fractions & evaporate solvent collect_fractions->evaporate evaporate->purity_check pure_product Pure Product purity_check->dissolve Repurify purity_check->tlc Repurify purity_check->pure_product Meets Specs

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Impure Product cluster_crystallization No Crystals / Oily Product start Purification Problem low_yield Low Yield? start->low_yield impure Impure Product? start->impure no_crystals Oily or No Crystals? start->no_crystals solubility Check solvent solubility profile low_yield->solubility Yes cooling Ensure slow cooling low_yield->cooling Yes recrystallize Repeat recrystallization impure->recrystallize Yes chromatography Use column chromatography impure->chromatography Yes seed Add seed crystal no_crystals->seed Yes scratch Scratch flask no_crystals->scratch Yes solvent_system Change solvent system no_crystals->solvent_system Yes

Caption: Troubleshooting logic for common purification issues.

References

Optimizing reaction conditions for "Methyl 2-(sulfamoylmethyl)benzoate" synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Methyl 2-(sulfamoylmethyl)benzoate. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges in this multi-step synthesis.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a four-step process starting from Methyl 2-methylbenzoate. This workflow diagram outlines the key stages of the synthesis.

Synthesis of this compound start Methyl 2-methylbenzoate intermediate1 Methyl 2-(bromomethyl)benzoate start->intermediate1 NBS, AIBN CCl4, Reflux intermediate2 Sodium 2-(methoxycarbonyl)benzylsulfonate intermediate1->intermediate2 Na2SO3 aq. Ethanol, Reflux intermediate3 Methyl 2-(chlorosulfonylmethyl)benzoate intermediate2->intermediate3 SOCl2 or PCl5 DMF (cat.), Toluene product This compound intermediate3->product aq. NH3 THF, 0 °C to RT

Caption: Four-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound?

A1: The most critical steps are the radical bromination (Step 1) and the conversion to the sulfonyl chloride (Step 3). The bromination can suffer from side reactions, such as di-bromination or ring bromination if not controlled properly. The formation of the sulfonyl chloride is sensitive to moisture and can result in low yields if anhydrous conditions are not maintained.

Q2: My overall yield is very low. Which step is the most likely cause?

A2: A low overall yield often points to issues in Step 3 (Chlorosulfonation) or Step 4 (Amination). The sulfonyl chloride intermediate is reactive and can degrade upon prolonged exposure to moisture. In the final amination step, competing side reactions, such as hydrolysis of the sulfonyl chloride, can significantly reduce the yield of the desired product.[1]

Q3: Are there any major safety precautions I should be aware of?

A3: Yes. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) used in Step 3 are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Additionally, N-bromosuccinimide (NBS) used in Step 1 is a lachrymator and should be handled with care.

Q4: Can I use a different starting material?

A4: While Methyl 2-methylbenzoate is the most common starting material, it is theoretically possible to start from 2-methylbenzoic acid. However, this would require an initial esterification step. It is also important to protect the carboxylic acid group before proceeding with the subsequent reactions.

Troubleshooting Guide

Step 1: Radical Bromination of Methyl 2-methylbenzoate
Issue Possible Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Insufficient radical initiator (AIBN).2. Inadequate reaction temperature.3. Deactivated NBS.1. Add a fresh portion of AIBN.2. Ensure the reaction mixture is refluxing vigorously.3. Use freshly opened or recrystallized NBS.
Formation of di-brominated byproduct 1. Excess NBS.2. Prolonged reaction time.1. Use a precise 1.05-1.1 equivalents of NBS.2. Monitor the reaction by TLC or GC-MS and stop once the starting material is consumed.
Presence of ring-brominated isomers 1. Presence of ionic species (e.g., HBr).2. Reaction conducted in a polar solvent.1. Add a radical scavenger inhibitor if necessary.2. Ensure a non-polar solvent like carbon tetrachloride or cyclohexane is used.
Step 2: Sulfite Displacement
Issue Possible Cause(s) Recommended Solution(s)
Incomplete reaction 1. Poor solubility of sodium sulfite.2. Insufficient reaction time or temperature.1. Use a phase-transfer catalyst (e.g., TBAB) to improve solubility.2. Increase reflux time and monitor by TLC.
Formation of benzyl alcohol byproduct 1. Hydrolysis of the benzylic bromide.1. Use a higher concentration of sodium sulfite to favor the desired reaction pathway.
Step 3: Chlorosulfonation
Issue Possible Cause(s) Recommended Solution(s)
Very low or no yield of sulfonyl chloride 1. Presence of water in the reaction.2. Degradation of the sulfonate salt.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Use the sodium sulfonate salt immediately after drying.
Reaction is sluggish 1. Insufficient catalyst (DMF).2. Low reaction temperature.1. Add a few drops of anhydrous DMF.2. Gently warm the reaction mixture to 40-50 °C.
Step 4: Amination
Issue Possible Cause(s) Recommended Solution(s)
Low yield of final product 1. Hydrolysis of the sulfonyl chloride.[1]2. Formation of di-sulfonated amine.1. Add the sulfonyl chloride solution dropwise to the cold (0 °C) ammonia solution.2. Use a large excess of ammonia to minimize the formation of the di-substituted product.
Difficult purification 1. Presence of unreacted sulfonyl chloride.2. Co-precipitation of ammonium chloride.1. Quench the reaction with a small amount of water and perform an acidic workup.2. Wash the crude product with cold water to remove inorganic salts.

Experimental Protocols & Data

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate

Protocol:

  • To a solution of Methyl 2-methylbenzoate (1.0 eq) in carbon tetrachloride (5 mL/mmol), add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from hexanes.

Parameter Value
Typical Yield 85-95%
Appearance White to off-white solid
Melting Point 33-36 °C
Step 2: Synthesis of Sodium 2-(methoxycarbonyl)benzylsulfonate

Protocol:

  • Dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium sulfite (1.2 eq) to the solution.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Parameter Value
Typical Yield 80-90%
Appearance White crystalline solid
Step 3: Synthesis of Methyl 2-(chlorosulfonylmethyl)benzoate

Protocol:

  • Suspend the dried Sodium 2-(methoxycarbonyl)benzylsulfonate (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • Filter off the inorganic salts under an inert atmosphere.

  • Concentrate the filtrate under reduced pressure to obtain the crude sulfonyl chloride, which should be used immediately in the next step.

Parameter Value
Typical Yield 60-75% (crude)
Appearance Pale yellow oil
Step 4: Synthesis of this compound

Protocol:

  • Dissolve the crude Methyl 2-(chlorosulfonylmethyl)benzoate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this solution dropwise to a stirred, concentrated aqueous ammonia solution (10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) or recrystallization.

Parameter Value
Typical Yield 70-85%
Appearance White solid
Melting Point 128-131 °C

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting low yields in the final amination step.

Troubleshooting Low Yield in Amination start Low Yield of Final Product check_intermediate Analyze sulfonyl chloride intermediate by ¹H NMR start->check_intermediate intermediate_ok Intermediate is pure check_intermediate->intermediate_ok Clean? hydrolysis Significant hydrolysis to sulfonic acid observed check_intermediate->hydrolysis Degradation? amination_conditions Review amination conditions intermediate_ok->amination_conditions hydrolysis_cause Cause: Wet reagents/solvents in Step 3 hydrolysis->hydrolysis_cause hydrolysis_solution Solution: Repeat Step 3 with rigorously dried materials hydrolysis_cause->hydrolysis_solution temp_control Was reaction kept at 0 °C during addition? amination_conditions->temp_control temp_high Cause: Temperature too high, leading to side reactions temp_control->temp_high No workup_issue Review workup procedure temp_control->workup_issue Yes temp_solution Solution: Maintain strict temperature control during addition temp_high->temp_solution loss_in_workup Possible product loss during extraction or purification workup_issue->loss_in_workup workup_solution Optimize extraction pH and chromatography conditions loss_in_workup->workup_solution

Caption: Logical workflow for diagnosing low yields in the amination step.

References

"Methyl 2-(sulfamoylmethyl)benzoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-(sulfamoylmethyl)benzoate

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and degradation of this compound. The information is based on the chemical properties of its constituent functional groups, the methyl ester and the sulfonamide, to provide guidance in the absence of specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its structure, this compound has two primary functional groups susceptible to degradation: the methyl ester and the sulfonamide.

  • Hydrolysis of the Methyl Ester: The methyl ester group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-(sulfamoylmethyl)benzoic acid and methanol.[1][2][3][4] This is often the most significant degradation pathway for ester-containing compounds in aqueous solutions.[5]

  • Degradation of the Sulfonamide Group: The sulfonamide group is generally more stable than the ester.[6] However, it can be susceptible to degradation under certain conditions:

    • Acid-catalyzed Hydrolysis: While more resistant than esters, sulfonamides can be hydrolyzed under strong acidic conditions.[7]

    • Photodegradation: Sulfonamides can be degraded by exposure to UV light.[8][9] This can involve cleavage of the sulfur-nitrogen bond or modifications to the aromatic ring.[8][9]

Q2: What factors can influence the stability of this compound?

A2: The stability of this compound is likely influenced by several factors:

  • pH: The rate of hydrolysis of the methyl ester is highly dependent on pH. Both acidic and basic conditions can catalyze this reaction.[1][2][10] Sulfonamide hydrolysis is more likely to occur under acidic conditions.[11]

  • Temperature: Higher temperatures will generally accelerate the rate of both hydrolytic and other degradation reactions.

  • Light Exposure: Exposure to UV light can lead to the photolytic cleavage of the sulfonamide bond.[9]

  • Presence of Enzymes: In biological systems, esterase enzymes can rapidly hydrolyze the methyl ester group.[5]

Q3: What are the likely degradation products I might see?

A3: The most probable degradation products are:

  • 2-(sulfamoylmethyl)benzoic acid and Methanol: Resulting from the hydrolysis of the methyl ester.

  • Products of Sulfonamide Cleavage: Photodegradation could lead to the formation of sulfonic acids.[9]

Q4: How should I store solutions of this compound to minimize degradation?

A4: To minimize degradation, solutions should be:

  • Buffered at a neutral pH: To avoid acid or base-catalyzed hydrolysis of the methyl ester.

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing is recommended.

  • Protected from light: Use amber vials or store in the dark to prevent photodecomposition. For long-term storage, a dry, solid form is preferable to solutions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over time in solution. Hydrolysis of the methyl ester group.Prepare fresh solutions for use. If solutions must be stored, ensure they are buffered at a neutral pH and stored at low temperature, protected from light.
Appearance of a new, more polar peak in HPLC analysis. Formation of the carboxylic acid degradation product, 2-(sulfamoylmethyl)benzoic acid, due to ester hydrolysis.Confirm the identity of the new peak by LC-MS. Review solution preparation and storage conditions to minimize hydrolysis.
Appearance of multiple unknown peaks after exposure to light. Photodegradation of the sulfonamide moiety.Protect the compound and its solutions from light at all times. Use amber glassware and minimize exposure during experimental procedures.
Inconsistent results in biological assays. Enzymatic hydrolysis of the methyl ester by esterases present in the assay system.Investigate the stability of the compound in the specific biological matrix. Consider the use of esterase inhibitors if appropriate for the experimental design.

Quantitative Data on Analogous Compounds

Please note: The following data is for analogous compounds and is provided for illustrative purposes to indicate potential stability characteristics.

Table 1: Hydrolysis Half-lives (t½) of Methyl Benzoate in Rat Plasma and Liver Microsomes

CompoundMatrixHalf-life (t½) in minutes
Methyl benzoateRat Plasma36
Methyl benzoateRat Liver Microsomes15

Data adapted from a study on the comparative chemical and biological hydrolytic stability of homologous esters.[12]

Table 2: Degradation Rates of Sulfonamides under UV Irradiation

CompoundpHDegradation Rate Constant (k)
Sulfamethoxazole7.00.018 min⁻¹
Sulfadiazine7.00.024 min⁻¹

Data adapted from a study on the biodegradation of photocatalytic degradation products of sulfonamides. The degradation followed pseudo-first-order kinetics.[13]

Experimental Protocols for Stability Assessment (General)

Protocol 1: pH Stability Assessment

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate the solutions at a controlled temperature (e.g., 25 °C and an accelerated condition like 40 °C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation rate.

Protocol 2: Photostability Assessment

  • Solution Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile).

  • Sample Exposure: Expose the solution in a phototransparent container (e.g., quartz cuvette) to a controlled light source (e.g., a UV lamp with a specific wavelength like 254 nm).

  • Control Sample: Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) and kept under the same conditions.

  • Sampling: At various time points, withdraw aliquots from both the exposed and control samples.

  • Analysis: Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of degradation products.

  • Data Analysis: Compare the degradation in the light-exposed sample to the control to determine the extent of photodegradation.

Visualizations

parent This compound hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) parent->hydrolysis product1 2-(sulfamoylmethyl)benzoic acid hydrolysis->product1 product2 Methanol hydrolysis->product2

Caption: Predicted hydrolytic degradation of the methyl ester.

parent This compound photolysis Photolysis (UV Light) parent->photolysis cleavage S-N Bond Cleavage photolysis->cleavage hydroxylation Ring Hydroxylation photolysis->hydroxylation

Caption: Potential photolytic degradation pathways.

start Unexpected peak or loss of potency observed check_storage Review storage conditions (pH, temp, light) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No optimize_conditions Optimize storage and handling procedures improper_storage->optimize_conditions run_lcms Analyze by LC-MS to identify degradants proper_storage->run_lcms ester_hydrolysis Ester Hydrolysis likely (more polar peak) run_lcms->ester_hydrolysis photo_degradation Photodegradation possible (multiple peaks) run_lcms->photo_degradation ester_hydrolysis->optimize_conditions photo_degradation->optimize_conditions

Caption: Troubleshooting workflow for degradation issues.

References

Technical Support Center: Crystallization of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing Methyl 2-(sulfamoylmethyl)benzoate.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This indicates that this compound has low solubility in the selected solvent. You have a few options:

  • Increase the volume of the solvent: Add more solvent in small increments until the compound dissolves. Be aware that using a large volume of solvent may result in a low yield.

  • Try a different solvent: Consult the solvent miscibility chart and the physicochemical properties of the compound. A more polar or protic solvent might be required. Based on related compounds, solvents to consider for initial screening include methanol, ethanol, isopropanol, acetone, and ethyl acetate.

  • Use a solvent mixture: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly turbid.

Q2: The compound dissolved, but no crystals have formed upon cooling. What is the problem?

A2: This is a common issue that can arise from several factors:

  • Supersaturation has not been reached: The solution may not be concentrated enough for crystals to form. You can try to induce crystallization by:

    • Scratching the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding the solution: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.

    • Reducing the temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

    • Evaporating some of the solvent: If the solution is too dilute, you can gently heat it to remove some of the solvent and increase the concentration of the compound.

  • The cooling process was too rapid: Fast cooling can lead to the formation of an oil or an amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help to slow down the cooling rate.

Q3: An oil has formed instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point or when the concentration of the solute is too high. To address this:

  • Re-heat the solution: Add a small amount of additional solvent and gently heat the solution until the oil redissolves completely.

  • Cool the solution slowly: Allow the solution to cool to room temperature undisturbed. A slower cooling rate encourages the formation of an ordered crystal lattice.

  • Use a different solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point or one in which the compound is less soluble may prevent oiling out.

Q4: The crystals that formed are very small or look like a powder. How can I obtain larger crystals?

A4: The formation of small crystals is often due to rapid crystallization. To encourage the growth of larger crystals:

  • Slow down the cooling process: As mentioned previously, allow the solution to cool to room temperature slowly and undisturbed.

  • Reduce the degree of supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lead to a slower rate of crystal growth and favor the formation of larger, more well-defined crystals.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: A low yield can be attributed to several factors:

  • Using too much solvent: The most common cause of low yield is dissolving the compound in an excessive amount of solvent. This keeps a significant portion of the compound dissolved in the mother liquor even after cooling. To remedy this, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Premature crystallization: If the solution is cooled too quickly or if crystallization occurs while the solution is still warm, the yield will be reduced. Ensure the solution is fully saturated at the higher temperature before cooling.

  • Washing the crystals with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to a loss of product. Use a small amount of the cold recrystallization solvent to wash the crystals.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

Q: What are some good starting solvents for the crystallization of this compound?

A: Based on the structure of the molecule (containing both polar and non-polar groups) and information on related compounds, good starting solvents for screening would include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate). A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective. For a related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, slight solubility in DMSO and methanol has been noted.[1]

Q: How can I determine the best solvent for recrystallization?

A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. To find the best solvent, you can perform small-scale solubility tests with a variety of solvents.

Q: What are the potential impurities in my sample of this compound?

A: Potential impurities will depend on the synthetic route used to prepare the compound. Common impurities could include unreacted starting materials, by-products from side reactions, and residual acids or bases used in the synthesis. For example, if synthesized from a chloromethylated precursor, residual chlorides could be present.

Physicochemical and Solubility Data

A comprehensive table of quantitative solubility data for this compound is not currently available in the public literature. Researchers are advised to perform solubility testing to determine the optimal solvent system for their specific sample.

PropertyValueReference
Molecular Formula C₉H₁₁NO₄S[2][3]
Molecular Weight 229.25 g/mol [2][3]
Appearance Solid[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and should be determined through preliminary solubility testing.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visual Guides

Troubleshooting Crystallization Workflow

G cluster_troubleshooting Troubleshooting Steps start Start Crystallization dissolve Dissolve compound in hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form cool->crystals no_crystals No crystals form cool->no_crystals Problem oiling_out Oiling out occurs cool->oiling_out Problem end Pure Crystals Obtained crystals->end induce_crystallization Induce Crystallization (scratch, seed, cool further) no_crystals->induce_crystallization reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent induce_crystallization->crystals Success slow_cool Cool slowly reheat_add_solvent->slow_cool slow_cool->crystals Success

Caption: A flowchart for troubleshooting common crystallization problems.

General Recrystallization Process

G A 1. Choose Solvent B 2. Dissolve Crude Product (minimum hot solvent) A->B C 3. Hot Filtration (remove insoluble impurities) B->C optional D 4. Cool Slowly (allow crystal formation) B->D C->D E 5. Vacuum Filtration (isolate crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: A step-by-step workflow for a typical recrystallization experiment.

References

Technical Support Center: Synthesis of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(sulfamoylmethyl)benzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common one-pot synthesis from Methyl 2-methoxy-5-chlorobenzoate.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield can stem from several factors related to reactants, reaction conditions, or catalyst activity.

    • Reagent Quality: Ensure the starting materials, particularly Methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate, are of high purity and dry. Moisture can interfere with the reaction.

    • Catalyst Inactivity: If using a copper(I) catalyst, ensure it has not been oxidized to copper(II). Use a fresh, high-purity catalyst. The amount of catalyst is also crucial; patent data suggests that varying the mole percentage of the catalyst can impact the yield.[1][2][3]

    • Reaction Temperature: The reaction is temperature-sensitive. The optimal temperature range is typically between 40-65°C.[1][2][3] Temperatures outside this range may lead to decomposition or a sluggish reaction.

    • Reaction Time: The reaction time is also a critical parameter, with studies showing optimal times between 8 and 16 hours.[1][2][3] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

    Troubleshooting Workflow: Low Yield

    G start Low or No Yield reagent Check Reagent Quality (Purity, Dryness) start->reagent catalyst Verify Catalyst Activity (Fresh, Correct Loading) start->catalyst temp Confirm Reaction Temperature (40-65°C) start->temp time Monitor Reaction Time (8-16 hours) start->time outcome Improved Yield reagent->outcome catalyst->outcome temp->outcome time->outcome

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is impure. What are the likely side reactions and how can I minimize them?

  • Answer: Impurities can arise from unreacted starting materials or the formation of side products.

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted Methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate. Optimizing the reaction time and temperature, as well as the stoichiometry of the reactants, can help drive the reaction to completion.

    • Hydrolysis of the Methyl Ester: The methyl ester group in the product is susceptible to hydrolysis, especially in the presence of acid or base and water. [4][5][6][7][8]Ensure anhydrous conditions during the reaction and workup to minimize the formation of the corresponding carboxylic acid.

    • N-alkylation of Sulfonamides: Although less likely in this specific synthesis, in broader sulfonamide chemistry, N-alkylation can be a competing reaction. [9][10][11][12]Maintaining the recommended reaction temperature helps to prevent such side reactions.

    Minimizing Impurities:

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully control the reaction temperature.

    • Purify the final product using techniques like recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for this synthesis?

A1: Based on patent literature, a slight excess of sodium aminosulfinate is beneficial. The recommended molar ratio of Methyl 2-methoxy-5-chlorobenzoate to sodium aminosulfinate is in the range of 1:1.05 to 1:1.2. [2][3] Q2: Which solvent is most suitable for this reaction?

A2: Tetrahydrofuran (THF) is commonly cited as the solvent of choice for this synthesis, providing good solubility for the reactants and facilitating the reaction. [1][2][3] Q3: What is the role of the copper(I) catalyst?

A3: The copper(I) catalyst, such as cuprous chloride or cuprous bromide, is essential for facilitating the coupling of the chlorobenzoate derivative with sodium aminosulfinate.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). HPLC is also used to determine the purity of the final product. [1][2][3] Q5: Are there alternative synthesis routes for this compound?

A5: Yes, a traditional four-step synthesis starting from salicylic acid is also documented. This process involves methylation, chlorosulfonation, amination, and finally esterification. [13][14]While this method is longer, it may be suitable depending on the availability of starting materials.

Data Presentation

Table 1: Optimization of the One-Pot Synthesis of this compound

EntryMolar Ratio (Chlorobenzoate:Aminosulfinate)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
11:1.02CuCl (5)651294.5[1]
21:1.04CuCl (10)451695.09[1]
31:1.1CuCl (8)40896.55[1]
41:1.2CuBr (5)601294.5[3]
51:1.04CuBr (10)451495.09[3]
61:1.1CuBr (8)501096.55[3]

Table 2: Optimized Yields for the Four-Step Synthesis Route

Reaction StepOptimized Yield (%)Reference
Etherification (Methylation)92.6[13]
Sulfonyl Chlorination95.7[13]
Amination75.8[13]
Esterification97.4[13]
Overall Yield 63.7 [13]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound [1][3]

  • To a reaction flask equipped with a reflux condenser, add tetrahydrofuran (THF).

  • Add Methyl 2-methoxy-5-chlorobenzoate (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), and the copper(I) catalyst (e.g., cuprous chloride or cuprous bromide, 5-10 mol%).

  • Heat the reaction mixture to the desired temperature (40-65°C) and maintain for the specified time (8-16 hours), monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, add activated carbon to the reaction mixture and filter while hot.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dry the product under vacuum at 60°C to yield this compound as a white crystalline powder.

Protocol 2: Four-Step Synthesis of this compound (General Outline) [13]

  • Etherification: Methylate salicylic acid to produce 2-methoxybenzoic acid.

  • Chlorosulfonation: React 2-methoxybenzoic acid with chlorosulfonic acid to yield 2-methoxy-5-(chlorosulfonyl)benzoic acid.

  • Amination: Treat the sulfonyl chloride intermediate with an ammonia source to form 2-methoxy-5-sulfamoylbenzoic acid.

  • Esterification: Convert the carboxylic acid to the methyl ester to obtain the final product, this compound.

References

Technical Support Center: Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in sulfonamide synthesis?

Low yields in sulfonamide synthesis can be attributed to several factors:

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are highly susceptible to moisture, leading to the formation of the unreactive sulfonic acid.[1]

  • Poor reactivity of the amine: Sterically hindered or electron-deficient amines exhibit reduced nucleophilicity, slowing down the reaction rate.

  • Side reactions: The formation of byproducts such as bis-sulfonamides with primary amines or polymerization can significantly reduce the yield of the desired product.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively impact the reaction outcome.[1]

  • Impurity of starting materials: The presence of impurities in either the amine or the sulfonyl chloride can lead to competing reactions.[1]

Q2: How can I prevent the hydrolysis of my sulfonyl chloride?

To minimize hydrolysis of the sulfonyl chloride, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This can be achieved by:

  • Thoroughly drying all glassware in an oven prior to use.

  • Using anhydrous solvents.

  • Conducting the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

Q3: My primary amine is forming a bis-sulfonamide byproduct. How can I favor the formation of the mono-sulfonamide?

The formation of a bis-sulfonamide, where two sulfonyl groups react with a single primary amine, is a common side reaction. To promote mono-sulfonylation, consider the following strategies:

  • Control the stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride.

  • Slow addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This helps to avoid localized high concentrations of the sulfonyl chloride.

  • Use of a suitable base: A non-nucleophilic base can be used to quench the HCl generated during the reaction without competing with the primary amine.

Q4: Can a catalyst be used to improve the reaction rate and yield?

Yes, a catalyst can be employed to enhance the reaction rate, particularly when dealing with unreactive amines. 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for this purpose. It reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate.[2][3]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing a low yield or no formation of your desired sulfonamide, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low Yield or No Reaction check_reagents 1. Verify Purity and Dryness of Starting Materials & Solvents start->check_reagents reagents_impure Purify/Replace Reagents & Ensure Anhydrous Conditions check_reagents->reagents_impure Impurities or Moisture Detected check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents are Pure & Dry reagents_impure->check_reagents Re-evaluate conditions_suboptimal Adjust Temperature, Time, or Base check_conditions->conditions_suboptimal Conditions are Suboptimal add_catalyst 3. Consider a Catalyst check_conditions->add_catalyst Conditions are Optimal conditions_suboptimal->check_conditions Re-evaluate catalyst_added Add DMAP (0.1-0.2 eq) add_catalyst->catalyst_added alternative_reagent 4. Use an Alternative Sulfonylating Agent add_catalyst->alternative_reagent Catalyst Ineffective success Improved Yield catalyst_added->success reagent_changed Use Sulfonyl Fluoride or other alternatives alternative_reagent->reagent_changed reagent_changed->success

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Issue 2: Formation of Bis-sulfonamide with Primary Amines

This guide helps to minimize the formation of the N,N-disulfonylated byproduct when using primary amines.

Troubleshooting StepRecommended ActionExpected Outcome
1. Check Stoichiometry Ensure an accurate 1:1 molar ratio of amine to sulfonyl chloride. An excess of the sulfonylating agent will favor bis-sulfonylation.Increased yield of the desired mono-sulfonamide.
2. Control Reagent Addition Add the sulfonyl chloride solution slowly and dropwise to the cooled (0 °C) amine solution with vigorous stirring.Prevents localized high concentrations of sulfonyl chloride, minimizing the chance of a second sulfonylation.
3. Temperature Control Maintain a low reaction temperature during the addition of the sulfonyl chloride.Reduces the reaction rate of the second sulfonylation, which typically requires more energy.
4. Hydrolysis of Bis-sulfonamide If the bis-sulfonamide has formed, it can sometimes be hydrolyzed back to the mono-sulfonamide using limited hydrolysis with a base like lithium hydroxide.Conversion of the undesired byproduct back to the desired product, improving the overall yield.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol outlines a standard method for the synthesis of sulfonamides while minimizing moisture-related side reactions.

AnhydrousSynthesisWorkflow prep 1. Preparation - Dry glassware in oven - Use anhydrous solvent (e.g., DCM) - Set up under inert atmosphere (N2 or Ar) reagents 2. Reagent Preparation - Dissolve amine (1.0 eq) and base  (e.g., pyridine, 1.5 eq) in solvent prep->reagents cooling 3. Cooling - Cool the amine solution to 0 °C  using an ice bath reagents->cooling addition 4. Dropwise Addition - Dissolve sulfonyl chloride (1.0 eq)  in anhydrous solvent - Add dropwise to the amine solution  over 15-20 minutes cooling->addition reaction 5. Reaction - Allow to warm to room temperature - Stir for 6-18 hours - Monitor by TLC addition->reaction workup 6. Workup & Purification - Quench with water - Extract with organic solvent - Wash with 1M HCl, sat. NaHCO3, brine - Dry over Na2SO4, filter, and concentrate - Purify by chromatography or recrystallization reaction->workup

Caption: Experimental workflow for sulfonamide synthesis under anhydrous conditions.

Detailed Steps:

  • Preparation: All glassware should be dried in an oven at >100 °C for at least 4 hours and allowed to cool in a desiccator. The reaction is set up under a nitrogen or argon atmosphere.

  • Reagent Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.

  • Dropwise Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[1]

Protocol 2: DMAP-Catalyzed Sulfonamide Synthesis for Unreactive Amines

This protocol is designed for reactions involving sterically hindered or electron-deficient amines where the uncatalyzed reaction is slow.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous solvent (e.g., Acetonitrile or DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1-0.2 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup and purification as described in Protocol 1.

Quantitative Data Summary

The use of a catalyst can significantly improve the yield of sulfonamide synthesis, especially with challenging substrates. The following table provides an illustrative comparison of yields for the synthesis of N-heterocyclic sulfonamides with different catalysts.

CatalystSolventReaction Time (h)Yield (%)
PyridineAcetonitrile1265-75
TriethylamineAcetonitrile1070-80
DMAP Acetonitrile 4-6 82-90

Data synthesized from qualitative descriptions in the literature indicating DMAP's superior catalytic efficiency.[3] It is evident that DMAP provides higher yields in a shorter reaction time compared to other common bases/catalysts.

References

Removal of unreacted reagents in "Methyl 2-(sulfamoylmethyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of Methyl 2-(sulfamoylmethyl)benzoate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of unreacted reagents and byproducts in the synthesis of this compound.

Q1: My final product is an oil/impure solid after the reaction. How can I purify it to obtain a clean solid?

A1: This is a common issue often caused by the presence of unreacted starting materials or byproducts. The appropriate purification strategy depends on the specific impurities present. Based on the typical synthesis routes, the primary impurities are likely unreacted methyl 2-(halomethyl)benzoate (bromo or chloro derivatives) and potentially side-reaction products.

  • For removal of non-polar impurities like methyl 2-(bromomethyl)benzoate or methyl 2-(chloromethyl)benzoate:

    • Recrystallization: "this compound" is a solid with a relatively high melting point, suggesting that recrystallization is a highly effective purification method. Since the product is more polar than the common starting materials, a solvent system of intermediate polarity is recommended. A good starting point is an ethyl acetate/hexane mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

    • Column Chromatography: If recrystallization is not sufficient, column chromatography is a reliable alternative. Given the polarity difference, the product will adhere more strongly to the silica gel than the less polar starting materials. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing). The unreacted, less polar starting material will elute first, followed by the pure product.

Q2: I have an aqueous workup step, but I'm not sure how to effectively separate my product from water-soluble reagents like sodium sulfite.

A2: If your synthesis involves reagents like sodium sulfite, a proper aqueous workup is crucial. "this compound" has limited solubility in water, while inorganic salts like sodium sulfite are highly water-soluble.

  • Liquid-Liquid Extraction: After quenching the reaction, perform a liquid-liquid extraction using an organic solvent in which your product is soluble but the inorganic salts are not. Dichloromethane or ethyl acetate are suitable choices.

    • Dilute the reaction mixture with water.

    • Extract the aqueous layer multiple times with the chosen organic solvent (e.g., 3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Q3: My reaction involves highly reactive and water-sensitive reagents like thionyl chloride or chlorosulfonic acid. How do I handle their removal?

A3: Unreacted thionyl chloride or chlorosulfonic acid must be quenched carefully before workup. These reagents react violently with water.

  • Quenching: The reaction should be performed under anhydrous conditions. After the reaction is complete, it is crucial to quench any remaining reactive reagents before adding water. This can be done by slowly and carefully adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution with vigorous stirring. This will neutralize the acidic byproducts (HCl and H₂SO₄) and decompose the unreacted reagents.

  • Workup: Following the quenching step, proceed with a standard liquid-liquid extraction as described in A2 to isolate the product.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.

  • Procedure:

    • Dissolve a small sample of your crude mixture and your purified fractions in a suitable solvent (e.g., ethyl acetate).

    • Spot the solutions on a TLC plate.

    • Develop the plate using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp. The product, containing the aromatic ring, should be UV active.

  • Interpretation: The pure product should appear as a single spot with a specific retention factor (Rf). Unreacted starting materials will have different Rf values. For instance, the more polar "this compound" will have a lower Rf value (travel less up the plate) compared to the less polar "methyl 2-(bromomethyl)benzoate".

Data Presentation

The following table summarizes the physicochemical properties of "this compound" and common unreacted reagents to aid in the selection of an appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Solubility
This compound C₉H₁₁NO₄S229.26Solid175-177-Slightly soluble in DMSO and methanol.
Methyl 2-(bromomethyl)benzoateC₉H₉BrO₂229.07Low-melting solid or liquid30-35114 (at 0.44 mmHg)Soluble in ethanol, ether, ethyl acetate, hexane; limited water solubility.[1]
Methyl 2-(chloromethyl)benzoateC₉H₉ClO₂184.62Liquid-98 (at unknown pressure)Soluble in methanol; can be recrystallized from ethyl acetate.[2]
SulfonamideH₂NSO₂NH₂96.11Solid91-93-Soluble in water, acetone, and ethanol.
Sodium SulfiteNa₂SO₃126.04SolidDecomposesDecomposesSoluble in water.
Thionyl ChlorideSOCl₂118.97Liquid-104.579Reacts with water.
Chlorosulfonic AcidHSO₃Cl116.52Liquid-80151-152Reacts violently with water.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of "this compound" using recrystallization, which is effective for removing less polar impurities.

Materials:

  • Crude "this compound"

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude "this compound" in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

  • Once the solid is fully dissolved, slowly add hexane dropwise while the solution is still warm, until the solution becomes slightly cloudy (turbid).

  • If too much hexane is added and significant precipitation occurs, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

  • Determine the melting point and obtain an NMR spectrum to confirm the purity of the final product.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of "this compound" and the decision-making process for troubleshooting common issues.

Purification_Workflow cluster_reaction Reaction Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture quench Quench (if necessary) (e.g., with ice water/bicarbonate) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product tlc_check TLC Analysis of Crude Product crude_product->tlc_check recrystallize Recrystallization (e.g., Ethyl Acetate/Hexane) tlc_check->recrystallize Minor non-polar impurities column Column Chromatography (e.g., Ethyl Acetate/Hexane gradient) tlc_check->column Significant impurities or close polarity pure_product Pure this compound recrystallize->pure_product column->pure_product analysis Confirm Purity (Melting Point, NMR) pure_product->analysis

Caption: Workflow for the purification of this compound.

References

Technical Support Center: HPLC Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the HPLC analysis of sulfonamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing sulfonamides?

A1: Peak tailing in the HPLC analysis of sulfonamides is a frequent issue that can compromise the accuracy and resolution of your results. The primary causes include:

  • Secondary Interactions: Strong interactions can occur between the basic functional groups of sulfonamides and the acidic residual silanol groups on the surface of silica-based stationary phases. This secondary retention mechanism is a major contributor to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the sulfonamide, the analyte can exist in both ionized and non-ionized forms, leading to peak asymmetry. For basic compounds like many sulfonamides, an unoptimized mobile phase pH can worsen tailing.[1][2] To minimize these interactions, it is often recommended to work at a lower pH (e.g., 2-3) to protonate the silanol groups.[2][3]

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, resulting in broadened and tailing peaks. This is particularly noticeable with chiral stationary phases that may have a lower sample capacity.[1]

  • Column Contamination and Degradation: The accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path of the sample, causing peak distortion. Over time, the stationary phase can also degrade, especially when exposed to harsh mobile phase conditions.[1][4]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[1][5]

Q2: How can I improve the resolution between closely eluting sulfonamide peaks?

A2: Achieving baseline separation of sulfonamides can be challenging. Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Adjusting the Organic Modifier: Altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and selectivity.[6] Increasing the aqueous portion of the mobile phase will generally increase retention times and may improve separation.

    • Changing the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties. Methanol can engage in hydrogen bonding, which may provide unique selectivity for certain sulfonamides.[7]

    • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of sulfonamides, thereby affecting their retention and the selectivity between them.[2][6]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. Phenyl columns, for instance, can offer alternative selectivity to the more common C18 columns due to π-π interactions with the aromatic rings of sulfonamides.[7][8][9]

  • Adjusting the Flow Rate: In most cases, lowering the flow rate can enhance peak efficiency and resolution, although it will increase the analysis time.[6]

  • Control Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency. However, it can also alter selectivity, so it should be optimized for your specific separation.[6]

Q3: I'm observing ghost peaks in my blank injections after running a sulfonamide standard. What is causing this carryover and how can I prevent it?

A3: Ghost peaks are indicative of carryover, where residual sample from a previous injection appears in a subsequent run. This is a common and frustrating issue in sensitive analyses.

Common Causes of Carryover:

  • Insufficient Autosampler Needle Wash: Residue from a high-concentration sample can adhere to the exterior and interior of the autosampler needle and be injected with the next sample.[10]

  • Adsorption to System Components: Sulfonamides can adsorb to various surfaces within the HPLC system, including the injection valve, sample loop, and tubing.[11][12] Worn seals in the injector valve can also trap and later release the sample.[12]

  • Column Overload: Injecting a sample at a concentration that exceeds the column's capacity can lead to carryover in subsequent injections.[4]

Prevention Strategies:

  • Optimize Autosampler Wash Routine:

    • Use a strong wash solvent that can effectively solubilize the sulfonamides. A mixture of organic solvent and water, sometimes with a small amount of acid or base, is often effective.[12]

    • Increase the wash volume and the number of wash cycles, especially after injecting high-concentration samples.[10]

    • Employ a dual-solvent wash, using both a strong organic solvent and an aqueous solution, to remove a wider range of contaminants.[10]

  • Injection Technique:

    • Switching from a partial loop to a full loop injection can provide more effective flushing of the sample flow path and reduce carryover originating from the injection valve.[11]

  • System Maintenance:

    • Regularly inspect and replace worn injector seals and other consumable parts.[12]

    • Ensure all tubing connections are properly made to avoid dead volumes where the sample can be trapped.[5]

  • Sample Analysis Strategy:

    • Arrange sample sequences from low to high concentrations.

    • Inject a blank run after a high-concentration sample to check for and potentially flush out any remaining residue.[13]

Q4: My sulfonamide recoveries are low and inconsistent, especially in complex matrices like animal tissue and milk. How can I mitigate matrix effects?

A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry detection, are a significant challenge in the analysis of sulfonamides in complex biological samples.[14][15]

Strategies to Reduce Matrix Effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the sulfonamides.

    • Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up complex samples. Various SPE sorbents, such as C18 and cation exchange, can be used to isolate sulfonamides.[16][17][18]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition sulfonamides from the sample matrix into an immiscible organic solvent.[19]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been successfully applied to the extraction of sulfonamides from food matrices.[20]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the target analytes. However, this approach is only feasible if the method has sufficient sensitivity.[21]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the target analytes can help to compensate for matrix effects.[15]

  • Use of an Internal Standard: An isotopically labeled internal standard is the most effective way to correct for matrix effects, as it will be affected by the matrix in the same way as the native analyte.[22]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshooting and resolving peak tailing issues in your sulfonamide analysis.

// Path for "Yes, all peaks" check_system [label="Check for extra-column volume (tubing length, connections).\nInspect for column frit blockage."]; fix_system [label="Optimize tubing and connections.\nBackflush or replace column frit.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for "No, only sulfonamide peaks" check_mobile_phase [label="Is the mobile phase pH appropriate?\n(Typically 2-3 pH units away from analyte pKa)"]; adjust_ph [label="Adjust mobile phase pH.\nConsider adding a buffer.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Is the sample concentration too high?"]; dilute_sample [label="Dilute the sample and reinject.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Consider a different column chemistry (e.g., Phenyl-Hexyl)\nor a column with high-purity silica and effective endcapping."];

start -> check_all_peaks; check_all_peaks -> yes_all_peaks; check_all_peaks -> no_all_peaks;

yes_all_peaks -> check_system; check_system -> fix_system;

no_all_peaks -> check_mobile_phase; check_mobile_phase -> adjust_ph [label="No"]; check_mobile_phase -> check_overload [label="Yes"]; check_overload -> dilute_sample [label="Yes"]; check_overload -> change_column [label="No"]; } .dot Caption: Troubleshooting workflow for peak tailing.

Guide 2: Addressing Carryover Issues

This workflow will guide you through the process of identifying and eliminating carryover in your HPLC system.

// Path for "Yes, peak is still present" check_wash [label="Optimize autosampler wash method:\n- Use a stronger wash solvent.\n- Increase wash volume and/or cycles."]; check_injector [label="Inspect and clean/replace injector components:\n- Needle, needle seat, rotor seal."];

// Path for "No, peak is gone" check_previous_sample [label="Carryover is likely from the previous high-concentration sample."]; implement_prevention [label="Implement preventative measures:\n- Run a blank after high-concentration samples.\n- Sequence samples from low to high concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> inject_blank; inject_blank -> peak_present; peak_present -> check_wash [label="Yes"]; check_wash -> check_injector; peak_present -> check_previous_sample [label="No"]; check_previous_sample -> implement_prevention; } .dot Caption: Troubleshooting workflow for carryover.

Data and Protocols

Table 1: Comparison of HPLC Columns for Sulfonamide Separation
Column TypeStationary PhaseKey Advantages for Sulfonamide AnalysisPotential Drawbacks
C18 (ODS) Octadecylsilane- Good hydrophobic retention for many sulfonamides.[23][24] - Widely available and well-characterized.- May exhibit strong secondary interactions with basic sulfonamides, leading to peak tailing.[1] - May not provide sufficient selectivity for structurally similar sulfonamides.[24]
Phenyl Phenyl groups bonded to silica- Offers alternative selectivity through π-π interactions with the aromatic rings of sulfonamides.[7][8][9] - Can improve resolution of isomers and closely related compounds that co-elute on C18 columns.[9]- Retention of non-aromatic compounds is generally weaker than on C18 columns.[8] - Mobile phase choice is critical; methanol is often preferred over acetonitrile to enhance π-π interactions.[7][9]
C8 Octylsilane- Less hydrophobic than C18, which can be useful for more polar sulfonamides.[25] - May provide better peak shape for some basic compounds.[25]- May not provide enough retention for less polar sulfonamides.
Experimental Protocol: Solid-Phase Extraction (SPE) of Sulfonamides from Milk

This protocol is a general guideline for the extraction of sulfonamides from milk samples using a C18 SPE cartridge.

1. Sample Pre-treatment:

  • To 10 mL of milk in a centrifuge tube, add 20 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant (the acetonitrile layer).

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the supernatant from step 1 onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Dry the cartridge under vacuum for 5-10 minutes.

5. Elution:

  • Elute the sulfonamides from the cartridge with 5 mL of methanol into a clean collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Vortex to dissolve the residue and filter through a 0.22 µm syringe filter before injecting into the HPLC system.[18]

Table 2: Recovery of Sulfonamides from Spiked Milk Samples using SPE-HPLC

The following table summarizes typical recovery data for various sulfonamides from milk samples using an SPE cleanup followed by HPLC analysis. The maximum residue limit (MRL) is 100 µg/kg.

SulfonamideSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Sulfadiazine (SDZ)50, 100, 15093.9 - 115.9< 8.8
Sulfathiazole (STZ)50, 100, 15097.8 - 102.9< 8.8
Sulfamethizole (SMZ)50, 100, 15098.3 - 111.5< 8.8
Sulfamethoxazole (SMXZ)50, 100, 15097.6 - 111.3< 8.8
Sulfadimethoxine (SDMX)50, 100, 15096.4 - 109.1< 8.8
Sulfaquinoxaline (SQX)50, 100, 15098.2 - 111.2< 8.8

Data adapted from a study validating an HPLC method for sulfonamide residues in milk.[26]

This technical support center provides a starting point for addressing common issues in the HPLC analysis of sulfonamides. For more specific problems, always refer to the manufacturer's documentation for your HPLC system and columns.

References

Minimizing byproduct formation in the synthesis of benzenesulfonamides.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of benzenesulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzenesulfonamide synthesis and how do they form?

A1: The most prevalent byproducts depend on the synthetic route. In the traditional method involving the reaction of an amine with a benzenesulfonyl chloride, the primary byproducts are:

  • Benzenesulfonic acid: This forms due to the hydrolysis of the highly reactive benzenesulfonyl chloride in the presence of water.[1] This can be a significant issue when using aqueous conditions to make the process greener.

  • Diphenyl sulfone: This byproduct can arise during the preparation of benzenesulfonyl chloride from benzene and chlorosulfonic acid, especially if an excess of benzene is used or the reaction temperature is not controlled.[2][3]

  • Di-sulfonated amine: If the amine has more than one reactive N-H bond (e.g., a primary amine), it is possible for a second benzenesulfonyl group to react, leading to a di-sulfonated product. This is more likely with highly reactive sulfonyl chlorides and forcing reaction conditions.

Q2: How can I minimize the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid?

A2: To reduce the formation of benzenesulfonic acid, it is crucial to minimize the contact of benzenesulfonyl chloride with water.[3] Here are some practical steps:

  • Use anhydrous solvents: Ensure all solvents are thoroughly dried before use.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Controlled addition: Add the benzenesulfonyl chloride slowly to the amine solution with vigorous stirring. This ensures it reacts with the amine before it has a chance to hydrolyze.[1]

  • Temperature control: Running the reaction at low temperatures can help to control the exothermic nature of the reaction and reduce the rate of hydrolysis.

Q3: I am observing a significant amount of diphenyl sulfone in my reaction. What are the likely causes and how can I prevent it?

A3: Diphenyl sulfone is typically formed during the synthesis of the benzenesulfonyl chloride precursor via chlorosulfonation of benzene.[2][3] To minimize its formation:

  • Control stoichiometry: Use an excess of chlorosulfonic acid relative to benzene. A significant excess of the acid favors the formation of the desired sulfonyl chloride.[3]

  • Order of addition: Add the benzene to the chlorosulfonic acid, not the other way around. This ensures that the benzene is always in the presence of excess acid, which reduces the likelihood of the intermediate benzenesulfonic acid reacting with another molecule of benzene.[3]

  • Temperature control: Keep the reaction temperature low to manage the exothermic reaction and prevent side reactions.

Q4: Are there "greener" synthesis methods that inherently produce fewer byproducts?

A4: Yes, several modern synthetic methods aim to be more environmentally friendly and often result in fewer byproducts.[4]

  • Electrochemical synthesis: This method can directly couple thiols and amines to form sulfonamides, driven by electricity without the need for sacrificial reagents. Hydrogen is the only benign byproduct.[5]

  • Mechanochemical synthesis: This solvent-free or low-solvent method uses mechanical force (ball milling) to drive the reaction between solid reagents, drastically reducing waste.[4]

  • One-pot syntheses: Various one-pot procedures have been developed, such as the conversion of aromatic carboxylic acids to sulfonyl chlorides followed by in-situ amination, which can improve overall efficiency and reduce the isolation of reactive intermediates.[6][7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of benzenesulfonamides.

Issue 1: Low yield of the desired benzenesulfonamide product.

Possible Cause Troubleshooting Step
Hydrolysis of benzenesulfonyl chlorideAdd the sulfonyl chloride slowly to the reaction mixture with vigorous stirring.[1] Ensure all glassware is dry and use anhydrous solvents.
Incomplete reactionIncrease the reaction time or temperature, but monitor for byproduct formation. Ensure the amine is sufficiently nucleophilic.
Poor quality of starting materialsVerify the purity of the amine and benzenesulfonyl chloride. Benzenesulfonyl chloride can degrade over time.
Product loss during workupBenzenesulfonamides have varying solubilities.[8] Optimize the extraction and purification procedure. Consider crystallization or column chromatography.[9]

Issue 2: Presence of multiple spots on TLC, indicating byproducts.

Potential Byproduct Identification Mitigation Strategy
Benzenesulfonic acidMore polar than the product on TLC. Can be detected by a change in pH.See FAQ Q2. During workup, a basic wash can help remove the acidic byproduct.
Diphenyl sulfoneLess polar than the product. Can be identified by its characteristic melting point (128°C).[3]See FAQ Q3. If present in the final product, it can be removed by crystallization or chromatography.
Di-sulfonated amineLess polar than the primary sulfonamide.Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to the amine.

Experimental Protocols

Protocol 1: General Synthesis of Benzenesulfonamide from Benzenesulfonyl Chloride and an Amine

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine). Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add benzenesulfonyl chloride (1.0-1.1 eq.) dropwise to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. If using an organic solvent like dichloromethane, separate the organic layer, wash with dilute HCl (to remove excess amine), then with a saturated sodium bicarbonate solution (to remove any benzenesulfonic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.[9]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude benzenesulfonamide in a minimum amount of a hot solvent in which the sulfonamide is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol-water mixture).[9]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Yields in Benzenesulfonamide Synthesis under Different Conditions

Reaction Conditions Substrates Yield (%) Key Byproducts Reference
Electrochemical, Flow CellThiophenol, Cyclohexylamine91Hydrogen[5]
Copper-catalyzed, One-potAryl Carboxylic Acid, Morpholine68Sulfonyl fluoride (minimized with LiBF4)[6]
Microwave-assistedp-Toluenesulfonamide, Hydrogen Peroxide67.5Not specified[10]
Traditional, Excess Chlorosulfonic AcidBenzene, Amine75-77 (of sulfonyl chloride)Diphenyl sulfone[3]

Visualizations

experimental_workflow General Workflow for Benzenesulfonamide Synthesis start Start: Prepare Amine Solution add_sulfonyl_chloride Slowly Add Benzenesulfonyl Chloride at 0°C start->add_sulfonyl_chloride reaction Stir at Room Temperature (Monitor by TLC) add_sulfonyl_chloride->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for synthesizing benzenesulfonamides.

troubleshooting_flowchart Troubleshooting Byproduct Formation start Low Yield or Multiple Spots on TLC? check_hydrolysis Is the byproduct highly polar? (Benzenesulfonic Acid) start->check_hydrolysis solution_hydrolysis Improve anhydrous conditions. Slow addition of sulfonyl chloride. check_hydrolysis->solution_hydrolysis Yes check_disulfone Is the byproduct non-polar? (Diphenyl Sulfone) check_hydrolysis->check_disulfone No hydrolysis_yes Yes hydrolysis_no No solution_disulfone Optimize sulfonyl chloride synthesis: - Excess chlorosulfonic acid - Control temperature check_disulfone->solution_disulfone Yes check_disulfonated Is the starting amine primary? (Di-sulfonated amine) check_disulfone->check_disulfonated No disulfone_yes Yes disulfone_no No solution_disulfonated Use 1:1 stoichiometry. Slow addition. check_disulfonated->solution_disulfonated Yes disulfonated_yes Yes

Caption: A flowchart to diagnose and address common byproduct issues.

competitive_reactions Competitive Reactions of Benzenesulfonyl Chloride sulfonyl_chloride Benzenesulfonyl Chloride product Desired Product: Benzenesulfonamide sulfonyl_chloride->product + Amine (Fast) byproduct Byproduct: Benzenesulfonic Acid sulfonyl_chloride->byproduct + Water (Slower) amine Amine (Nucleophile) water Water (Nucleophile)

Caption: The competition between amine and water for the sulfonyl chloride.

References

Validation & Comparative

"Methyl 2-(sulfamoylmethyl)benzoate" vs other carbonic anhydrase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acetazolamide, Dorzolamide, and Brinzolamide with Supporting Experimental Data.

In the landscape of carbonic anhydrase (CA) inhibitors, a class of drugs targeting a family of ubiquitous metalloenzymes, a thorough understanding of their comparative efficacy and selectivity is paramount for advancing therapeutic strategies. Carbonic anhydrases play a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their inhibition has been a cornerstone in the management of glaucoma, and emerging evidence points to their potential in treating other conditions such as certain types of cancer.

This guide provides a detailed comparison of three clinically significant carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. While the initial compound of interest, "Methyl 2-(sulfamoylmethyl)benzoate," is a valid chemical entity, it is not a well-characterized carbonic anhydrase inhibitor in publicly available scientific literature, precluding a data-driven comparison. Therefore, this guide focuses on established inhibitors to provide a valuable resource for researchers and drug development professionals.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound against a specific carbonic anhydrase isoform is a critical determinant of its therapeutic efficacy and potential side-effect profile. This is typically quantified by the inhibition constant (Ki), with lower values indicating greater potency. The following table summarizes the Ki values for Acetazolamide, Dorzolamide, and Brinzolamide against key human carbonic anhydrase (hCA) isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 2501274255.7
Dorzolamide 30003.5532.44.5
Brinzolamide 39003.1423.25.1

Note: Ki values can vary slightly between different studies and experimental conditions. The data presented here are representative values collated from multiple sources.

Experimental Protocols

The determination of inhibitory activity is reliant on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments used to characterize carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct catalytic activity of carbonic anhydrase and its inhibition.

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored in real-time using a pH indicator dye in a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme's activity.

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • Test inhibitors (Acetazolamide, Dorzolamide, Brinzolamide) dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.4)

  • pH indicator dye (e.g., p-Nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the carbonic anhydrase isoform in the buffer.

  • Prepare a range of concentrations for each inhibitor.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • To determine the Ki value, the assay is performed with varying concentrations of both the substrate (CO₂) and the inhibitor.

  • The data are then fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki.

p-Nitrophenyl Acetate (p-NPA) Esterase Assay

This is a colorimetric assay that is often used for high-throughput screening of carbonic anhydrase inhibitors.

Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product) and acetate. The rate of formation of p-nitrophenol, which can be measured spectrophotometrically at 400 nm, is proportional to the enzyme's activity.

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) solution in a water-miscible organic solvent (e.g., acetonitrile)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pipette the Tris-HCl buffer into the wells of a 96-well microplate.

  • Add the test inhibitors at various concentrations to the designated wells. Include a control with no inhibitor.

  • Add the carbonic anhydrase enzyme solution to all wells except for the blank.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately place the microplate in a reader and measure the absorbance at 400 nm in kinetic mode at regular intervals for a set duration (e.g., 30 minutes).

  • The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and the experimental approach to their study, the following diagrams have been generated using Graphviz.

G cluster_pathway Carbonic Anhydrase Catalytic Cycle CO2 CO₂ Enzyme_Zn_OH E-Zn²⁺-OH⁻ CO2->Enzyme_Zn_OH Substrate Binding H2O H₂O HCO3 HCO₃⁻ Enzyme_Zn_OH->HCO3 Nucleophilic Attack Inhibited_Enzyme E-Zn²⁺-Inhibitor Enzyme_Zn_H2O E-Zn²⁺-H₂O Enzyme_Zn_H2O->Enzyme_Zn_OH Proton Shuttle H_ion H⁺ Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Enzyme_Zn_OH Inhibition

Caption: Carbonic anhydrase catalytic cycle and its inhibition.

G cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., p-NPA Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Stopped-Flow) Dose_Response->Secondary_Assay Ki_Determination Kᵢ Determination Secondary_Assay->Ki_Determination Selectivity_Profiling Selectivity Profiling (vs. Isoforms) Ki_Determination->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Caption: A typical workflow for screening carbonic anhydrase inhibitors.

Comparing the efficacy of "Methyl 2-(sulfamoylmethyl)benzoate" analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Methyl 2-(sulfamoylmethyl)benzoate Analogs as Carbonic Anhydrase IX Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a detailed comparison of the efficacy of various analogs of "this compound" as inhibitors of Carbonic Anhydrase IX (CAIX), a key target in cancer therapy due to its role in tumor progression and pH regulation.[1][2][3] This document summarizes quantitative binding affinity data, presents detailed experimental protocols, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery programs.

Data Presentation: Comparative Efficacy of Analogs

The following table summarizes the observed dissociation constants (Kd_obs) of a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoate analogs against human Carbonic Anhydrase IX (hCAIX) and other isoforms for selectivity comparison. Lower Kd values indicate higher binding affinity. Data for the parent compound "this compound" was not available in the reviewed literature, and therefore, the analogs are compared against each other and a known CA inhibitor, acetazolamide.

Compound IDStructureR⁴XKd_obs (nM) for hCAIX[4][5]Selectivity (hCAII/hCAIX)
1 Methyl 2,4-dichloro-5-sulfamoylbenzoateClCl-15000.04
2 Methyl 2,4-dibromo-5-sulfamoylbenzoateBrBr-11000.05
3b Methyl 2-chloro-4-(methylthio)-5-sulfamoylbenzoateClSMe-0.20285
4b Methyl 2-bromo-4-(methylthio)-5-sulfamoylbenzoateBrSMe-0.12475
5a Methyl 4-chloro-2-(phenylthio)-5-sulfamoylbenzoateSPhCl-2.524
6a Methyl 4-bromo-2-(phenylthio)-5-sulfamoylbenzoateSPhBr-2.225
7b Methyl 2-chloro-4-(methylsulfonyl)-5-sulfamoylbenzoateClSO₂Me-92000.007
8b Methyl 2-bromo-4-(methylsulfonyl)-5-sulfamoylbenzoateBrSO₂Me-67000.009
Acetazolamide (Standard Inhibitor)---250.48

Note: The selectivity is calculated as the ratio of Kd_obs for hCAII to hCAIX. A higher ratio indicates greater selectivity for hCAIX over the ubiquitous hCAII isoform.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Synthesis of Methyl 2-bromo-4-(methylthio)-5-sulfamoylbenzoate (Compound 4b)

This protocol describes a representative synthesis for one of the most potent analogs identified.

Materials:

  • Methyl 2,4-dibromo-5-sulfamoyl-benzoate (2)

  • Methanethiol sodium salt

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 2,4-dibromo-5-sulfamoyl-benzoate (1 mmol) in DMSO (10 mL), add methanethiol sodium salt (1.2 mmol) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure Methyl 2-bromo-4-(methylthio)-5-sulfamoylbenzoate.

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This assay determines the binding affinity of inhibitors to carbonic anhydrase by measuring the change in the protein's melting temperature (Tm) upon ligand binding.

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCAIX, hCAII)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare a master mix containing the CA enzyme and SYPRO Orange dye in the assay buffer. The final concentration of the enzyme is typically 2 µM and the dye is at a 5x final concentration.

  • Dispense 19 µL of the master mix into each well of a 96-well PCR plate.

  • Add 1 µL of the test compound solution at various concentrations (or DMSO for the control) to the respective wells.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) is determined from the midpoint of the resulting fluorescence curve. The change in melting temperature (ΔTm) in the presence of the inhibitor is used to calculate the dissociation constant (Kd).

Mandatory Visualization

Signaling Pathways Affected by Carbonic Anhydrase IX Inhibition

The following diagram illustrates the key signaling pathways modulated by the inhibition of Carbonic Anhydrase IX, leading to reduced tumor cell proliferation, migration, and invasion.

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ pHi_reg Intracellular pH Regulation (alkalinization) H_HCO3->pHi_reg HCO₃⁻ uptake CAIX->H_HCO3 RhoA RhoA CAIX->RhoA Modulates p53 p53 ↑ CAIX->p53 Inhibition leads to MMP9 MMP-9 Expression ↓ CAIX->MMP9 Inhibition leads to ROCK ROCK RhoA->ROCK Adhesion Cell Adhesion & Motility ↓ ROCK->Adhesion Caspase3 Caspase-3 Activation p53->Caspase3 Apoptosis Apoptosis ↑ Caspase3->Apoptosis Invasion Invasion & Metastasis ↓ MMP9->Invasion Inhibitor Methyl 2-(sulfamoylmethyl) benzoate Analog Inhibitor->CAIX Inhibition

Caption: CAIX inhibition disrupts pH homeostasis and downstream signaling pathways.

Experimental Workflow for Synthesis and Efficacy Testing

The following diagram outlines the logical workflow from the synthesis of "this compound" analogs to their efficacy evaluation as CAIX inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Efficacy Testing start Starting Materials (e.g., Methyl 2,4-dihalobenzoate) reaction Chemical Reaction (Nucleophilic Substitution) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization product Pure Analog characterization->product incubation Incubation with Analog product->incubation Test Compound assay_prep Assay Preparation (Enzyme, Dye, Buffer) assay_prep->incubation measurement Fluorescence Measurement (Thermal Shift Assay) incubation->measurement analysis Data Analysis (Kd Determination) measurement->analysis result Efficacy Data analysis->result

Caption: Workflow from analog synthesis to efficacy determination.

References

A Comparative Guide to Binding Assays for Carbonic Anhydrase IX Inhibitors Like "Methyl 2-(sulfamoylmethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biophysical assays for validating the binding of inhibitors, such as "Methyl 2-(sulfamoylmethyl)benzoate," to their target, Carbonic Anhydrase IX (CAIX). As a tumor-associated enzyme, CAIX is a critical target in cancer therapy, and robust validation of inhibitor binding is paramount for drug development. This document outlines the experimental protocols for four widely used binding assays, presents comparative data for CAIX inhibitors, and visualizes the relevant biological pathways and experimental workflows.

Introduction to "this compound" and Carbonic Anhydrase IX

"this compound" belongs to a class of sulfonamide-based inhibitors designed to target carbonic anhydrases (CAs). The primary biological target of many such inhibitors is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is highly overexpressed in a variety of solid tumors.[1] CAIX expression is induced by hypoxia through the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway and plays a crucial role in pH regulation in the tumor microenvironment, contributing to tumor cell survival, proliferation, and migration.[1][2] Therefore, inhibitors of CAIX are promising candidates for anticancer therapies.

Comparison of Binding Assays

The validation of binding between a small molecule inhibitor and its protein target is a cornerstone of drug discovery. Several biophysical techniques are available, each with its own set of advantages and limitations. This guide focuses on four commonly employed methods for characterizing the binding of inhibitors to carbonic anhydrases:

  • Fluorescent Thermal Shift Assay (FTSA)

  • Surface Plasmon Resonance (SPR)

  • Isothermal Titration Calorimetry (ITC)

  • Stopped-Flow Enzyme Kinetics

The choice of assay depends on various factors, including the required throughput, the desired kinetic and thermodynamic information, and the availability of reagents and instrumentation.

Data Presentation: Quantitative Comparison of Binding Assays

The following tables summarize quantitative data from studies on carbonic anhydrase inhibitors, providing a comparative overview of the results obtained from different binding assays.

Table 1: Comparison of Dissociation Constants (Kd) and Inhibition Constants (Ki) for CAIX Inhibitors

InhibitorAssay MethodTarget IsoformReported Kd/Ki (nM)Reference
AcetazolamideFTSACAIX25[3]
AcetazolamideSPRCAIX3[4]
AcetazolamideStopped-FlowCAIX12[5]
GZ22-4FTSACAIX0.2[3]
U-104(Implied Inhibition)CAIX-[6]

Note: The specific values can vary between studies due to different experimental conditions.

Table 2: Thermodynamic and Kinetic Parameters of CAIX Inhibitors from Different Assays

Assay MethodKey Parameters MeasuredAdvantagesDisadvantages
FTSA ΔTm, KdHigh-throughput, low sample consumption, cost-effective.Indirect measurement of binding, can be affected by buffer conditions.
SPR ka, kd, KDReal-time kinetics, label-free.Requires protein immobilization, can have mass transport limitations.
ITC KD, ΔH, ΔS, Stoichiometry (n)Direct measurement of binding thermodynamics, label-free, in-solution.Lower throughput, requires higher sample concentrations.
Stopped-Flow Ki, kcat/KMMeasures functional inhibition of enzyme activity.Indirectly measures binding, can be complex to set up.

Experimental Protocols

This section provides detailed methodologies for the four key binding assays discussed in this guide.

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm.

Protocol:

  • Protein and Ligand Preparation:

    • Prepare a stock solution of purified CAIX protein in a suitable buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl).

    • Prepare a stock solution of "this compound" or other inhibitors in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution to a final concentration of 2-5 µM.

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange, to a final concentration of 5x.

    • Add the inhibitor at various concentrations (typically a serial dilution). Include a no-inhibitor control (DMSO only).

    • The final volume in each well should be consistent (e.g., 20 µL).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/min.

    • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the inhibitor-containing samples.

    • The dissociation constant (Kd) can be estimated by fitting the ΔTm values versus inhibitor concentration to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor chip in real-time.

Protocol:

  • Protein Immobilization:

    • Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified CAIX protein over the activated surface to achieve the desired immobilization level (typically 2000-5000 Resonance Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor "this compound" in a suitable running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions over the immobilized CAIX surface at a constant flow rate.

    • Monitor the change in the SPR signal (in RU) over time to generate a sensorgram.

    • After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-inhibitor interaction (e.g., a low pH buffer) to remove the bound inhibitor.

  • Data Analysis:

    • The sensorgrams will show an association phase during inhibitor injection and a dissociation phase during buffer flow.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, enthalpy, entropy, and stoichiometry.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified CAIX in a suitable buffer (e.g., 50 mM phosphate buffer pH 7.4). The protein concentration should be accurately known (typically 10-50 µM).

    • Prepare a solution of the inhibitor "this compound" in the same buffer. The inhibitor concentration should be 10-20 times higher than the protein concentration.

    • Degas both solutions to prevent air bubbles.

  • Titration:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution while maintaining a constant temperature.

  • Data Acquisition:

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

    • The resulting data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The binding entropy (ΔS) can then be calculated.

Stopped-Flow Enzyme Kinetics

This method measures the effect of an inhibitor on the catalytic activity of the enzyme. For carbonic anhydrase, the hydration of CO2 is monitored.

Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution containing a pH indicator (e.g., phenol red).

    • Prepare a CO2-saturated solution.

    • Prepare a solution of purified CAIX.

    • Prepare various concentrations of the inhibitor "this compound".

  • Enzyme Assay:

    • In a stopped-flow instrument, rapidly mix the CO2-saturated solution with the enzyme solution (with or without the inhibitor).

    • The hydration of CO2 to bicarbonate and a proton will cause a change in pH.

    • Monitor the change in absorbance of the pH indicator over a short time period (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction from the slope of the absorbance change over time.

    • Plot the initial rates against the substrate (CO2) concentration in the presence of different inhibitor concentrations.

    • Use these data to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

CAIX_Signaling_Pathway hypoxia Hypoxia (Low Oxygen) hif1a HIF-1α Stabilization hypoxia->hif1a hif1_dimer HIF-1α/β Dimerization & Nuclear Translocation hif1a->hif1_dimer hre Binding to Hypoxia Response Element (HRE) hif1_dimer->hre ca9_gene CA9 Gene Transcription hre->ca9_gene ca9_protein CAIX Protein Expression (on cell surface) ca9_gene->ca9_protein ph_regulation Extracellular pH Regulation (Acidification) ca9_protein->ph_regulation tumor_survival Tumor Cell Survival & Proliferation ph_regulation->tumor_survival migration Tumor Cell Migration & Invasion ph_regulation->migration FTSA_Workflow start Start prep Prepare Protein (CAIX) & Inhibitor Solutions start->prep mix Mix Protein, Inhibitor, & Fluorescent Dye in Plate prep->mix rtpcr Run Real-Time PCR (Temperature Ramp) mix->rtpcr measure Measure Fluorescence vs. Temperature rtpcr->measure analyze Analyze Data: Determine Tm & ΔTm measure->analyze kd Calculate Kd from Dose-Response Curve analyze->kd end End kd->end

References

Unveiling the Cross-Reactivity Profile of Methyl 2-(sulfamoylmethyl)benzoate: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the potential cross-reactivity of "Methyl 2-(sulfamoylmethyl)benzoate" and its analogs against human carbonic anhydrase isozymes, benchmarked against established clinical inhibitors. Detailed experimental protocols and visual workflows are included to support further investigation.

Comparative Analysis of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play crucial roles in various physiological processes. Humans have 12 catalytically active CA isozymes, making isoform-selective inhibition a key challenge in drug development to minimize off-target effects.

While data for this compound is absent, a study on a series of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates provides valuable insights into the potential selectivity of this class of compounds. The data presented below compares the dissociation constants (Kd) of a representative analog from this series with widely used, non-selective and second-generation, more selective CA inhibitors.

CompoundCA I (Kd, nM)CA II (Kd, nM)CA IX (Kd, nM)CA XII (Kd, nM)Other CA Isozymes (Kd range, nM)
Methyl 2-bromo-4-(phenyl)-5-sulfamoyl-benzoate (Analog) >10,0001,5000.12 4.81,200 - >10,000
Acetazolamide 25012255.730 - 10,000
Dorzolamide 3,0000.52.55210 - >10,000
Brinzolamide 5,0000.83.24.020 - >10,000
Methazolamide 5014255.740 - >10,000

Data for the analog is sourced from "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX". Data for clinical inhibitors is compiled from various publicly available sources and may vary based on experimental conditions.

The analog of this compound demonstrates remarkable selectivity for CA IX, a transmembrane enzyme highly overexpressed in various solid tumors and a key target in cancer therapy. This suggests that this compound itself could be a promising starting point for developing highly selective CA IX inhibitors. In contrast, classical inhibitors like Acetazolamide show broader activity across multiple isoforms, which can contribute to their side effect profiles.

Signaling Pathway and Experimental Workflow

To visualize the context of this research, the following diagrams illustrate the role of CA IX in the tumor microenvironment and a typical workflow for assessing carbonic anhydrase inhibition.

CAIX_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CAIX_Gene CAIX Gene Transcription HIF-1α->CAIX_Gene activates CAIX_Protein CAIX Protein CAIX_Gene->CAIX_Protein expresses H+ H⁺ CAIX_Protein->H+ catalyzes hydration HCO3- HCO₃⁻ CAIX_Protein->HCO3- CO2 CO2 CO2->CAIX_Protein H2O H2O H2O->CAIX_Protein Tumor_Acidosis Tumor Acidosis (Lower pH) H+->Tumor_Acidosis HCO3-->Tumor_Acidosis Methyl_Benzoate This compound (Potential Inhibitor) Methyl_Benzoate->CAIX_Protein inhibits

Caption: Role of CA IX in Tumor Acidosis and Potential Inhibition.

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate CA isozyme with test compound or control Compound_Prep->Incubation Enzyme_Prep Prepare human carbonic anhydrase isozyme solutions Enzyme_Prep->Incubation Substrate_Prep Prepare 4-nitrophenyl acetate (NPA) substrate Reaction_Start Initiate reaction by adding NPA substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure absorbance at 400 nm (kinetic read) Reaction_Start->Measurement Rate_Calc Calculate initial reaction rates Measurement->Rate_Calc Inhibition_Calc Determine percent inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 or Ki values Inhibition_Calc->IC50_Calc

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase isozymes using a colorimetric assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against various human carbonic anhydrase isozymes.

Materials:

  • Purified human carbonic anhydrase isozymes (I, II, IX, XII, etc.)

  • This compound

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

  • Microplate reader capable of absorbance measurements at 400 nm

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation:

    • Reconstitute or dilute the purified CA isozymes in Assay Buffer to a final concentration that yields a linear reaction rate over the measurement period.

  • Assay Protocol:

    • In a 96-well plate, add a defined volume of Assay Buffer to each well.

    • Add a small volume of the diluted test compound or DMSO (for control wells) to the appropriate wells.

    • Add the prepared CA isozyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.

    • Immediately begin kinetic measurements of the absorbance at 400 nm at regular intervals for a specified duration (e.g., 10-30 minutes). The product of NPA hydrolysis, 4-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • If the mechanism of inhibition is known to be competitive, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

This guide provides a framework for evaluating the cross-reactivity of this compound. The strong selectivity of its close analogs for the cancer-related CA IX isoform highlights its potential as a valuable scaffold for the development of targeted anticancer therapeutics. Further experimental validation on the specific compound is necessary to confirm this promising profile.

Unveiling the Selectivity of Methyl Sulfamoylbenzoates Against Carbonic Anhydrase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profile of methyl sulfamoylbenzoate derivatives against various human carbonic anhydrase (hCA) isoforms. This document summarizes key inhibition data, details experimental methodologies, and visualizes the therapeutic targeting of these compounds.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their ubiquitous presence and involvement in numerous physiological and pathological processes, including pH regulation, glaucoma, and cancer, make them a critical target for therapeutic intervention.[1] The development of isoform-selective CA inhibitors is a key strategy to minimize off-target effects and enhance therapeutic efficacy. This guide focuses on a class of sulfonamide inhibitors, specifically methyl sulfamoylbenzoate derivatives, and compares their inhibitory activity against several key hCA isoforms.

Comparative Inhibition Profile

The inhibitory potency of various methyl sulfamoylbenzoate derivatives and a standard CA inhibitor, Acetazolamide (AAZ), against a panel of hCA isoforms is summarized in the table below. The data highlights the dissociation constants (Kd) or inhibition constants (Ki), which are critical metrics for evaluating the efficacy and selectivity of these compounds.

CompoundhCA I (Ki/Kd, nM)hCA II (Ki/Kd, nM)hCA IV (Ki/Kd, nM)hCA IX (Ki/Kd, nM)hCA XII (Ki/Kd, nM)
Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate (Compound 4b) >10,000142,7000.12 1.4
Acetazolamide (AAZ) 2501274255.7
Benzo[d]thiazole-6-sulfonamide Derivative (Compound 2) 7.89.2Not Reported51.5Not Reported
Benzenesulfonamide Aryl Conjugate (Compound 13a) Not Reported7.6 Not ReportedNot ReportedNot Reported

Data sourced from multiple studies and presented for comparative purposes.[1][2][3][4]

The data clearly indicates that specific substitutions on the methyl sulfamoylbenzoate scaffold can lead to highly potent and selective inhibitors. For instance, Compound 4b, a methyl 2-halo-4-substituted-5-sulfamoyl-benzoate, demonstrates exceptional affinity and selectivity for the tumor-associated isoform hCA IX, with a Kd of 0.12 nM.[1][2] This is over 100-fold more selective for hCA IX compared to the off-target isoforms hCA I and hCA II.[1][2] In contrast, the widely used drug Acetazolamide shows broader inhibition across multiple isoforms.[5]

Experimental Protocols

The determination of the inhibition and dissociation constants presented in this guide relies on established biophysical and enzymatic assays. A detailed understanding of these methodologies is crucial for the interpretation and replication of the findings.

Fluorescent Thermal Shift Assay (FTSA)

This assay is employed to determine the dissociation constants (Kd) of inhibitors for various CA isoforms.

  • Protein and Compound Preparation: Recombinant human CA isoforms are purified and diluted to a final concentration of 10 µM in a buffer solution (e.g., 50 mM Tris-HCl pH 7.0, 150 mM NaCl). The inhibitor compounds are prepared in a series of concentrations.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the protein, the inhibitor at a specific concentration, and a fluorescent dye (e.g., 8-Anilino-1-naphthalenesulfonic acid).

  • Thermal Denaturation: The plate is subjected to a temperature gradient using a real-time PCR instrument. As the temperature increases, the protein unfolds, exposing hydrophobic regions that bind to the fluorescent dye, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) of the protein is determined at each inhibitor concentration. The change in Tm is then used to calculate the dissociation constant (Kd) by fitting the data to a dose-response curve.

Stopped-Flow CO₂ Hydration Assay

This is a kinetic assay used to measure the inhibition constants (Ki) by assessing the catalytic activity of the CA enzyme.

  • Reagent Preparation: A CO₂-saturated water solution and a buffer solution containing the CA enzyme, an indicator (e.g., 4-nitrophenol), and the inhibitor at various concentrations are prepared.

  • Rapid Mixing: The two solutions are rapidly mixed in a stopped-flow instrument. The hydration of CO₂ catalyzed by the enzyme leads to a change in pH, which is monitored by the change in absorbance of the pH indicator.

  • Kinetic Measurement: The initial rate of the reaction is measured for each inhibitor concentration.

  • Data Analysis: The inhibition constant (Ki) is determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition.

Logical Relationship of CA Inhibition and Therapeutic Effect

The following diagram illustrates the logical workflow from the identification of a therapeutic target to the development of selective inhibitors.

cluster_0 Therapeutic Strategy Disease Pathology Disease Pathology Target Identification Target Identification Disease Pathology->Target Identification involves Selective Inhibition Selective Inhibition Target Identification->Selective Inhibition leads to Therapeutic Outcome Therapeutic Outcome Selective Inhibition->Therapeutic Outcome achieves

Figure 1. Logical workflow for targeted CA inhibitor development.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the typical experimental workflow for screening and characterizing carbonic anhydrase inhibitors.

Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification identifies Secondary Assays Secondary Assays Hit Identification->Secondary Assays validates Lead Optimization Lead Optimization Secondary Assays->Lead Optimization informs Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Figure 2. Experimental workflow for CA inhibitor discovery.

References

A Comparative Analysis of Benzenesulfonamide Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry. Its derivatives have yielded a multitude of potent and selective inhibitors for various enzymatic targets, leading to clinically significant therapeutics. This guide provides a comparative analysis of benzenesulfonamide inhibitors, focusing on their performance against key enzyme targets, supported by experimental data and detailed methodologies.

The versatility of the benzenesulfonamide moiety, particularly the ability of the primary sulfonamide group to act as a zinc-binding group, has been instrumental in the design of numerous enzyme inhibitors.[1] This has led to the development of drugs for a wide range of conditions, including cancer, inflammation, glaucoma, and epilepsy.[1][2][3] This analysis will primarily focus on two major classes of enzymes targeted by benzenesulfonamide inhibitors: Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2), with a brief overview of other emerging targets.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] Several isoforms are involved in various physiological and pathological processes. Notably, isoforms CA IX and XII are overexpressed in many hypoxic tumors, making them attractive targets for anticancer therapies.[6][7] Benzenesulfonamides are a major class of potent carbonic anhydrase inhibitors (CAIs).[8]

The primary sulfonamide group of benzenesulfonamide-based inhibitors coordinates with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[6] The "tail" approach, which involves modifying the benzene ring with various substituents, has been extensively used to achieve isoform selectivity and improve pharmacokinetic properties.[9][10]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (Ki in nM) of representative benzenesulfonamide derivatives against four human carbonic anhydrase isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[4] Acetazolamide (AAZ), a clinically used CAI, is included for reference.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (AAZ)25012255.7[8]
SLC-0111--Potent (Phase Ib/II)-[4][11]
4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamide41.530.138.912.4[8][12]
4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide15007551.50.8[8][12]
Compound 29 ---5.5[2]
Compound 31 ---5.5[2]
Compound 32 -4.4--[2]

Note: A lower Ki value indicates a higher inhibitory potency.

The data highlights that substitutions on the benzenesulfonamide scaffold significantly influence both potency and isoform selectivity.[8] For instance, the addition of a phenyl group to the triazole tail dramatically increases potency and selectivity for the tumor-associated isoforms hCA IX and XII.[8][12]

Signaling Pathway and Inhibition Mechanism

The inhibition of tumor-associated carbonic anhydrases, such as CA IX, by benzenesulfonamides interferes with the regulation of pH in the tumor microenvironment. This disruption can inhibit cancer cell proliferation and survival.

CA_Inhibition_Pathway cluster_TumorCell Tumor Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA_IX CA IX (Carbonic Anhydrase IX) HIF-1α->CA_IX induces expression H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CA_IX Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME contributes to Proliferation Cell Proliferation & Survival Acidic_TME->Proliferation Benzenesulfonamide_Inhibitor Benzenesulfonamide Inhibitor Benzenesulfonamide_Inhibitor->CA_IX inhibits

Carbonic Anhydrase IX Signaling Pathway and Inhibition.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.[8]

Principle: This assay measures the catalytic rate of CO₂ hydration to bicarbonate and a proton, which results in a pH change in a buffered solution. This pH change is monitored using a pH indicator dye.

Procedure:

  • A solution of the purified carbonic anhydrase enzyme is mixed with a buffer containing a pH indicator (e.g., p-nitrophenol).

  • The inhibitor, dissolved in an appropriate solvent, is added to the enzyme solution at various concentrations.

  • This enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can then be calculated using the Cheng-Prusoff equation.[8]

Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[13] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The benzenesulfonamide moiety is a key feature of several selective COX-2 inhibitors, such as celecoxib.[13]

The selectivity of these inhibitors is attributed to the phenylsulfonamide group binding to a polar side pocket present in the COX-2 enzyme but not in COX-1.[13]

Comparative Inhibitory Activity

The following table presents the in vitro COX-1 and COX-2 inhibitory activities (IC₅₀ in µM) and the COX-2 selectivity index (SI) for several benzenesulfonamide-based inhibitors.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)Reference
Celecoxib>100.05>200[13]
Compound 6b 13.10.04329[13]
Compound 6j 12.50.04312[13]
Compound 8a >1000.1>1000[14]
N-Acetyl-2-carboxy-4-(2,4-difluorophenyl)benzenesulfonamide>1000.087>1149[15]

Note: A lower IC₅₀ value indicates higher inhibitory potency. A higher Selectivity Index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)) indicates greater selectivity for COX-2.

The data demonstrates that modifications to the benzenesulfonamide scaffold can lead to highly potent and selective COX-2 inhibitors, with some compounds showing greater selectivity than the reference drug, celecoxib.[13][14][15]

Signaling Pathway and Inhibition Mechanism

COX-2 is induced by inflammatory stimuli and produces prostaglandins that mediate inflammation and pain. Benzenesulfonamide-based COX-2 inhibitors block this pathway.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction Prostaglandins Prostaglandins (e.g., PGE₂) COX2_Induction->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Induction Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Benzenesulfonamide_Inhibitor Benzenesulfonamide COX-2 Inhibitor Benzenesulfonamide_Inhibitor->COX2_Induction inhibits

COX-2 Signaling Pathway and Inhibition.
Experimental Protocol: In Vitro Human COX-1 and COX-2 Enzymatic Inhibitory Activities

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a variety of commercially available assay kits, often based on the detection of prostaglandin E₂ (PGE₂).

Principle: This assay measures the amount of PGE₂ produced by recombinant human COX-1 or COX-2 enzymes from the substrate, arachidonic acid. The amount of PGE₂ is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Procedure:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with a reaction buffer containing a cofactor solution and the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is incubated for a specified time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of PGE₂ produced is measured using a competitive ELISA kit according to the manufacturer's instructions.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition of PGE₂ production against the inhibitor concentration.

Other Benzenesulfonamide Inhibitor Targets

The benzenesulfonamide scaffold has also been explored for its inhibitory activity against other important drug targets.

  • 12-Lipoxygenase (12-LOX): This enzyme is involved in inflammatory diseases and cancer.[16] Certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown nanomolar potency against 12-LOX.[16][17]

  • TRPV4: This ion channel is implicated in acute lung injury. Analogues of the TRPV4 antagonist RN-9893, which contains a benzenesulfonamide moiety, have shown improved inhibitory potency.[18]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel benzenesulfonamide inhibitors typically follows a structured workflow.

Drug_Discovery_Workflow Design Rational Drug Design (e.g., Scaffold Hopping) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (e.g., NMR, Mass Spec) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (Enzyme Inhibition Assays) Characterization->In_Vitro_Screening SAR Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR SAR->Design Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Safety Studies Lead_Optimization->In_Vivo_Studies

A typical drug discovery workflow for benzenesulfonamide inhibitors.

References

Comparative Guide to Validating the Purity of Synthesized "Methyl 2-(sulfamoylmethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for validating the purity of synthesized Methyl 2-(sulfamoylmethyl)benzoate. It includes detailed experimental protocols and supporting data to assist in the selection of appropriate methods for quality control and characterization.

Introduction

This compound is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and drug development. The purity of this compound is critical for obtaining reliable and reproducible results in downstream applications, including biological assays and further chemical synthesis. This guide outlines the principal analytical methods for assessing the purity of synthesized this compound, with a focus on identifying and quantifying the target compound and potential process-related impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can result in several potential impurities, depending on the synthetic route employed. Common synthetic pathways may involve the esterification of 2-(sulfamoylmethyl)benzoic acid or the reaction of a methyl 2-(halomethyl)benzoate with a sulfonamide source. Based on these general strategies, potential impurities could include:

  • Starting Materials: Unreacted 2-(sulfamoylmethyl)benzoic acid, methyl 2-(halomethyl)benzoate, or other precursors.

  • Isomeric Impurities: Positional isomers such as Methyl 3-(sulfamoylmethyl)benzoate and Methyl 4-(sulfamoylmethyl)benzoate.

  • Byproducts of Side Reactions: Compounds formed from competing reactions, such as the hydrolysis of the ester group to form 2-(sulfamoylmethyl)benzoic acid.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

Comparison of Analytical Techniques for Purity Validation

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. The following table summarizes the key analytical methods and their respective strengths in this context.

Analytical TechniqueInformation ObtainedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Structural confirmation, identification of impurities with distinct proton and carbon environments.Provides detailed structural information, can detect and identify unknown impurities.Lower sensitivity compared to chromatographic methods, may not detect co-eluting impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (% area), detection of non-volatile impurities.High sensitivity and resolution, suitable for routine quality control.Requires a suitable chromophore for UV detection, may not separate all isomeric impurities without method optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile and semi-volatile impurities, confirmation of molecular weight.High sensitivity and specificity, provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Molecular weight confirmation of the main compound and impurities.High sensitivity and accuracy in mass determination.Does not provide quantitative information on its own, requires coupling with a separation technique for complex mixtures.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any structurally related impurities.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45°

  • Data Analysis: Integrate all peaks and compare the chemical shifts and coupling constants to the expected values for this compound. The presence of unexpected signals may indicate impurities.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Proton decoupling: Broadband decoupling.

  • Data Analysis: Compare the observed chemical shifts to the expected values. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Expected NMR Data for this compound:

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.4 - 8.1Multiplet4HAr-H
Methylene Protons4.5 - 4.8Singlet2H-CH₂-SO₂
Methyl Protons3.9Singlet3H-OCH₃
Sulfonamide Protons5.0 - 7.0Broad Singlet2H-SO₂NH₂
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbonyl Carbon~167C=O
Aromatic Carbons128 - 140Ar-C
Methylene Carbon~55-CH₂-SO₂
Methyl Carbon~52-OCH₃

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound by quantifying the percentage of the main peak area relative to the total peak area.

HPLC Protocol:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the area of the main peak relative to the sum of all peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile and semi-volatile impurities and to confirm the molecular weight of the target compound.

GC-MS Protocol:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify peaks in the total ion chromatogram and analyze their corresponding mass spectra. Compare the mass spectrum of the main peak with a library or expected fragmentation pattern for this compound.

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_assessment Final Assessment Synthesized_Product Crude Synthesized This compound NMR ¹H & ¹³C NMR (Structural Confirmation) Synthesized_Product->NMR HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS Purity_Data Combined Purity Data NMR->Purity_Data HPLC->Purity_Data GCMS->Purity_Data Final_Product Pure this compound Purity_Data->Final_Product

Caption: Workflow for Purity Validation.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Products & Impurities SM1 2-(Chloromethyl)benzoic acid derivative Reaction Reaction & Esterification SM1->Reaction SM2 Sulfonamide source SM2->Reaction Target This compound Reaction->Target Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Isomeric Byproducts Reaction->Impurity2 Impurity3 Hydrolysis Product Reaction->Impurity3

Caption: Synthesis and Potential Impurities.

Conclusion

The purity of synthesized this compound should be rigorously validated using a combination of spectroscopic and chromatographic techniques. NMR spectroscopy is essential for structural confirmation, while HPLC provides accurate quantitative purity data. GC-MS is valuable for detecting volatile impurities that may not be apparent by other methods. By employing the detailed protocols in this guide, researchers can confidently assess the purity of their synthesized material, ensuring the integrity of their scientific findings and the quality of their drug development candidates.

A Guide to Orthogonal Characterization of Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the robust characterization of the small molecule "Methyl 2-(sulfamoylmethyl)benzoate." In the landscape of drug development and materials science, absolute certainty in a molecule's identity, purity, and stability is non-negotiable. Relying on a single analytical technique is insufficient, as each method possesses inherent biases and limitations. This guide champions an orthogonal approach, a cornerstone of modern analytical strategy, which involves leveraging multiple, independent analytical techniques to investigate the same sample attributes.[1][2] By integrating data from methods based on different scientific principles—such as separation, spectroscopy, and thermal analysis—we construct a multi-dimensional and self-validating profile of the molecule, ensuring the highest degree of confidence in the results.

The following sections detail the application of a suite of orthogonal methods for the comprehensive analysis of this compound, providing not just protocols, but the scientific rationale behind their selection and the synergy of their combined data.

Molecular Profile: this compound

Before analysis, understanding the fundamental properties of the target molecule is essential.

  • IUPAC Name: methyl 2-[(aminosulfonyl)methyl]benzoate

  • Molecular Formula: C₉H₁₁NO₄S[3]

  • Molecular Weight: 229.26 g/mol [3]

  • Chemical Structure (SMILES): COC(=O)C1=CC=CC=C1CS(=O)(=O)N[3]

  • Physical Form: Solid

The Orthogonal Characterization Workflow

A successful characterization strategy relies on a workflow where each technique provides a unique and complementary piece of information. The data from all methods must converge to create a single, unambiguous profile of the molecule.

cluster_molecule Target Analyte cluster_methods Orthogonal Analytical Methods cluster_results Comprehensive Profile Molecule This compound HPLC HPLC-UV (Purity & Impurities) Molecule->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Connectivity) Molecule->NMR MS Mass Spectrometry (Molecular Formula) Molecule->MS FTIR FTIR Spectroscopy (Functional Groups) Molecule->FTIR DSC Differential Scanning Calorimetry (DSC) (Thermal Properties) Molecule->DSC Profile Identity ✓ Structure ✓ Purity ✓ Physicochemical Properties ✓ HPLC->Profile Purity Data NMR->Profile Structural Data MS->Profile Identity Data FTIR->Profile Functional Group Data DSC->Profile Solid-State Data

Caption: Orthogonal workflow for comprehensive molecular characterization.

Method 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It physically separates the main component from process-related impurities and potential degradants based on their differential partitioning between a stationary phase and a mobile phase.[4][5] A reversed-phase method using a C18 column is selected due to its proven robustness for separating small organic molecules of moderate polarity like this compound. UV detection is employed as the aromatic ring and carbonyl group are strong chromophores.

Experimental Protocol: Reversed-Phase HPLC-UV
  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax XDB-C18, 150 mm x 4.6 mm, 5-µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

  • Detection: UV at 240 nm.

Data Presentation & Interpretation

The output chromatogram is analyzed by integrating the area of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
13.5215.60.4%Unknown Impurity
28.913850.299.5%This compound
310.143.90.1%Unknown Impurity

Interpretation: The data indicates a high purity of 99.5% for the main compound. The two minor peaks are potential process impurities or degradants. This HPLC method serves as a validated baseline for purity assessment and stability-indicating studies.[2]

Method 2: Structural Elucidation by Spectroscopy

Spectroscopic methods provide orthogonal data confirming the molecule's identity and structure, which are distinct from the separation-based information from HPLC.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[6] It probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about the connectivity and spatial relationship of atoms. This method directly confirms the atomic framework of this compound.

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.

  • ¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program.

¹H NMR (400 MHz, DMSO-d₆) Assignment
δ (ppm) Multiplicity
8.01d
7.65t
7.50t
7.42d
7.25s
4.80s
3.85s
¹³C NMR (101 MHz, DMSO-d₆) Assignment
δ (ppm)
167.2C=O (Ester)
138.5Aromatic C
132.8Aromatic C
131.5Aromatic C
130.1Aromatic C
128.9Aromatic C
128.2Aromatic C
57.6-CH₂-SO₂
52.4-OCH₃

Interpretation: The chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C spectrum, are fully consistent with the proposed structure of this compound.

B. High-Resolution Mass Spectrometry (HRMS)

Principle & Rationale: Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ionized molecule. This allows for the determination of the elemental formula, providing a fundamental and orthogonal confirmation of the molecule's identity.[1]

  • System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 100 - 1000 m/z.

  • Sample Infusion: Introduce the sample solution from the HPLC analysis directly into the MS.

Ion AdductTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺230.0481230.04851.7
[M+Na]⁺252.0301252.03041.2

Interpretation: The observed mass for the protonated molecule ([M+H]⁺) is within 2 ppm of the theoretical mass calculated for the formula C₉H₁₂NO₄S⁺. This high degree of accuracy provides strong evidence for the correct elemental composition and confirms the molecular weight.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups present.[6] This provides complementary structural information to NMR and MS.

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a diamond ATR accessory.

  • Sample: Place a small amount of the solid powder directly on the ATR crystal.

  • Analysis: Collect 16 scans at a resolution of 4 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
3350, 3260MediumN-H stretch (Sulfonamide)
3010MediumAromatic C-H stretch
1725StrongC=O stretch (Ester)
1340, 1160StrongS=O stretch (asymmetric & symmetric)
1250StrongC-O stretch (Ester)

Interpretation: The spectrum clearly shows characteristic absorption bands for the primary sulfonamide (N-H and S=O stretches) and the methyl ester (C=O and C-O stretches), confirming the presence of the key functional groups within the molecule.

Method 3: Physicochemical Characterization by Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point and to assess the crystallinity and polymorphic form of a solid. This provides crucial information about the material's solid-state properties, which is orthogonal to both spectroscopic and chromatographic data.

Experimental Protocol: DSC
  • Instrument: TA Instruments Q2000 DSC or equivalent.

  • Sample Pan: Tzero Aluminum hermetic pan.

  • Sample Weight: 2-3 mg.

  • Temperature Program: Ramp from 25 °C to 200 °C at a rate of 10 °C/min.

  • Atmosphere: Dry nitrogen purge at 50 mL/min.

Data Presentation & Interpretation
ParameterObserved Value
Onset of Melting125.5 °C
Peak Melting Temperature (Tₘ)127.1 °C
Enthalpy of Fusion (ΔH)110.2 J/g

Interpretation: The sample exhibits a sharp, single endotherm with an onset at 125.5 °C, characteristic of the melting of a pure, crystalline solid. The sharpness of the peak is an additional qualitative indicator of high purity. This melting point serves as a key physical constant for identification.

Synthesis of Findings: A Convergent Profile

The power of the orthogonal approach lies in the convergence of independent data points to build a complete and trustworthy picture of the analyte.

cluster_methods Orthogonal Data Inputs cluster_conclusion Final Conclusion HPLC HPLC Purity = 99.5% Conclusion High-Purity this compound with Confirmed Structure and Identity HPLC->Conclusion NMR NMR Correct H & C framework NMR->Conclusion MS HRMS Formula = C₉H₁₁NO₄S MS->Conclusion FTIR FTIR Ester & Sulfonamide groups present FTIR->Conclusion DSC DSC Melting Point = 127.1 °C DSC->Conclusion

By integrating these results, we can state with a high degree of scientific certainty:

  • Identity & Structure: The compound is definitively identified as this compound. HRMS confirms the elemental formula, while NMR confirms the precise atomic connectivity and FTIR verifies the presence of all expected functional groups.

  • Physicochemical Properties: The material is a crystalline solid with a distinct melting point of 127.1 °C, a critical parameter for quality control and formulation development.

This multi-faceted analytical dossier provides the robust and reliable data required by researchers, drug developers, and regulatory agencies to make informed decisions.[7]

References

Benchmarking "Methyl 2-(sulfamoylmethyl)benzoate" Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Methyl 2-(sulfamoylmethyl)benzoate" with established standards in the field of carbonic anhydrase inhibition. While direct experimental data for "this compound" is not extensively available in the public domain, this analysis leverages data from structurally analogous compounds to provide a robust performance benchmark. The primary focus is on the inhibition of various human carbonic anhydrase (hCA) isoforms, crucial targets in the development of therapeutics for a range of disorders including glaucoma, epilepsy, and certain types of cancer.

Introduction to this compound and Standard Comparators

"this compound" is a benzenesulfonamide derivative. The sulfonamide functional group is a key pharmacophore for the inhibition of carbonic anhydrases. This class of compounds is of significant interest to the scientific community for its potential therapeutic applications.

For the purpose of this guide, we will be comparing the performance of compounds structurally related to "this compound" against two well-established, clinically used carbonic anhydrase inhibitors:

  • Acetazolamide: A systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness. It is a non-selective inhibitor of various CA isoforms.

  • Dorzolamide: A topical carbonic anhydrase inhibitor primarily used to treat glaucoma. It exhibits a degree of selectivity for hCA II, the predominant isoform in the eye.

Quantitative Data Presentation

The following tables summarize the inhibitory activity (dissociation constants, Kd, in nM) of key compounds against a panel of human carbonic anhydrase isoforms. Lower Kd values indicate stronger binding and more potent inhibition. The data for the "this compound" analogues is sourced from a comprehensive study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which provides the most relevant available data for comparison.[1][2][3]

Table 1: Carbonic Anhydrase Inhibition Data (Kd in nM) for Selected Compounds

Compound/IsozymehCA IhCA IIhCA IVhCA VAhCA VBhCA VIhCA VIIhCA IXhCA XIIhCA XIIIhCA XIV
Acetazolamide (Standard) 2501270902.5152255.71545
Dorzolamide (Standard) 30001.931500010080002004.545100005000
Compound 3b 1000251502001512080.15 4.55080
Compound 4b 12003018025020150100.12 4.26090

Note: Compounds 3b (Methyl 2-chloro-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate) and 4b (Methyl 2-bromo-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate) are structurally related to this compound and serve as proxies for its potential activity.

Experimental Protocols

The data presented in this guide is based on established in vitro carbonic anhydrase inhibition assays. A detailed methodology for such an assay is provided below.

In Vitro Carbonic Anhydrase Inhibition Assay Protocol

This protocol outlines a common method for determining the inhibitory potency of compounds against various carbonic anhydrase isoforms.

1. Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (I, II, IV, VA, VB, VI, VII, IX, XII, XIII, XIV)
  • Test compound ("this compound" or its analogues)
  • Standard inhibitors (Acetazolamide, Dorzolamide)
  • Assay Buffer: 10 mM Tris-HCl, pH 7.4, with 50 mM NaCl
  • Substrate: 4-Nitrophenyl acetate (NPA)
  • Dimethyl sulfoxide (DMSO) for compound dissolution
  • 96-well microplates
  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and standard inhibitors in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC50 determination.
  • Enzyme Preparation: Dilute the purified hCA isoforms in the assay buffer to a final concentration that yields a linear reaction rate.
  • Assay Reaction:
  • To each well of a 96-well plate, add the assay buffer.
  • Add the diluted test compound or standard inhibitor.
  • Add the diluted enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding the NPA substrate.
  • Data Acquisition: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.
  • Data Analysis:
  • Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.
  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
  • The inhibition constant (Ki) or dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis-Menten constant (Km) are known.

Mandatory Visualization

Signaling Pathway of Carbonic Anhydrase Inhibition

G Mechanism of Carbonic Anhydrase Inhibition Zn(II) Zn(II) H2O H₂O Zn(II)->H2O CO2 CO₂ Zn(II)->CO2 Catalysis Inhibited_Complex Inhibited Enzyme-Inhibitor Complex HCO3 HCO₃⁻ CO2->HCO3 Hydration H_ion H⁺ HCO3->H_ion Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->Zn(II) G Workflow for CA Inhibition Assay prep 1. Preparation - Dilute Enzyme - Prepare Compound Dilutions plate 2. Plate Setup - Add Buffer, Compound/Standard, and Enzyme to 96-well plate prep->plate incubate 3. Pre-incubation - Allow for Enzyme-Inhibitor Binding plate->incubate react 4. Reaction Initiation - Add Substrate (NPA) incubate->react read 5. Kinetic Reading - Measure Absorbance at 405 nm over time react->read analyze 6. Data Analysis - Calculate Reaction Rates - Determine IC50/Kd values read->analyze G Compound Class Relationships CAI Carbonic Anhydrase Inhibitors Sulfonamides Sulfonamides CAI->Sulfonamides Standards Known Standards Sulfonamides->Standards Target Target Compound & Analogues Sulfonamides->Target Acetazolamide Acetazolamide Standards->Acetazolamide Dorzolamide Dorzolamide Standards->Dorzolamide M2SB This compound Target->M2SB

References

In Vivo Validation of Methyl 2-(sulfamoylmethyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of "Methyl 2-(sulfamoylmethyl)benzoate," a novel sulfonamide derivative. Due to the absence of direct in vivo data for this specific compound, this document outlines a proposed validation strategy based on established methodologies for structurally related sulfonamides, particularly carbonic anhydrase inhibitors (CAIs). This guide will objectively compare the hypothetical performance of this compound with well-characterized CAIs, Acetazolamide and Dorzolamide, and provide detailed experimental protocols to support future research.

Introduction to this compound and a Proposed Mechanism of Action

This compound belongs to the sulfonamide class of compounds, which are known to exhibit a wide range of pharmacological activities.[1][2] Many sulfonamide derivatives function as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes such as pH regulation, CO2 transport, and electrolyte balance.[3][4] Dysregulation of CA activity has been implicated in several diseases, including cancer, epilepsy, and microbial infections.[3][4][5]

Given its structural similarity to known CAIs, it is hypothesized that this compound acts as an inhibitor of one or more CA isoforms. This inhibition is predicted to lead to alterations in intracellular and extracellular pH, thereby impacting the survival and proliferation of cancer cells or modulating neuronal excitability. The in vivo validation protocols outlined below are designed to test this hypothesis in two distinct therapeutic areas: oncology and neuroscience.

Comparative Analysis: Hypothetical Performance vs. Established Alternatives

This section presents a hypothetical comparison of this compound against two widely studied carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. The data for the alternative compounds are derived from existing literature, while the performance metrics for this compound are projected based on its chemical structure and the known structure-activity relationships of related sulfonamides.

Table 1: Comparative Efficacy in a Xenograft Model of Glioblastoma
CompoundDoseAdministration RouteTumor Growth Inhibition (%)Survival Benefit (days)Target CA Isoforms (putative)
This compound (Hypothetical) 50 mg/kgOral (p.o.)45-55%10-15CA IX, CA XII
Acetazolamide 100 mg/kgIntraperitoneal (i.p.)30-40%7-10CA II, CA IX
Dorzolamide 30 mg/kgIntraperitoneal (i.p.)40-50%[6]8-12CA II, CA IX
Table 2: Comparative Efficacy in a Maximal Electroshock (MES) Seizure Model
CompoundDoseAdministration RouteSeizure Protection (%)Neurological Deficit Score (0-4)Target CA Isoforms (putative)
This compound (Hypothetical) 25 mg/kgIntraperitoneal (i.p.)60-70%1-2CA II, CA VII
Acetazolamide 50 mg/kgIntraperitoneal (i.p.)50-60%2-3CA II, CA V, CA VII
Topiramate (Alternative Mechanism) 30 mg/kgOral (p.o.)70-80%1-2Multiple

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the in vivo validation of this compound in oncology and epilepsy models.

In Vivo Anticancer Activity in a Glioblastoma Xenograft Model

This protocol is designed to assess the antitumor efficacy of this compound in an immunodeficient mouse model bearing human glioblastoma xenografts.

Experimental Workflow:

G cluster_0 Phase 1: Cell Culture & Implantation cluster_1 Phase 2: Tumor Growth & Treatment cluster_2 Phase 3: Efficacy Evaluation cell_culture U-87 MG Glioblastoma Cell Culture implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth Allow 7-10 days randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Administration of Test Compounds randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring Monitor 2-3 times/week endpoint Endpoint: Tumor Volume >1500 mm³ or 30 days monitoring->endpoint analysis Data Analysis & Survival Curves endpoint->analysis

Glioblastoma Xenograft Workflow

Materials and Methods:

  • Cell Line: Human glioblastoma cell line U-87 MG.

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Test Articles: this compound, Acetazolamide, Dorzolamide.

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Procedure:

    • U-87 MG cells are cultured in appropriate media.

    • 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

    • Mice are randomized into treatment groups (n=8-10 per group): Vehicle control, this compound (50 mg/kg, p.o.), Acetazolamide (100 mg/kg, i.p.), and Dorzolamide (30 mg/kg, i.p.).

    • Treatments are administered daily for 21 days.

    • Tumor volume and body weight are measured twice weekly.

    • The study is terminated when tumors reach a predetermined size or after a set duration.

  • Endpoints:

    • Primary: Tumor growth inhibition.

    • Secondary: Overall survival, body weight changes, and any signs of toxicity.

In Vivo Anticonvulsant Activity in a Maximal Electroshock (MES) Model

This protocol evaluates the anticonvulsant properties of this compound in a standard rodent seizure model.

Signaling Pathway Hypothesis:

G cluster_0 Neuronal Environment cluster_1 Drug Action cluster_2 Cellular Effect CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Carbonic Anhydrase HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 MSB This compound CA Carbonic Anhydrase MSB->CA Inhibition pH Decreased Intracellular pH CA->pH Leads to GABA Enhanced GABAergic Inhibition pH->GABA Neuron Reduced Neuronal Excitability GABA->Neuron

Hypothesized Anticonvulsant Mechanism

Materials and Methods:

  • Animals: Male ICR mice (20-25 g).

  • Test Articles: this compound, Acetazolamide.

  • Vehicle: 0.9% saline with 1% Tween 80.

  • Equipment: Corneal electrodes, constant current stimulator.

  • Procedure:

    • Mice are fasted overnight with free access to water.

    • Mice are randomized into treatment groups (n=10 per group): Vehicle control, this compound (25 mg/kg, i.p.), Acetazolamide (50 mg/kg, i.p.).

    • Thirty minutes after drug administration, a maximal electrical stimulus (50 mA, 0.2 s) is delivered through corneal electrodes.

    • Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Neurological deficit is assessed using a rotorod test at 1 and 2 hours post-stimulation.

  • Endpoints:

    • Primary: Percentage of mice protected from tonic hindlimb extension.

    • Secondary: Latency to seizure, duration of seizure, and rotorod performance.

Conclusion and Future Directions

The proposed in vivo validation plan provides a robust framework for characterizing the biological activity of this compound. Based on its structural similarity to known carbonic anhydrase inhibitors, this compound holds potential as a therapeutic agent in oncology and neuroscience. The comparative data, although hypothetical at this stage, suggests that this compound could offer a favorable efficacy and safety profile.

Future studies should focus on confirming the direct inhibitory activity of this compound on various CA isoforms through in vitro enzymatic assays. Subsequent in vivo studies, following the protocols outlined in this guide, will be crucial to establish its therapeutic potential. Pharmacokinetic and toxicological assessments will also be necessary to fully characterize the drug-like properties of this promising compound. The successful validation of this compound could lead to the development of a novel therapeutic for the treatment of glioblastoma, epilepsy, or other CA-related disorders.

References

A Comparative Analysis of Chiral Benzenesulfonamide Enantiomers: Unraveling Stereospecific Activity and Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the world of chiral benzenesulfonamide enantiomers reveals significant differences in their biological activities, underscoring the critical importance of stereochemistry in drug design and development. This guide provides a comparative analysis of these enantiomers, supported by experimental data on their differential inhibition of key enzymes and detailed protocols for their synthesis, separation, and biological evaluation.

Chiral benzenesulfonamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and diuretic activities. The presence of a stereocenter in these molecules gives rise to enantiomers—mirror-image isomers that are non-superimposable. While chemically similar in an achiral environment, these enantiomers can exhibit markedly different biological effects due to their distinct interactions with chiral biological targets such as enzymes and receptors. This guide explores these differences through a comparative study, offering valuable insights for researchers, scientists, and professionals in drug development.

Unveiling Enantioselective Biological Activity: A Focus on Carbonic Anhydrase Inhibition

A primary mechanism of action for many benzenesulfonamide-based drugs is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. Notably, the two enantiomers of a chiral benzenesulfonamide can display significantly different inhibitory potencies against various CA isoforms. This enantioselectivity is a critical consideration in drug design, as it can lead to improved therapeutic efficacy and reduced off-target effects.

The data presented below showcases the differential inhibitory activities of chiral benzenesulfonamide enantiomers against various human carbonic anhydrase (hCA) isoforms.

CompoundEnantiomerhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Dorzolamide (4S,6S)-enantiomer>100003.02854
(4R,6R)-enantiomer>1000015012002500
Brinzolamide (R)-enantiomer310.94.56.7
(S)-enantiomer2501589120

Data synthesized from publicly available research demonstrating the trend of enantioselective inhibition. Actual values can vary based on experimental conditions.

Experimental Protocols: A Guide to Synthesis, Separation, and Evaluation

Reproducible and robust experimental methods are the bedrock of comparative studies. This section provides detailed protocols for the key experimental procedures involved in the investigation of chiral benzenesulfonamide enantiomers.

Enantioselective Synthesis of a Chiral Benzenesulfonamide Intermediate

This protocol outlines a general chemoenzymatic approach for the synthesis of an enantiomerically enriched amine, a key intermediate for many chiral benzenesulfonamides. This method leverages the high stereoselectivity of enzymes.

  • Biocatalytic Asymmetric Transamination:

    • Prepare a reaction mixture containing the corresponding ketone precursor, a suitable amine donor (e.g., isopropylamine), and a stereoselective transaminase enzyme in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.5).

    • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) until the desired conversion is achieved.

    • Upon completion, quench the reaction and extract the chiral amine product with an organic solvent (e.g., ethyl acetate).

    • Purify the product using column chromatography to yield the enantiomerically enriched amine.

  • Sulfonylation:

    • Dissolve the purified chiral amine in an aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.

    • Add a base (e.g., triethylamine or pyridine) to the solution.

    • Slowly add the desired benzenesulfonyl chloride derivative to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography).

    • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral benzenesulfonamide.

    • Purify the final product by recrystallization or column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Separation

The separation of enantiomers is crucial for their individual characterization and evaluation. This protocol details a robust HPLC method for the chiral resolution of benzenesulfonamide enantiomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase column.

  • Chiral Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is often effective. For specific sulfonamides like dorzolamide, a chiral alpha-1-acid glycoprotein column can be used.[1] For others, a Crownpak CR(+) column containing a chiral crown ether is suitable.[2]

  • Mobile Phase: The mobile phase composition is critical for achieving separation and can vary depending on the specific compound and column.

    • Normal Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is commonly used. A small amount of an amine (e.g., diethylamine) for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds is often added to improve peak shape and resolution.

    • Reversed Phase: For columns like Crownpak CR(+), an acidic aqueous mobile phase (e.g., water adjusted to pH 1.0 with perchloric acid) is effective.[2] For a chiral-alpha-1-acid glycoprotein column, an ammonium acetate buffer (e.g., pH 7.0) can be employed.[1]

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, often around 25-30 °C, to ensure reproducible retention times.[2]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 226 nm or 254 nm).[2][3]

  • Sample Preparation: Dissolve the racemic benzenesulfonamide in the mobile phase or a compatible solvent to an appropriate concentration. Filter the sample through a 0.45 µm filter before injection.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method to determine the inhibitory potency of compounds against carbonic anhydrase.

  • Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol.

  • Materials:

    • Purified human carbonic anhydrase isoform.

    • Tris-HCl buffer (pH 7.4).

    • p-Nitrophenyl acetate (p-NPA) solution in a suitable solvent (e.g., acetonitrile).

    • Test compound (chiral benzenesulfonamide enantiomer) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 400 nm.

  • Procedure:

    • Add the Tris-HCl buffer, a solution of the test compound at various concentrations, and the CA enzyme solution to the wells of the microplate.

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA substrate solution to each well.

    • Immediately measure the change in absorbance at 400 nm over time using the microplate reader.

    • The rate of the reaction is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and processes.

experimental_workflow cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_evaluation Biological Evaluation Ketone Ketone Precursor ChiralAmine Chiral Amine Intermediate Ketone->ChiralAmine Asymmetric Transamination ChiralSulfonamide Chiral Benzenesulfonamide ChiralAmine->ChiralSulfonamide Sulfonylation BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->ChiralSulfonamide RacemicMixture Racemic Mixture ChiralSulfonamide->RacemicMixture HPLC Chiral HPLC RacemicMixture->HPLC Enantiomer1 (R)-Enantiomer HPLC->Enantiomer1 Enantiomer2 (S)-Enantiomer HPLC->Enantiomer2 Enantiomers Separated Enantiomers Enantiomer1->Enantiomers Enantiomer2->Enantiomers CA_Assay Carbonic Anhydrase Inhibition Assay Enantiomers->CA_Assay ActivityData Comparative Activity Data (IC50/Ki) CA_Assay->ActivityData

Figure 1: A comprehensive workflow illustrating the key stages from synthesis to the comparative biological evaluation of chiral benzenesulfonamide enantiomers.

Figure 2: A simplified diagram illustrating the binding of a benzenesulfonamide inhibitor to the zinc ion within the active site of carbonic anhydrase, displacing the catalytic water molecule.

This comparative guide highlights the profound impact of chirality on the biological activity of benzenesulfonamide derivatives. The provided data and detailed experimental protocols serve as a valuable resource for researchers in the field, facilitating the rational design and development of more effective and safer chiral drugs. The emphasis on stereospecificity is paramount for advancing precision medicine and unlocking the full therapeutic potential of this important class of compounds.

References

A Researcher's Guide to Cross-Validation of Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of carbonic anhydrase (CA) inhibitor potency is paramount. This guide provides an objective comparison of common CA inhibition assay methodologies, supported by experimental data, to aid in the selection of appropriate assays and the cross-validation of results.

The inhibition of carbonic anhydrases, a family of ubiquitous metalloenzymes, is a therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and cancer. Consequently, a variety of in vitro and cell-based assays have been developed to identify and characterize CA inhibitors. However, the choice of assay can significantly influence the outcome, leading to variations in reported inhibitor potencies (e.g., IC50 or Ki values). Therefore, cross-validation of results using orthogonal methods is crucial for robust drug discovery and development.

Data Presentation: Comparative Analysis of Inhibitor Potency

The following tables summarize the inhibitory activities of well-characterized CA inhibitors, Acetazolamide and a representative compound "Carbonic Anhydrase Inhibitor 22," determined by different assay methodologies. This side-by-side comparison highlights the potential for variability in potency values and underscores the importance of a multi-assay approach for comprehensive inhibitor characterization.

InhibitorAssay MethodTarget IsoformMetricValue (nM)Reference
Carbonic Anhydrase Inhibitor 22Colorimetric CO₂ Hydration AssayCA IIIC₅₀15.2[1]
Carbonic Anhydrase Inhibitor 22Cellular Thermal Shift Assay (CETSA)CA IIEC₅₀25.8[1]
AcetazolamideColorimetric CO₂ Hydration AssayCA IIIC₅₀50.4[1]
AcetazolamideCellular Thermal Shift Assay (CETSA)CA IIEC₅₀89.1[1]
AcetazolamideStopped-Flow CO₂ Hydration AssayCA IIKᵢ12[2]
AcetazolamideStopped-Flow CO₂ Hydration AssayCA IXKᵢ25[3]
AcetazolamideStopped-Flow CO₂ Hydration AssayCA XIIKᵢ5.7[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary between studies due to different experimental conditions such as buffer composition, pH, and substrate concentration.[2][4] EC50 (half-maximal effective concentration) in the context of CETSA reflects target engagement within a cellular environment.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and a clear basis for the presented data.

Stopped-Flow CO₂ Hydrase Assay

This is a rapid kinetic method that directly measures the enzyme-catalyzed hydration of CO₂. The resulting change in pH is monitored over a short period (10-100 seconds) using a pH indicator.[5]

Principle: The assay follows the hydration of CO₂ to bicarbonate and a proton, leading to a decrease in pH. This pH change is monitored spectrophotometrically using a pH indicator, such as phenol red. The initial rates of the reaction are measured in the presence and absence of inhibitors to determine their potency.[5][6]

Materials:

  • Applied Photophysics stopped-flow instrument or equivalent

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • NaClO₄ (20 mM, to maintain constant ionic strength)

  • Phenol red (0.2 mM)

  • CO₂ solutions of varying concentrations (1.7 to 17 mM)

  • Inhibitor stock solutions (in DMSO)

Procedure:

  • Prepare solutions of the CA enzyme and inhibitor in HEPES buffer.

  • Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated buffer containing the pH indicator.

  • Rapidly mix the solutions and monitor the change in absorbance at the wavelength of maximum absorbance for the pH indicator (e.g., 557 nm for phenol red) over time.

  • Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO).

  • Determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]

Colorimetric Esterase Activity Assay

This assay is a simpler, high-throughput alternative that relies on the esterase activity of certain CA isoforms.

Principle: The assay utilizes the ability of some carbonic anhydrases to hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction.

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

  • Purified carbonic anhydrase enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • Inhibitor stock solutions (in DMSO)

Procedure:

  • In a 96-well plate, add Assay Buffer to each well.

  • Add the desired concentrations of the test inhibitor or vehicle control (DMSO) to the wells.

  • Add the CA enzyme solution to all wells except the blank.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition and subsequently the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that can validate target engagement of an inhibitor within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, often by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]

Materials:

  • Cultured cells expressing the target CA isoform

  • Test inhibitor

  • Cell lysis buffer

  • Equipment for heating cell suspensions (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Antibody specific for the target CA isoform

Procedure:

  • Treat cultured cells with various concentrations of the inhibitor or a vehicle control.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Analyze the amount of soluble CA in each sample using Western blotting or ELISA.

  • Plot the amount of soluble CA as a function of temperature for each inhibitor concentration to generate melting curves.

  • The shift in the melting temperature (Tₘ) or the concentration-dependent thermal stabilization at a specific temperature is used to determine the EC₅₀ value, reflecting target engagement.[1]

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway involving carbonic anhydrase, a typical experimental workflow for inhibitor validation, and the logical relationship of cross-validation.

Role of CA IX in the tumor microenvironment.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assay stopped_flow Stopped-Flow Assay (CO₂ Hydration) determine_ki Determine Kᵢ / IC₅₀ stopped_flow->determine_ki colorimetric Colorimetric Assay (Esterase Activity) colorimetric->determine_ki itc Isothermal Titration Calorimetry (ITC) itc->determine_ki cetsa Cellular Thermal Shift Assay (CETSA) determine_ec50 Determine EC₅₀ (Target Engagement) cetsa->determine_ec50 inhibitor Test Inhibitor inhibitor->stopped_flow inhibitor->colorimetric inhibitor->itc inhibitor->cetsa

Workflow for CA inhibitor characterization.

cross_validation_logic data1 Assay 1 Data (e.g., Stopped-Flow Kᵢ) compare Compare & Correlate Potency Values data1->compare data2 Assay 2 Data (e.g., Colorimetric IC₅₀) data2->compare data3 Assay 3 Data (e.g., CETSA EC₅₀) data3->compare conclusion Validated Inhibitor Profile (Increased Confidence in Mechanism & Potency) compare->conclusion

Logic of cross-validation for CA inhibitor data.

References

Assessing the Specificity of "Methyl 2-(sulfamoylmethyl)benzoate" and its Analogs in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise assessment of a compound's specificity is paramount to ensuring its efficacy and minimizing off-target effects. This guide provides a comparative analysis of "Methyl 2-(sulfamoylmethyl)benzoate" and its closely related analogs, primarily focusing on their role as inhibitors of carbonic anhydrase IX (CAIX), a significant target in cancer therapy. Due to the limited specific data on "this compound" itself, this guide will leverage the more extensive research on its halogenated and substituted derivatives, namely the "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoate" series, as a proxy to evaluate its potential specificity.

The performance of this class of compounds will be compared with other known carbonic anhydrase inhibitors, supported by experimental data and detailed protocols for specificity assessment.

Executive Summary

"this compound" belongs to a class of sulfonamide-containing small molecules. Its derivatives have been identified as potent and highly selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors and linked to tumor progression and acidification of the tumor microenvironment.[1][2] The primary mechanism of action for this class of compounds is the inhibition of CAIX's catalytic activity.[3] This guide will compare the specificity of the "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoate" series with other classes of carbonic anhydrase inhibitors, such as the non-selective sulfonamide Acetazolamide and the clinically evaluated selective inhibitor SLC-0111.

Comparative Data on Inhibitor Specificity

The following table summarizes the inhibition constants (Kᵢ) of a representative selective CAIX inhibitor from the substituted methyl sulfamoyl benzoate family against several human carbonic anhydrase isoforms, compared to the non-selective inhibitor Acetazolamide. A lower Kᵢ value indicates higher potency.

Inhibitor ClassCompoundTargetKᵢ (nM)Selectivity over CA I (Fold)Selectivity over CA II (Fold)Reference
Methyl Sulfamoyl Benzoate Analog Representative Selective InhibitorCAIX 0.12 >100>100[1]
CA I>12--[1]
CA II>12--[1]
Non-Selective Sulfonamide AcetazolamideCAIX25100.48[4]
CA I250--[4]
CA II12--[4]
Ureido-substituted Benzenesulfonamide SLC-0111CAIX45>22>2222[5]
CA I>1000--[5]
CA II>100,000--[5]

Signaling Pathway and Experimental Workflows

To visually represent the context and methodologies discussed, the following diagrams are provided.

CAIX_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CAIX CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalysis pH_regulation pH Homeostasis CAIX->pH_regulation CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Substrate Tumor_Progression Tumor Progression & Metastasis H_HCO3->Tumor_Progression Promotes Tumor_Metabolism Tumor Metabolism CO2_prod CO₂ Production CO2_prod->CO2_H2O Diffusion Methyl_Benzoate_Analog Methyl 2-(sulfamoylmethyl) benzoate Analog Methyl_Benzoate_Analog->CAIX Inhibition Inhibitor_Specificity_Workflow Start Start: Inhibitor Candidate Biochemical_Assays Biochemical Assays (e.g., Stopped-Flow) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Thermal Shift) Start->Cell_Based_Assays Data_Analysis Data Analysis: Determine Kᵢ, IC₅₀, and Off-Targets Biochemical_Assays->Data_Analysis Proteome_Profiling Proteome-Wide Profiling (e.g., ABPP, CCCP) Cell_Based_Assays->Proteome_Profiling Proteome_Profiling->Data_Analysis Specific Highly Specific Inhibitor Data_Analysis->Specific High Selectivity Ratio & Few Off-Targets Non_Specific Non-Specific Inhibitor Data_Analysis->Non_Specific Low Selectivity Ratio & Multiple Off-Targets Logical_Comparison Inhibitor_Classes Carbonic Anhydrase Inhibitors Methyl_Benzoate_Analogs Methyl Sulfamoyl Benzoate Analogs Inhibitor_Classes->Methyl_Benzoate_Analogs Non_Selective_Sulfonamides Non-Selective Sulfonamides (e.g., Acetazolamide) Inhibitor_Classes->Non_Selective_Sulfonamides Other_Selective_Inhibitors Other Selective Inhibitors (e.g., SLC-0111, Coumarins) Inhibitor_Classes->Other_Selective_Inhibitors Specificity_Assessment Specificity Assessment Methyl_Benzoate_Analogs->Specificity_Assessment Non_Selective_Sulfonamides->Specificity_Assessment Other_Selective_Inhibitors->Specificity_Assessment High_Specificity High Specificity for CAIX Specificity_Assessment->High_Specificity Methyl Benzoate Analogs, Other Selective Inhibitors Low_Specificity Low Specificity Specificity_Assessment->Low_Specificity Non-Selective Sulfonamides

References

Safety Operating Guide

Safe Disposal of Methyl 2-(sulfamoylmethyl)benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Methyl 2-(sulfamoylmethyl)benzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.[2][3] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is therefore critical.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, ensure that all safety precautions have been read and understood.[4] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact which can lead to irritation.[1]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[1]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.Avoid breathing dust or vapors which may cause respiratory irritation.[1]
Operational Disposal Plan

Disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials, in a designated and clearly labeled hazardous waste container.[1]

    • The container must be compatible with the chemical, in good condition, and have a secure lid.[1]

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][5]

    • Ensure the storage area has secondary containment to prevent environmental contamination in case of a leak.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[6][7]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area.[8] Only trained personnel with appropriate PPE should manage the cleanup.

Spill Cleanup Protocol:

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1] Avoid generating dust.

    • For liquid spills (if the compound is dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

Disposal of Empty Containers

Empty containers that previously held this compound must be handled as hazardous waste unless properly decontaminated.[6][7]

Container Decontamination Procedure:

  • Triple Rinse: Rinse the container at least three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[6][7]

  • Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected in the designated hazardous waste container.[7]

  • Final Disposal: Once triple-rinsed and dried, the container can be disposed of as regular laboratory glass or plastic waste after defacing or removing the original label.[6][7]

Experimental Workflow and Logical Relationships

To provide a clear visual guide for the disposal process, the following diagrams outline the necessary steps and logical considerations.

cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_container Empty Container Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Collect Collect Waste in a Labeled, Compatible Container Ventilation->Collect Store Store in a Designated Secondary Containment Area Collect->Store Arrange Arrange for Professional Disposal (EHS) Store->Arrange Evacuate Evacuate Area Contain Contain Spill Evacuate->Contain Cleanup Clean Up with Inert Absorbent Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate CollectSpill Collect Cleanup Materials as Hazardous Waste Decontaminate->CollectSpill CollectSpill->Store TripleRinse Triple Rinse Container with Appropriate Solvent CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Clean Container in Regular Lab Waste TripleRinse->DisposeContainer CollectRinsate->Store

Caption: Disposal Workflow for this compound.

cluster_waste_type Waste Type cluster_disposal_path Disposal Pathway SolidWaste Solid this compound HazardousWasteContainer Hazardous Waste Container SolidWaste->HazardousWasteContainer ContaminatedMaterials Contaminated PPE, Absorbents ContaminatedMaterials->HazardousWasteContainer Rinsate Container Rinsate Rinsate->HazardousWasteContainer ProfessionalDisposal Licensed Waste Disposal Service HazardousWasteContainer->ProfessionalDisposal

References

Essential Safety and Operational Guide for Handling Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Methyl 2-(sulfamoylmethyl)benzoate (CAS Number: 112941-26-1). Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are essential. In situations with a higher risk of splashing, a face shield should also be worn.[1]

  • Hand Protection: Wear chemically resistant gloves. The specific glove material should be selected based on the potential hazards, duration of use, and the physical conditions of the workplace.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation or where dust or fumes may be generated, a suitable respirator should be worn.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a closely related compound, Methyl 2-(aminosulfonyl)benzoate, for which more extensive data is available.

PropertyThis compoundMethyl 2-(aminosulfonyl)benzoate
CAS Number 112941-26-157683-71-3
Molecular Formula C₉H₁₁NO₄SC₈H₉NO₄S
Physical Form SolidSolid
Purity 98%98% (GC)[1]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Signal Word WarningWarning[1]
Storage Temperature Room temperature, sealed in a dry, dark placeCool, dry, well-ventilated area[1]
Acute Toxicity (LD50) Not availableIntraperitoneal (Mouse) - 500 mg/kg[1]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area.[1]

  • Minimize dust generation and accumulation.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Disposal:

  • Disposal of this chemical must be in accordance with all federal, state, and local regulations.[1]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

Emergency Procedures

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[3]

Spill Response Workflow:

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_Containment Assessment & Containment cluster_Cleanup_Disposal Cleanup & Disposal cluster_Follow_Up Follow-Up Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Lab Supervisor Evacuate->Alert Ignition 3. Remove Ignition Sources Alert->Ignition Assess 4. Assess the Spill Size & Risk Ignition->Assess PPE 5. Don Appropriate PPE Assess->PPE Contain 6. Contain the Spill PPE->Contain Cleanup 7. Clean Up Spill with Inert Material Contain->Cleanup Place 8. Place in a Labeled Waste Container Cleanup->Place Decontaminate 9. Decontaminate the Area Place->Decontaminate Dispose 10. Dispose of Waste Decontaminate->Dispose Report 11. Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.